1-(3-Fluoro-4-methylphenyl)-1H-pyrrole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-fluoro-4-methylphenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN/c1-9-4-5-10(8-11(9)12)13-6-2-3-7-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLAREZOYMESCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201274917 | |
| Record name | 1H-Pyrrole, 1-(3-fluoro-4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201274917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142044-86-8 | |
| Record name | 1H-Pyrrole, 1-(3-fluoro-4-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142044-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrole, 1-(3-fluoro-4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201274917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole
This guide provides a comprehensive technical overview of the core physicochemical properties of 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental insights. The structure of this guide is designed to logically unfold the scientific narrative of this compound, emphasizing the causality behind experimental choices and ensuring scientific integrity.
Introduction: Contextualizing this compound in Drug Discovery
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic and structural features allow for diverse biological activities. The compound this compound represents a specific iteration of this scaffold, featuring substitutions on the N-phenyl ring that are of particular interest in modern drug design. The fluorine atom can enhance metabolic stability and binding affinity, while the methyl group can modulate lipophilicity and steric interactions. A thorough understanding of the physicochemical properties of this molecule is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, guiding formulation development, and ultimately determining its therapeutic potential.
Molecular Structure and Core Descriptors
The foundational step in characterizing any compound is to establish its fundamental molecular properties. These descriptors provide the basis for both computational predictions and the interpretation of experimental data.
Table 1: Core Molecular Descriptors for this compound
| Descriptor | Value | Source |
| Molecular Formula | C₁₁H₁₀FN | Calculated |
| Molecular Weight | 175.21 g/mol | Calculated |
| IUPAC Name | This compound | - |
| CAS Number | Not available | - |
Lipophilicity: A Key Determinant of ADME Properties
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in drug discovery. It governs a molecule's ability to cross biological membranes, influences its binding to plasma proteins, and impacts its overall absorption, distribution, metabolism, and excretion (ADME) profile.
Predicted Lipophilicity
Due to the absence of experimental data for this compound, computational methods provide a valuable starting point.
Table 2: Predicted Lipophilicity (LogP) of this compound and Related Compounds
| Compound | Predicted/Experimental LogP |
| This compound | ~3.2 (Predicted) |
| Pyrrole | 0.75[1][2] |
| 1-(4-Methylphenyl)-1H-pyrrole | 3.4[3] |
The introduction of the phenyl ring significantly increases lipophilicity compared to the parent pyrrole. The fluoro and methyl substituents are expected to have a modest impact on the overall LogP value, as suggested by the similarity to 1-(4-methylphenyl)-1H-pyrrole.
Experimental Determination of LogP: The Shake-Flask Method
The gold-standard method for LogP determination is the shake-flask method, which directly measures the partitioning of a compound between n-octanol and water.
Protocol 1: Shake-Flask Method for LogP Determination
-
Preparation of Phases: Prepare a saturated solution of n-octanol in water and water in n-octanol by vigorous mixing for 24 hours, followed by separation.
-
Compound Dissolution: Dissolve a precisely weighed amount of this compound in the n-octanol-saturated water phase to a known concentration.
-
Partitioning: Add an equal volume of the water-saturated n-octanol phase to the aqueous solution in a separatory funnel.
-
Equilibration: Shake the funnel for a predetermined period (e.g., 1-2 hours) to allow for equilibrium to be reached.
-
Phase Separation: Allow the two phases to separate completely.
-
Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the LogP using the formula: LogP = log([Compound]ₙ-octanol / [Compound]water).
Caption: Workflow for melting point determination using DSC.
Conclusion
This technical guide has outlined the key physicochemical properties of this compound and the experimental methodologies for their determination. While direct experimental data for this specific molecule is not yet publicly available, a combination of computational predictions and comparative analysis with related compounds provides a solid foundation for its initial characterization. The protocols and theoretical discussions presented herein offer a robust framework for researchers to empirically determine these critical parameters, thereby enabling the rational progression of this and similar compounds in the drug discovery and development pipeline.
References
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Suchetan, P. A., et al. (n.d.). Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Pyrrole. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-(4-Methylphenyl)-1H-pyrrole. PubChem. Retrieved from [Link]
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Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
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Băsu, C., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. National Center for Biotechnology Information. Retrieved from [Link]
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An In-depth Technical Guide to the Structural and Conformational Analysis of 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole
Abstract
1-(3-Fluoro-4-methylphenyl)-1H-pyrrole is a substituted N-arylpyrrole of significant interest in medicinal chemistry and materials science. Understanding its three-dimensional structure and conformational dynamics is paramount for elucidating its structure-activity relationships (SAR) and designing novel derivatives with optimized properties. This guide provides a comprehensive technical overview of the methodologies employed to characterize the structural and conformational landscape of this molecule. We will delve into both computational and experimental approaches, explaining the rationale behind procedural choices and demonstrating how a synergy of techniques provides a holistic understanding of the molecule's behavior. This document is intended for researchers, scientists, and drug development professionals seeking to apply these techniques to their own investigations of N-aryl heterocyclic systems.
Introduction: The Significance of Conformation in N-Arylpyrroles
The N-arylpyrrole moiety is a common scaffold in a multitude of biologically active compounds and functional materials. The dihedral angle (τ) between the pyrrole and the phenyl ring is a critical determinant of the molecule's overall shape, electronic properties, and ultimately, its biological activity or material performance. This rotation around the C-N bond is governed by a delicate interplay of steric and electronic effects.
In the case of this compound, the substituents on the phenyl ring (a fluorine atom at the meta-position and a methyl group at the para-position) introduce additional complexity to this conformational preference. The fluorine atom, with its high electronegativity, can engage in dipole-dipole interactions and potentially weak hydrogen bonding, while the methyl group introduces steric bulk. A thorough analysis is therefore required to determine the molecule's preferred conformation(s) and the energy barriers to internal rotation.
Computational Analysis: A Predictive Framework
Computational modeling, particularly Density Functional Theory (DFT), offers a powerful predictive tool for exploring the conformational landscape of molecules like this compound. These in silico methods allow for the calculation of molecular geometries, energies, and rotational barriers, providing insights that can guide experimental work.[1][2]
Methodology for Conformational Energy Profile Calculation
A relaxed potential energy surface (PES) scan is the cornerstone of computational conformational analysis. This method involves systematically varying the dihedral angle of interest while allowing the rest of the molecule's geometry to relax to its lowest energy state at each step.
Experimental Protocol: DFT-Based Torsional Scan
-
Molecule Building and Initial Optimization:
-
Construct the this compound molecule using a molecular modeling software (e.g., Avogadro, GaussView).
-
Perform an initial geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., UFF or MMFF94 force fields) to obtain a reasonable starting structure.
-
-
DFT Level of Theory Selection:
-
Choose a suitable DFT functional and basis set. A common and well-validated choice for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set.[3] For higher accuracy, especially when considering non-covalent interactions, functionals like M06-2X with a larger basis set (e.g., 6-311+G(d,p)) are recommended.[1]
-
Rationale: The chosen level of theory must balance computational cost with accuracy. B3LYP/6-31G(d,p) provides a good compromise for initial scans, while more sophisticated methods can be used to refine the energies of key stationary points.
-
-
Relaxed PES Scan:
-
Define the dihedral angle (τ) to be scanned: C(ortho)-C(ipso)-N(pyrrole)-C(pyrrole).
-
Perform a relaxed PES scan in a quantum chemistry software package (e.g., Gaussian, ORCA) by rotating the dihedral angle from 0° to 180° in increments of 10-15°. At each step, all other geometric parameters are optimized.[1]
-
-
Identification of Stationary Points:
-
From the PES scan, identify the approximate dihedral angles corresponding to energy minima (conformers) and maxima (transition states).
-
Perform full geometry optimizations starting from these approximate structures to locate the precise stationary points.
-
-
Frequency Calculations:
-
Perform frequency calculations for each optimized stationary point.
-
Self-Validation: A true energy minimum will have zero imaginary frequencies, while a transition state will have exactly one imaginary frequency corresponding to the rotational motion along the scanned coordinate.[1] This step is crucial for verifying the nature of the stationary points.
-
Predicted Conformational Landscape
Based on studies of similar N-arylpyrroles, we can anticipate the following for this compound:
-
Energy Minima (Stable Conformers): The molecule is expected to adopt a non-planar conformation. The steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogens on the pyrrole ring will disfavor a fully planar arrangement (τ = 0° or 180°). The energy minima are likely to be found at dihedral angles between 30° and 60°.[4]
-
Rotational Barriers (Transition States): The primary rotational barrier will likely occur at a dihedral angle of 90°, where π-conjugation between the two rings is minimized. A secondary, lower barrier may be present at 0° due to steric clash.
Table 1: Predicted Relative Energies and Dihedral Angles
| Conformation | Predicted Dihedral Angle (τ) | Predicted Relative Energy (kcal/mol) |
| Global Minimum | ~45° | 0.0 |
| Transition State 1 | 90° | 2.0 - 4.0 |
| Transition State 2 | 0° | 1.0 - 2.5 |
Note: These values are estimates based on literature data for related compounds and would be refined by the DFT calculations outlined above.
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A Comprehensive Spectroscopic Guide to 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole: Structural Elucidation through NMR, IR, and MS
Abstract
Introduction and Molecular Overview
The unambiguous structural confirmation of a novel chemical entity is the bedrock of all subsequent research, from biological screening to materials testing. 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole is an N-arylpyrrole featuring a five-membered aromatic pyrrole ring linked to a substituted phenyl ring. The specific substitution pattern—a fluorine atom and a methyl group on the phenyl ring—introduces distinct electronic and steric features that necessitate a multi-faceted analytical approach for full characterization.
The analytical workflow detailed herein is designed as a self-validating system. The insights gained from one technique should corroborate the findings from others. For instance, the molecular formula confirmed by high-resolution mass spectrometry must align perfectly with the structural fragments identified through NMR and the functional groups indicated by IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy provides the most detailed structural information, revealing the chemical environment, connectivity, and spatial relationships of magnetically active nuclei. For this compound, a comprehensive analysis requires ¹H, ¹³C, and ¹⁹F NMR experiments.
Experimental Protocol: High-Resolution NMR Spectroscopy
This protocol outlines the acquisition of high-quality NMR data, a critical prerequisite for accurate interpretation.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the analyte.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is chosen for its excellent solubilizing properties for many organic compounds and its well-defined residual solvent peak (¹H: ~7.26 ppm) and carbon signal (¹³C: ~77.16 ppm), which can serve as secondary chemical shift references.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Configuration (400 MHz Spectrometer or higher):
-
Tune and match the respective probes for ¹H, ¹³C, and ¹⁹F frequencies.
-
Shim the magnetic field to achieve high homogeneity, using the deuterium lock signal from the solvent.
-
Acquire a standard ¹H NMR spectrum (e.g., 16 scans).
-
Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans). The use of broadband proton decoupling simplifies the spectrum to single lines for each unique carbon, enhancing the signal-to-noise ratio.[1]
-
Acquire a proton-decoupled ¹⁹F NMR spectrum. Given the 100% natural abundance and high gyromagnetic ratio of ¹⁹F, this experiment is highly sensitive and can often be completed with a small number of scans.[1][2][3]
-
NMR Analysis Workflow
Caption: Workflow for NMR-based structural elucidation.
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
The ¹H NMR spectrum is expected to show signals for the two distinct types of protons on the pyrrole ring and the three protons on the substituted phenyl ring, in addition to the methyl group protons.
-
Pyrrole Protons: The protons on the pyrrole ring typically appear as two distinct triplets due to coupling with each other. The protons at the 2- and 5-positions (α to the nitrogen) are generally downfield from the protons at the 3- and 4-positions (β to the nitrogen).[4][5][6]
-
Phenyl Protons: The three aromatic protons on the 3-fluoro-4-methylphenyl ring will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.
-
Methyl Protons: The methyl group will appear as a singlet, slightly split by long-range coupling to the fluorine atom.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.30 - 7.10 | m | - | 3 Ar-H |
| ~6.80 | t | J ≈ 2.2 Hz | 2H (Pyrrole α-H) |
| ~6.30 | t | J ≈ 2.2 Hz | 2H (Pyrrole β-H) |
| ~2.30 | d | ⁵JHF ≈ 2-3 Hz | 3H (-CH₃) |
Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum should display 9 distinct signals, as all carbon atoms are in unique chemical environments. The carbon attached to the fluorine will appear as a doublet due to one-bond C-F coupling (¹JCF), which is typically large.[7][8]
| Predicted Chemical Shift (δ, ppm) | Coupling (JCF, Hz) | Assignment |
| ~160 | d, ¹JCF ≈ 245 Hz | C-F |
| ~140 - 120 | - | 5 Ar-C |
| ~121 | - | 2C (Pyrrole α-C) |
| ~110 | - | 2C (Pyrrole β-C) |
| ~15 | - | -CH₃ |
Predicted ¹⁹F NMR Spectral Data (376 MHz, CDCl₃)
¹⁹F NMR is a powerful tool for confirming the presence and environment of fluorine atoms.[3][9] For this molecule, a single resonance is expected. This signal will be split into a multiplet by coupling to the adjacent aromatic protons. The chemical shift range for fluoroaromatic compounds is typically between -100 and -170 ppm.[2][10]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| ~ -115 | m | ³JHF, ⁴JHF |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
The ATR method is highly efficient as it requires no sample preparation beyond placing a small amount of the solid or liquid sample directly on the ATR crystal.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Analysis: Place a small amount of the solid sample onto the crystal surface.
-
Data Acquisition: Apply pressure using the built-in clamp to ensure good contact. Acquire the sample spectrum (e.g., by co-adding 32 scans) over a range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
IR Analysis Workflow
Caption: Workflow for FTIR-ATR analysis.
Predicted Characteristic IR Absorption Bands
The IR spectrum will be dominated by vibrations from the aromatic rings and the methyl group. Key expected absorptions include C-H, C=C, C-N, and C-F stretching frequencies. The absence of a broad N-H stretch around 3300 cm⁻¹ confirms the N-substitution of the pyrrole ring.[11][12]
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Assignment |
| 3150 - 3000 | C-H Stretch | Aromatic (Phenyl & Pyrrole) |
| 2950 - 2850 | C-H Stretch | -CH₃ |
| 1600 - 1450 | C=C Stretch | Aromatic (Phenyl & Pyrrole) |
| ~1380 | C-N Stretch | Aryl-Nitrogen |
| 1250 - 1100 | C-F Stretch | Aryl-Fluorine |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry
ESI is a soft ionization technique that typically produces protonated molecular ions ([M+H]⁺) with minimal fragmentation, making it ideal for confirming molecular weight.
-
Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Settings: Operate the mass spectrometer in positive ion mode. Set the capillary voltage and cone voltage to optimal values to promote ionization without inducing excessive in-source fragmentation.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da). For high-resolution MS (HRMS), an Orbitrap or TOF analyzer is used to obtain an accurate mass measurement, which can confirm the elemental composition.
MS Analysis Workflow
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Introduction: The Enduring Significance of the N-Aryl Pyrrole Scaffold
An In-depth Technical Guide to the Discovery and History of Substituted 1-Phenyl-1H-Pyrroles
The pyrrole ring is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of molecules essential to life and medicine, including heme and chlorophyll.[1][2] Within this class, the 1-phenyl-1H-pyrrole motif, where a phenyl group is directly attached to the pyrrole nitrogen, represents a "privileged scaffold" of immense interest to medicinal chemists and materials scientists. This substitution provides a critical vector for modulating a molecule's steric and electronic properties, profoundly influencing its biological activity and material characteristics.
The scientific journey of substituted 1-phenyl-1H-pyrroles is a compelling narrative of chemical ingenuity, evolving from foundational 19th-century reactions to highly sophisticated, modern catalytic systems. The discovery of blockbuster drugs containing the broader N-substituted pyrrole core, such as the anti-inflammatory drug Tolmetin and the cholesterol-lowering agent Atorvastatin, galvanized research into this heterocyclic family, revealing its remarkable versatility.[1] Today, 1-phenyl-1H-pyrrole derivatives are integral to the development of novel therapeutics, including anticancer agents, HIV inhibitors, and potassium-competitive acid blockers (P-CABs).[3][4]
This technical guide provides a comprehensive exploration of the discovery and history of substituted 1-phenyl-1H-pyrroles. It is designed for researchers, scientists, and drug development professionals, offering not just a chronological account but also a deep dive into the mechanistic underpinnings of key synthetic transformations, the rationale behind experimental choices, and the evolution of these methods toward greater efficiency and sustainability.
Part 1: Foundational Syntheses: The Classical Routes to N-Aryl Pyrroles
The ability to synthesize 1-phenyl-1H-pyrroles is built upon a foundation of classic named reactions developed in the late 19th century. These methods, while over a century old, remain cornerstones of heterocyclic chemistry due to their reliability and conceptual elegance.
The Paal-Knorr Pyrrole Synthesis (1884)
The most direct and widely utilized method for synthesizing N-substituted pyrroles is the Paal-Knorr synthesis.[5][6][7] Independently reported by Carl Paal and Ludwig Knorr, this reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine—in this case, aniline or a substituted aniline—to directly furnish the 1-phenyl-1H-pyrrole core.[6][8][9]
Mechanistic Insight: The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments (pH < 3) can favor the formation of furan byproducts.[10] The mechanism, elucidated in detail by V. Amarnath in the 1990s, proceeds through the initial nucleophilic attack of the amine on a protonated carbonyl group to form a hemiaminal.[6][8] This intermediate then undergoes an intramolecular cyclization by attacking the second carbonyl group. This ring-formation is the rate-determining step.[11] Subsequent dehydration steps yield the aromatic pyrrole ring.[8]
Caption: Paal-Knorr Pyrrole Synthesis Mechanism.
Experimental Protocol: Paal-Knorr Synthesis of 1-phenyl-2,5-dimethyl-1H-pyrrole
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve acetonylacetone (1,4-diketone; 1.14 g, 10 mmol) in 30 mL of glacial acetic acid.
-
Addition of Amine: Add aniline (0.93 g, 10 mmol) to the solution. The causality for using a stoichiometric amount is that both reactants are fully incorporated into the final product, maximizing atom economy. Acetic acid serves as both the solvent and a weak acid catalyst to facilitate carbonyl protonation without promoting side reactions.[10]
-
Heating: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 1 hour. The elevated temperature is necessary to overcome the activation energy of the rate-determining cyclization step.[11]
-
Workup: Allow the mixture to cool to room temperature. Pour the solution into 100 mL of cold water, which causes the organic product to precipitate.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash with water to remove residual acetic acid. The solid can be further purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure 1-phenyl-2,5-dimethyl-1H-pyrrole.
The Hantzsch Pyrrole Synthesis (1890)
Reported by Arthur Hantzsch, this multicomponent reaction provides a versatile route to highly substituted pyrroles.[12] For the synthesis of 1-phenyl-1H-pyrroles, the reaction involves the condensation of a β-ketoester, an α-haloketone, and aniline.[1][13]
Mechanistic Insight: The accepted mechanism begins with the reaction between aniline and the β-ketoester to form an enamine intermediate.[13] This enamine, a potent nucleophile, then attacks the α-haloketone. The choice of which carbon the enamine attacks (the carbonyl carbon or the halogen-bearing alpha-carbon) has been a subject of discussion, but the most common pathway involves attack at the carbonyl carbon.[13] This is followed by loss of water and an intramolecular cyclization/condensation to form the five-membered ring, which then aromatizes to the final pyrrole product.[12][13]
Caption: Hantzsch Pyrrole Synthesis Mechanism.
The Knorr Pyrrole Synthesis (1884)
Also developed by Ludwig Knorr, this method is distinct from the Paal-Knorr and is used to construct the pyrrole ring from an α-aminoketone and a compound with an active methylene group, such as a β-dicarbonyl compound.[14][15][16] To synthesize a 1-phenyl-1H-pyrrole derivative via this route, one would typically start with an α-(phenylamino)ketone.
Mechanistic Insight: A key challenge is the instability of α-aminoketones, which readily self-condense.[15] Therefore, they are almost always generated in situ, often by the reduction of an α-oximino ketone using zinc dust in acetic acid.[15] The freshly formed α-aminoketone then condenses with the β-dicarbonyl compound. The mechanism proceeds via enamine formation, followed by intramolecular cyclization and dehydration to afford the aromatic pyrrole.[14][15]
Caption: Knorr Pyrrole Synthesis Mechanism.
Part 2: Modernization and Catalytic Advancements
While the classical syntheses are robust, their frequent requirement for harsh conditions (e.g., prolonged heating in acid) limits their applicability to sensitive substrates.[17] Modern organic chemistry has focused on developing milder, more efficient, and sustainable methods for constructing the 1-phenyl-1H-pyrrole core.
Catalysis in Paal-Knorr Type Reactions
The Paal-Knorr reaction has been significantly improved through catalysis. The goal is to enhance the electrophilicity of the carbonyl groups without using strong acids that can degrade starting materials.
-
Lewis Acids: Catalysts like magnesium iodide (MgI2), bismuth triflate (Bi(OTf)3), and ytterbium triflate (Yb(OTf)3) have proven highly effective in promoting the cyclocondensation under milder conditions and in shorter reaction times.[1][2][18]
-
Solid-Supported Acids: To improve catalyst recyclability and simplify product purification, solid-supported acids like silica-sulfuric acid have been employed.[6] These heterogeneous catalysts are easily filtered off post-reaction, aligning with the principles of green chemistry.[6]
-
Iodine Catalysis: Molecular iodine has emerged as a remarkably simple and mild catalyst for this transformation, often enabling the reaction to proceed efficiently at room temperature.[19]
Transition Metal-Catalyzed Syntheses
Modern cross-coupling and multicomponent reactions catalyzed by transition metals have opened new avenues for N-aryl pyrrole synthesis.
-
Dirhodium(II) Catalysis: Dirhodium(II) salts can catalyze three-component reactions involving an imine, a diazo compound, and an alkyne to assemble substituted 1,2-diarylpyrroles.[20]
-
Tungsten Catalysis: Low-valent tungsten species have been shown to catalyze the formation of N-phenyl-2,3,4,5-tetraarylpyrroles from diarylacetylenes and azobenzene.[21]
Novel and Sustainable Approaches
-
Synthesis from Biomass: A sustainable route has been developed to synthesize N-aryl pyrroles from bio-derived furans and arylamines over a Lewis acidic hafnium-doped catalyst.[22] This approach bypasses the traditional reliance on petroleum-derived dicarbonyls.
-
Photocatalysis: A light-induced phosphoric acid catalysis has been developed for the diastereo- and atroposelective synthesis of N-arylpyrroles, allowing for the creation of axial chirality, a feature of growing importance in drug design.[23]
-
Solvent-Free and Microwave-Assisted Reactions: Many modern protocols now utilize solvent-free conditions or microwave irradiation to accelerate reaction rates, reduce waste, and improve energy efficiency.[2][12][24]
Part 3: The Role of 1-Phenyl-1H-Pyrroles in Drug Discovery
The 1-phenyl-1H-pyrrole scaffold is a mainstay in medicinal chemistry. The N-phenyl group serves as a versatile handle for fine-tuning the pharmacokinetic and pharmacodynamic properties of a drug candidate. It can engage in crucial π-stacking interactions with biological targets, and its substitution pattern allows for precise control over lipophilicity, metabolic stability, and target affinity.
The pyrrole ring itself is a weak base and can act as both a hydrogen bond donor (N-H, if unsubstituted) and acceptor (via the π-system), making it an excellent pharmacophore for interacting with proteins and enzymes.[25][26]
Table 1: Examples of Bioactive Substituted 1-Phenyl-1H-Pyrrole Derivatives
| Compound/Series | Biological Target/Activity | Therapeutic Area | Citation(s) |
| TAK-438 (Vonoprazan) | H+,K+-ATPase (Potassium-Competitive Acid Blocker) | Acid-Related Disorders (e.g., GERD) | [4] |
| 3-Arylsulfonyl-1-phenyl-1H-pyrroles | Putative Pharmacophore (Bioisostere of 3-Aroylpyrroles) | Tubulin Polymerization/Aldose Reductase Inhibition | [3][24] |
| Phenyl-1H-pyrrole-carboxamides (NBD series) | HIV-1 gp120 | Antiviral (HIV) | |
| 1,5-Diarylpyrroles | EP1 Receptor Antagonism | Anti-inflammatory | [25] |
| 1-(phenanthren-2-yl)-1H-pyrrole | Anti-proliferative activity | Anticancer |
Conclusion and Future Outlook
The history of substituted 1-phenyl-1H-pyrroles is a microcosm of the evolution of organic synthesis itself. From the foundational Paal-Knorr, Hantzsch, and Knorr reactions of the 1880s to today's sophisticated catalytic and sustainable methodologies, the quest to build this valuable scaffold has driven significant chemical innovation. The journey has moved from stoichiometric reactions in harsh solvents to catalytic, atom-economical processes under mild, environmentally benign conditions.
The 1-phenyl-1H-pyrrole core continues to demonstrate its immense value in drug discovery and materials science. Its synthetic accessibility, coupled with its versatile physicochemical properties, ensures that it will remain a focus of intensive research. Future efforts will likely concentrate on developing even more efficient and selective asymmetric syntheses to access enantiopure pyrrole derivatives, further expanding the chemical space available for the development of next-generation therapeutics and functional materials.
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Wang, Y., et al. (2022). Diastereo- and atroposelective synthesis of N-arylpyrroles enabled by light-induced phosphoric acid catalysis. Nature Communications. Available at: [Link]
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Kim, T. W., et al. (2020). N-Aryl Pyrrole Synthesis from Biomass-Derived Furans and Arylamine over Lewis Acidic Hf-Doped Mesoporous SBA-15 Catalyst. ACS Sustainable Chemistry & Engineering. Available at: [Link]
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Introduction: The Strategic Value of Fluorinated N-Arylpyrroles in Modern Drug Discovery
An In-Depth Technical Guide to 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole for Advanced Research
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster synthetic drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block for creating molecules that can interact with a wide range of biological targets.[2] In parallel, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern pharmaceutical design. The introduction of fluorine can profoundly modulate a molecule's physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to target proteins.[3][4][5]
This guide focuses on the synthesis and characterization of This compound , a compound that merges the therapeutic potential of the pyrrole ring with the advantageous properties of a strategically fluorinated phenyl substituent. While not a commonly cataloged reagent, its synthesis is readily achievable through established methodologies, making it an attractive target for research and development programs aimed at creating novel therapeutics. This document provides the necessary scientific foundation for its synthesis, characterization, and potential applications, tailored for researchers, medicinal chemists, and drug development professionals.
Core Chemical Identifiers
As a novel or non-commercial compound, a specific CAS Registry Number for this compound is not readily found in major chemical databases. However, its identity is unequivocally established through its molecular structure and associated chemical identifiers.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₀FN |
| Molecular Weight | 175.20 g/mol |
| Canonical SMILES | CC1=CC(=C(C=C1)N2C=CC=C2)F |
| InChI | InChI=1S/C11H10FN/c1-8-5-6-10(11(12)7-8)13-4-2-3-9-13/h2-7,9H,1H3 |
| InChIKey | YFGWJRIJFIXVRE-UHFFFAOYSA-N |
Synthetic Protocol: The Paal-Knorr Synthesis
The most direct and reliable method for synthesizing N-substituted pyrroles is the Paal-Knorr synthesis.[6][7] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under acidic conditions, to form the pyrrole ring via a cyclization-dehydration cascade.[8][9]
The synthesis of this compound is achieved by reacting 3-Fluoro-4-methylaniline with a suitable 1,4-dicarbonyl equivalent. For this guide, we will detail the protocol using 2,5-dimethoxytetrahydrofuran as a stable and easy-to-handle surrogate for 1,4-butanedial (the parent dicarbonyl of unsubstituted pyrrole).
Reaction Scheme
Caption: Paal-Knorr synthesis of the target compound.
Step-by-Step Experimental Protocol
Objective: To synthesize this compound.
Materials:
-
3-Fluoro-4-methylaniline (1.0 eq)
-
2,5-Dimethoxytetrahydrofuran (1.05 eq)
-
Glacial Acetic Acid (catalytic amount, e.g., 0.1 eq)
-
Toluene (or other suitable high-boiling solvent like xylenes)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-Fluoro-4-methylaniline (1.0 eq) and toluene (to make a ~0.5 M solution).
-
Addition of Reagents: Add glacial acetic acid (0.1 eq) to the solution, followed by the dropwise addition of 2,5-dimethoxytetrahydrofuran (1.05 eq).
-
Causality Note: Glacial acetic acid serves as the Brønsted acid catalyst necessary to protonate a carbonyl group (formed in situ from the hydrolysis of the dimethoxyacetal), which activates it for nucleophilic attack by the amine. The slight excess of the dicarbonyl surrogate ensures the complete consumption of the limiting aniline starting material.
-
-
Heating: Heat the reaction mixture to reflux (approximately 110-112 °C for toluene) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x) to neutralize the acetic acid catalyst, and then with brine (1x) to remove residual water and inorganic salts.
-
Self-Validation: The bicarbonate wash is critical. An effervescence (CO₂ evolution) confirms the neutralization of the acid. The organic layer should be tested with pH paper to ensure it is no longer acidic before proceeding.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, typically starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 10% Ethyl Acetate in Hexanes), is generally effective for isolating the non-polar pyrrole product.
-
Characterization: Combine the pure fractions (as identified by TLC) and remove the solvent in vacuo to yield this compound. Confirm the structure and purity using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry (MS).
Physicochemical Properties and Spectroscopic Signature
The physicochemical properties of the title compound can be predicted based on analogous structures like 1-phenylpyrrole and its derivatives.
| Property | Expected Value/Characteristic | Rationale |
| Physical State | Colorless to pale yellow oil or low-melting solid | Similar to 1-phenylpyrrole and other N-arylpyrroles.[10] |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, Acetone); Insoluble in water. | The molecule is predominantly non-polar and lacks significant hydrogen bond donating capability. |
| Boiling Point | > 200 °C (at atmospheric pressure) | N-arylpyrroles have relatively high boiling points due to their molecular weight and aromatic nature. |
| ¹H NMR | Aromatic protons on the phenyl ring will show splitting patterns influenced by the fluorine and methyl groups. Pyrrole protons will appear as two distinct multiplets (AA'BB' system) around 6-7 ppm. The methyl group will be a singlet around 2.3 ppm. | The chemical shifts are characteristic of the pyrrole and substituted benzene rings. |
| ¹³C NMR | Expect 11 distinct carbon signals corresponding to the molecular formula. The C-F bond will induce a large one-bond coupling constant (¹JCF). | |
| ¹⁹F NMR | A single resonance, likely a multiplet due to coupling with adjacent aromatic protons. | This technique is crucial for confirming the presence and environment of the fluorine atom. |
| Mass Spec (EI) | A prominent molecular ion (M⁺) peak at m/z = 175. |
Significance and Applications in Drug Development
The this compound scaffold is a compelling starting point for drug discovery campaigns for several strategic reasons.
Workflow for Medicinal Chemistry Application
Caption: Drug discovery workflow.
-
Metabolic Blocking: The fluorine atom at the 3-position of the phenyl ring is adjacent to the methyl group. In many drug molecules, an unsubstituted para-position on a phenyl ring is susceptible to metabolic oxidation (hydroxylation) by cytochrome P450 enzymes, leading to rapid clearance. The presence of the fluorine atom can block this metabolic pathway, thereby increasing the half-life and bioavailability of the potential drug molecule.[4]
-
Modulation of pKa and Lipophilicity: Fluorine is highly electronegative and can lower the pKa of nearby basic functional groups. While the pyrrole nitrogen is not basic, this electronic effect can influence the overall electron distribution and binding interactions. Furthermore, fluorine substitution can increase lipophilicity, which can be fine-tuned to optimize membrane permeability and target engagement.[3]
-
Vector for Further Synthesis: The pyrrole ring is amenable to a variety of electrophilic substitution reactions (e.g., Vilsmeier-Haack formylation, Friedel-Crafts acylation), primarily at the C2 and C5 positions. This allows the core scaffold to be readily elaborated into a diverse library of compounds for structure-activity relationship (SAR) studies.[11]
This particular arrangement of substituents makes the scaffold a promising starting point for developing inhibitors of protein kinases, ion channels, or other targets where a substituted N-aryl moiety is known to confer potency and selectivity.
Safety and Handling
As with any laboratory chemical, this compound and its precursors should be handled with appropriate care in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Precursors: 3-Fluoro-4-methylaniline is an aromatic amine and should be treated as potentially toxic and an irritant. Avoid inhalation and skin contact.
-
Product: While specific toxicity data is unavailable, N-arylpyrroles should be handled with care. Assume the compound is an irritant at a minimum.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
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-
Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI. [Link]
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Spontaneous Catalytic Paal–Knorr Reactions for N-Substituted Pyrrole Synthesis by Microdroplet Chemistry. ACS Publications. [Link]
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A Methodological Guide to the Theoretical and Molecular Modeling of 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole
Abstract
This technical guide outlines a comprehensive computational methodology for the in-depth theoretical study and molecular modeling of 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole. This molecule, possessing a unique combination of an electron-rich pyrrole ring and a substituted phenyl group, presents significant interest for applications in medicinal chemistry and materials science. In the absence of extensive experimental data, this document serves as a rigorous, step-by-step protocol for researchers, scientists, and drug development professionals to elucidate its structural, electronic, pharmacokinetic, and dynamic properties. The proposed workflow integrates Density Functional Theory (DFT) for quantum chemical analysis, molecular docking to investigate potential biological targets, and molecular dynamics (MD) simulations to validate interaction stability. Each protocol is grounded in established scientific principles, explaining the causality behind methodological choices to ensure accuracy and reproducibility.
Introduction
This compound is a heterocyclic aromatic compound featuring a pyrrole nucleus N-substituted with a 3-fluoro-4-methylphenyl group. The pyrrole scaffold is a ubiquitous pharmacophore in numerous FDA-approved drugs, valued for its hydrogen bonding capabilities and electronic properties. The phenyl ring, substituted with a fluorine atom and a methyl group, introduces modifications to the molecule's lipophilicity, metabolic stability, and electronic profile. This unique structural combination suggests potential applications ranging from targeted enzyme inhibition in drug discovery to the development of novel organic electronic materials.
This guide provides a robust, multi-faceted computational strategy to predict and analyze the key chemical and physical properties of this molecule. By following this workflow, researchers can generate foundational data to guide future experimental synthesis, characterization, and application-oriented screening.
Part 1: Quantum Chemical Analysis via Density Functional Theory (DFT)
DFT is a powerful quantum mechanical method that allows for the accurate calculation of a molecule's electronic structure and associated properties.[1][2] Our approach is designed to build a comprehensive profile of the molecule, from its most stable conformation to its reactivity and spectral characteristics.
Rationale for Method Selection
For a molecule of this nature, the hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is an excellent choice. It provides a well-balanced description of electronic exchange and correlation effects, demonstrating high accuracy for a wide range of organic molecules.[3][4] We will pair this with the 6-311++G(d,p) basis set. This triple-zeta basis set offers high flexibility for valence electrons, while the diffuse functions (++) are crucial for accurately describing the behavior of lone pairs and anions, and the polarization functions (d,p) account for non-spherical electron density distributions, which is essential for molecules with heteroatoms and aromatic systems.[5][6]
Experimental Protocol: DFT Calculations
-
Structure Drawing: The initial 3D structure of this compound will be drawn using molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization: A full geometry optimization will be performed using the B3LYP/6-311++G(d,p) level of theory. This calculation seeks the lowest energy conformation of the molecule, providing its most stable 3D structure.
-
Frequency Calculation: A frequency analysis will be conducted at the same level of theory. This step is self-validating; the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This calculation also yields thermodynamic properties and the theoretical vibrational (FT-IR, Raman) spectra.
-
Electronic and Reactivity Analysis:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated.[1][7][8] The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity.[9]
-
Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the molecule's electrostatic potential on its electron density surface.[10][11][12][13] This map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for molecular interactions.[11][12]
-
-
Spectroscopic Prediction:
-
Non-Linear Optical (NLO) Properties: The dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) will be calculated to assess the molecule's potential for NLO applications.[18][19][20][21][22] This is achieved by applying a finite electric field during the calculation.[20]
Data Presentation: DFT Results
The quantitative results from the DFT calculations should be summarized as follows:
| Parameter | Calculated Value | Units | Significance |
| Total Energy | TBD | Hartrees | Thermodynamic Stability |
| Dipole Moment (μ) | TBD | Debye | Molecular Polarity |
| EHOMO | TBD | eV | Electron-donating ability |
| ELUMO | TBD | eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | TBD | eV | Chemical Reactivity/Stability |
| Polarizability (α) | TBD | a.u. | Linear Optical Response |
| Hyperpolarizability (β) | TBD | a.u. | Non-Linear Optical Response |
Part 2: Molecular Docking and Pharmacokinetic Profiling
For researchers in drug development, understanding how a molecule might interact with biological targets and its drug-like properties is paramount. This section outlines the protocol for virtual screening and pharmacokinetic prediction.
Rationale for Method Selection
AutoDock Vina is a widely-used and validated open-source program for molecular docking.[23][24][25] It employs a sophisticated gradient optimization method in its search algorithm, making it both fast and accurate for predicting the binding conformation and affinity of a small molecule to a protein target.[23] For pharmacokinetic profiling, the SwissADME web server is an authoritative and comprehensive tool for predicting ADME (Absorption, Distribution, Metabolism, Excretion) properties, drug-likeness, and potential medicinal chemistry issues.[26][27][28][29][30]
Experimental Protocol: Docking and ADMET Prediction
-
Hypothetical Target Selection: Based on the structural motifs of this compound, a plausible biological target will be selected. For instance, many pyrrole-containing compounds are known to be kinase inhibitors. A relevant kinase (e.g., Tyrosine Kinase) PDB structure would be chosen.
-
Ligand Preparation: The DFT-optimized structure of our molecule will be converted to the required PDBQT file format using AutoDock Tools, which involves assigning partial charges and defining rotatable bonds.
-
Receptor Preparation: The chosen protein PDB file will be prepared by removing water molecules, adding polar hydrogens, and assigning partial charges, also creating a PDBQT file.[24]
-
Grid Box Generation: A grid box will be defined around the active site of the target protein to specify the search space for the docking simulation.[23]
-
Molecular Docking: AutoDock Vina will be executed to dock the ligand into the receptor's active site.[31] The program will generate a set of binding poses ranked by their binding affinity scores (in kcal/mol).
-
Interaction Analysis: The best-ranked pose will be visualized (e.g., in PyMOL or ChimeraX) to analyze the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.
-
ADMET Prediction: The SMILES string of the molecule will be submitted to the SwissADME web server to compute a full profile of its physicochemical properties, lipophilicity, water-solubility, pharmacokinetics, and drug-likeness based on established rules like Lipinski's Rule of Five.[28][29]
Data Presentation: Docking and ADMET Results
Table 2.1: Molecular Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |
|---|
| TBD | TBD | TBD | TBD |
Table 2.2: Predicted ADMET Properties (SwissADME)
| Property | Prediction | Optimal Range |
|---|---|---|
| Molecular Weight | TBD | < 500 g/mol |
| LogP (Lipophilicity) | TBD | < 5 |
| H-bond Donors | TBD | < 5 |
| H-bond Acceptors | TBD | < 10 |
| GI Absorption | TBD | High/Low |
| BBB Permeant | TBD | Yes/No |
| Lipinski Violations | TBD | 0 |
Part 3: Molecular Dynamics (MD) Simulation
While docking provides a static picture of the binding event, MD simulations offer insights into the dynamic stability of the protein-ligand complex in a simulated physiological environment.
Rationale for Method Selection
GROMACS is one of the fastest and most popular open-source software packages for performing molecular dynamics simulations.[32][33] It is highly efficient for simulating biomolecular systems like protein-ligand complexes.[32][33][34][35][36] The CHARMM36 force field is a well-parameterized and widely used force field for proteins and small molecules, ensuring an accurate description of the atomic interactions.[32]
Experimental Protocol: MD Simulation Workflow
-
System Preparation: The best-ranked docked complex from AutoDock Vina will be used as the starting point.
-
Topology Generation: The CHARMM General Force Field (CGenFF) server will be used to generate topology and parameter files for our novel ligand, ensuring compatibility with the CHARMM36 protein force field.[35]
-
Solvation and Ionization: The complex will be placed in a periodic box of water molecules (e.g., TIP3P model) and neutralized by adding counter-ions (e.g., Na+ or Cl-) to simulate physiological conditions.[35]
-
Energy Minimization: The system will be subjected to energy minimization to relax any steric clashes or unfavorable geometries.
-
Equilibration: The system will be gradually heated and equilibrated in two phases (NVT and NPT ensembles) to bring it to the desired temperature and pressure while allowing the solvent to arrange naturally around the complex.
-
Production MD: A production MD run (e.g., 100 nanoseconds) will be performed.
-
Trajectory Analysis: The resulting trajectory will be analyzed to calculate Root Mean Square Deviation (RMSD) of the protein and ligand to assess structural stability, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
Visualizations: Workflows and Diagrams
Caption: Overall computational workflow for the analysis of this compound.
Caption: Detailed protocol for the Density Functional Theory (DFT) calculations.
Caption: Workflow for molecular docking followed by molecular dynamics simulation.
Conclusion and Future Outlook
This guide presents a comprehensive, multi-scale computational methodology to thoroughly characterize the novel compound this compound. By systematically applying DFT, molecular docking, and MD simulations, researchers can generate predictive data on its structural, electronic, and biological interaction properties. The insights gained from this theoretical framework will be invaluable for directing synthetic efforts, understanding structure-activity relationships, and accelerating the discovery of new therapeutic agents or functional materials. The protocols described herein are designed to be self-validating and are based on widely accepted, authoritative methods in the field of computational chemistry, ensuring the generation of reliable and impactful results.
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Solubility and stability characteristics of 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole
An In-Depth Technical Guide Solubility and Stability Characteristics of 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole: A Predictive Analysis and Methodological Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for characterizing the solubility and stability of the novel compound this compound. While direct experimental data for this specific molecule is not yet publicly available, this document leverages established principles of medicinal chemistry, analogue data from related pyrrole structures, and regulatory guidelines to present a predictive analysis and a detailed set of experimental protocols. The guide is designed for researchers, scientists, and drug development professionals, offering in-depth, step-by-step methodologies for assessing aqueous and organic solubility, as well as stability under forced degradation conditions (hydrolytic, oxidative, photolytic, and thermal). The causality behind experimental choices is explained, and all protocols are designed as self-validating systems. This document serves as a foundational resource for initiating the systematic physicochemical profiling of this compound, a critical step in its development pathway.
Introduction to this compound
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. The N-aryl pyrrole motif, in particular, is of significant interest. The subject of this guide, this compound, combines this N-aryl pyrrole core with a substituted phenyl ring containing both a fluorine atom and a methyl group. These substitutions are known to modulate key drug-like properties: the fluorine atom can enhance metabolic stability and binding affinity, while the methyl group can influence lipophilicity and steric interactions.
Before any therapeutic potential can be realized, a thorough understanding of the compound's fundamental physicochemical properties is paramount. Solubility and stability are not merely checklist items; they are critical determinants of a compound's developability, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation, storage, and shelf-life.[1] Forced degradation studies, as outlined by the International Conference on Harmonization (ICH) guidelines, are essential for identifying potential degradants, elucidating degradation pathways, and developing stability-indicating analytical methods.[2][3]
This guide provides the theoretical basis and practical workflows for undertaking this critical characterization.
Predicted Physicochemical Profile
Based on its constituent parts, we can predict the general characteristics of this compound to inform experimental design.
-
The Pyrrole Ring: The pyrrole ring itself is aromatic and possesses a dipole moment. It is a weak base and is susceptible to degradation in highly acidic conditions.
-
The Phenyl Substituents: The 4-methyl group increases lipophilicity (hydrophobicity). The 3-fluoro group is a weak electronic withdrawer and also increases lipophilicity. The combined effect of these substituents on the phenyl ring suggests the molecule will be largely nonpolar.
-
Overall Prediction: The molecule is anticipated to be a lipophilic, neutral compound with poor aqueous solubility. It is expected to be freely soluble in a range of organic solvents like acetone, acetonitrile, and chlorinated solvents.[4] Its stability is predicted to be robust in neutral and mild oxidative conditions but potentially compromised by strong acids, strong bases, and significant UV light exposure.[5]
Solubility Characterization
Accurate solubility data is the cornerstone of pre-formulation and formulation development. We recommend a multi-stage approach to characterize both kinetic and thermodynamic solubility.
Rationale for Solvent Selection
A panel of solvents should be chosen to represent a range of polarities and hydrogen bonding capabilities, relevant to both processing and physiological conditions.
-
Aqueous Buffers (pH 3.0, 7.4, 9.0): To assess solubility in physiologically relevant pH ranges.
-
Organic Solvents:
-
Protic Solvents (e.g., Ethanol, Isopropanol): Common in formulation and purification.
-
Aprotic Polar Solvents (e.g., Acetonitrile, Acetone): Used in synthesis and analytical methods.[6]
-
Nonpolar Solvents (e.g., Toluene, Heptane): To understand lipophilic character.
-
Experimental Protocol: Equilibrium Shake-Flask Solubility
This method determines the thermodynamic (or equilibrium) solubility and is considered the gold standard.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of each selected solvent in a glass vial.
-
Scientist's Note: "Excess" is critical. A visible amount of undissolved solid must remain at the end of the experiment to ensure saturation.
-
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C and 37 °C) for a defined period (e.g., 24-48 hours) until equilibrium is reached.
-
Rationale: 24-48 hours is typically sufficient for most small molecules to reach equilibrium. A preliminary time-point experiment (e.g., sampling at 12, 24, 36, and 48 hours) can be run to confirm that the concentration has plateaued.
-
-
Sample Processing: Allow the vials to stand, permitting the excess solid to settle. Carefully withdraw a supernatant aliquot.
-
Filtration/Centrifugation: Centrifuge the aliquot at high speed (e.g., >10,000 rpm) or filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.
-
Trustworthiness Check: This step is crucial to avoid artificially inflated solubility readings from suspended microparticles.
-
-
Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration using a validated, stability-indicating HPLC-UV method (see Section 5.0). Calculate the solubility based on a standard calibration curve.
Data Presentation: Solubility Profile
All quantitative solubility data should be summarized in a clear, tabular format for easy comparison.
Table 1: Predicted Solubility Data Table for this compound
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
|---|---|---|---|
| Aqueous Buffer pH 3.0 | 25 | Experimental Data | Experimental Data |
| Aqueous Buffer pH 7.4 | 25 | Experimental Data | Experimental Data |
| Aqueous Buffer pH 9.0 | 25 | Experimental Data | Experimental Data |
| Ethanol | 25 | Experimental Data | Experimental Data |
| Acetonitrile | 25 | Experimental Data | Experimental Data |
| Acetone | 25 | Experimental Data | Experimental Data |
| Toluene | 25 | Experimental Data | Experimental Data |
Stability Assessment & Forced Degradation
Forced degradation studies are designed to deliberately degrade the compound to predict its stability profile and identify likely degradation products.[7] These studies are fundamental to developing robust formulations and analytical methods.
Visualization: Forced Degradation Workflow
The overall workflow involves subjecting a stock solution of the compound to various stress conditions in parallel.
Caption: Workflow for the forced degradation study of this compound.
Experimental Protocols for Forced Degradation
For each condition, a control sample (unstressed compound in the same solvent, stored at ambient temperature protected from light) must be analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation of the active substance.[1]
4.2.1 Hydrolytic Stability
-
Objective: To assess degradation in aqueous environments at different pH values.
-
Protocol:
-
Prepare three solutions of the compound (~1 mg/mL) in:
-
0.1 M HCl (acidic)
-
Water (neutral)
-
0.1 M NaOH (basic)
-
-
Incubate the solutions at an elevated temperature (e.g., 80 °C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by HPLC-UV to determine the remaining parent compound and the formation of any degradants.
-
-
Expected Outcome: Pyrrole rings can be unstable in strong acid.[5] It is plausible that degradation will be most significant under acidic conditions, while stability is expected to be higher in neutral and basic media.
4.2.2 Oxidative Stability
-
Objective: To evaluate the compound's susceptibility to oxidation.
-
Protocol:
-
Prepare a solution of the compound (~1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Add a solution of hydrogen peroxide to a final concentration of ~3%.
-
Store the solution at room temperature, protected from light.
-
Withdraw and analyze aliquots at specified time points.
-
-
Expected Outcome: The electron-rich pyrrole ring is a potential site for oxidation. The formation of N-oxides or ring-opened products is possible.
4.2.3 Photostability
-
Objective: To determine if the compound degrades upon exposure to light.
-
Protocol (following ICH Q1B guidelines):
-
Expose the solid compound and a solution of the compound to a calibrated light source providing a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
Analyze the samples and compare them to the dark controls.
-
-
Expected Outcome: Aromatic and heteroaromatic systems are often chromophores that can absorb UV light, leading to photodegradation.[5] The presence of the fluoro-phenyl group may influence this sensitivity.
4.2.4 Thermal Stability
-
Objective: To assess the stability of the solid compound at elevated temperatures.[8]
-
Protocol:
-
Place the solid compound in a vial and store it in a calibrated oven at an elevated temperature (e.g., 80 °C) for a set period (e.g., 7 days).
-
A control sample is stored at room temperature.
-
After the stress period, dissolve both the stressed and control samples in a suitable solvent and analyze by HPLC-UV.
-
-
Expected Outcome: The compound is predicted to have high thermal stability in its solid form, a common characteristic of crystalline N-aryl heterocycles.
Recommended Analytical Methodology
A validated, stability-indicating analytical method is required to separate the parent compound from any potential degradation products.
Primary Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Rationale: RP-HPLC is the workhorse for pharmaceutical analysis due to its versatility, reproducibility, and ability to resolve nonpolar to moderately polar compounds.
-
Starting Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 30% B to 95% B over 20 minutes.
-
Scientist's Note: A gradient method is essential for stability studies to ensure that both early-eluting polar degradants and late-eluting nonpolar species are resolved from the parent peak.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV Diode Array Detector (DAD) set to monitor multiple wavelengths (e.g., 254 nm and the compound's λmax).
-
Mass Spectrometry (MS) Detector: Coupling the HPLC to a mass spectrometer is highly recommended for identifying the mass of any degradation products, which is crucial for structure elucidation.
-
Method Validation
The chosen analytical method must be validated according to ICH Q2(R1) guidelines. Key parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of its potential degradants. This is demonstrated by peak purity analysis (using a DAD) and ensuring baseline resolution between the parent and degradant peaks.
-
Linearity & Range: Demonstrating a linear relationship between detector response and concentration.
-
Accuracy & Precision: Confirming the closeness of test results to the true value and the degree of scatter between a series of measurements.
Conclusion
The successful development of this compound hinges on a robust and early characterization of its solubility and stability. This guide presents a predictive framework and a series of detailed, actionable protocols based on established scientific principles and regulatory expectations. By systematically executing these solubility and forced degradation studies, researchers can generate the critical data needed to understand the molecule's liabilities, develop stable formulations, establish a validated analytical method, and confidently advance the compound through the drug development pipeline. The insights gained from these foundational studies are indispensable for making informed decisions and mitigating risks in later, more complex stages of development.
References
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Piechowska, M., & Paczkowska, M. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-59. [Link]
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Jain, R., & Gupta, R. (2016). Forced Degradation Studies. MedCrave online. [Link]
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Hofmann, F. S., et al. (2020). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. Molecules, 25(21), 5192. [Link]
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Jain, D., & Barsagade, A. (2011). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. [Link]
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Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
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Teasdale, A., & Staby, A. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). [Link]
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Ataman Kimya. (n.d.). PYRROLE. Ataman Kimya. Retrieved from [Link]
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Rucinska, M., et al. (2022). Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones. Scientific Reports, 12(1), 1-16. [Link]
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Matiichuk, V. V., & Tischenko, N. I. (2022). SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. Journal of Chemistry and Technologies, 30(4), 488-495. [Link].ua/index.php/jct/article/view/1126)
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An In-Depth Technical Guide to the Paal-Knorr Synthesis of N-Substituted Pyrroles
For Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and blockbuster pharmaceuticals.[1][2] Its synthesis, therefore, is of paramount importance to the drug development pipeline. Among the various synthetic routes, the Paal-Knorr synthesis stands out for its reliability and versatility in constructing N-substituted pyrroles.[3] This guide offers a deep dive into the mechanistic underpinnings, practical considerations, and modern advancements of this venerable reaction.
I. The Core Principle: A Cyclocondensation Reaction
First reported independently by Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis is fundamentally the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to form a pyrrole.[4][5] The 1,4-dicarbonyl provides the four carbon atoms of the pyrrole ring, while the amine supplies the nitrogen atom, allowing for the direct installation of a substituent on the nitrogen (an N-substituent).[6]
II. Mechanistic Insights: The "Why" Behind the Reaction
A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. The accepted mechanism for the Paal-Knorr pyrrole synthesis was elucidated in detail by V. Amarnath and his colleagues in the early 1990s.[4][7] It proceeds through the following key steps:
-
Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the primary amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound.[8] This acid-catalyzed step forms a hemiaminal intermediate.
-
Cyclization (Rate-Determining Step): The nitrogen of the hemiaminal then performs an intramolecular attack on the second carbonyl group.[1][9] This ring-closing step is typically the rate-determining step of the reaction and results in a 2,5-dihydroxytetrahydropyrrole derivative.[8]
-
Dehydration: The cyclic intermediate subsequently undergoes dehydration, losing two molecules of water to form the stable, aromatic pyrrole ring.[10]
Computational studies using density functional theory (DFT) have further supported that the hemiaminal cyclization pathway is energetically more favorable than a potential alternative involving an enamine intermediate.[11]
Caption: The reaction mechanism of the Paal-Knorr synthesis of N-substituted pyrroles.
III. Experimental Considerations: From Theory to Practice
While the Paal-Knorr synthesis is robust, its success hinges on careful control of reaction conditions.
A. Reaction Conditions:
The reaction is typically conducted under neutral or weakly acidic conditions.[12] The addition of a weak acid, such as acetic acid, can accelerate the reaction.[9] However, strongly acidic conditions (pH < 3) should be avoided as they can promote the formation of furan byproducts through a competing acid-catalyzed cyclization of the 1,4-dicarbonyl compound.[9][12]
B. Catalyst Selection:
A wide variety of catalysts have been employed to improve yields and reaction times. These can be broadly categorized as:
-
Brønsted Acids: Acetic acid and p-toluenesulfonic acid are common choices.[6][13]
-
Lewis Acids: Metal triflates, such as scandium(III) triflate (Sc(OTf)₃), are effective, particularly for acid-sensitive substrates.[6][8]
-
Heterogeneous Catalysts: Solid-supported catalysts like Montmorillonite KSF clay and silica-supported sulfuric acid offer advantages in terms of ease of separation and recyclability.[6][7]
| Catalyst | Conditions | Reaction Time | Yield (%) | Reference |
| Acetic Acid | Reflux | Varies | Good | [9] |
| Sc(OTf)₃ | Room Temp | 30 min | 89-98 | [9] |
| Iodine | Room Temp | 5-10 min | High | [9] |
| CATAPAL 200 (Alumina) | 60 °C | 45 min | 68-97 | [14] |
| Iron(III) chloride | Water | Varies | Good-Excellent | [15] |
C. Substrate Scope and Limitations:
The Paal-Knorr synthesis is compatible with a broad range of primary amines, including aliphatic, aromatic, and heterocyclic amines.[13] However, some limitations exist:
-
Steric Hindrance: Amines with significant steric bulk at the α-position (e.g., cyclohexylamine) may not react.[5]
-
Poorly Nucleophilic Amines: Amines with strong electron-withdrawing groups can be less nucleophilic and may react sluggishly.[9]
-
Availability of 1,4-Dicarbonyls: The availability of the starting 1,4-dicarbonyl compound was historically a limiting factor, though modern synthetic methods have largely overcome this challenge.[4]
IV. Modern Methodologies: Greener and More Efficient Syntheses
In recent years, significant efforts have been directed towards developing more environmentally friendly and efficient Paal-Knorr protocols.
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes.[12][13]
-
Solvent-Free Reactions: Many modern protocols are conducted under solvent-free conditions, reducing waste and simplifying purification.[16]
-
Aqueous Conditions: The use of water as a solvent, often in the presence of a catalyst like iron(III) chloride, aligns with the principles of green chemistry.[3][12]
V. A Standard Laboratory Protocol: Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole
This protocol provides a representative example of the Paal-Knorr synthesis.
Materials:
-
2,5-Hexanedione
-
Aniline
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2,5-hexanedione (1 equivalent) and aniline (1 equivalent).
-
Add ethanol as a solvent, followed by a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 2,5-dimethyl-1-phenyl-1H-pyrrole.
Caption: A typical experimental workflow for the Paal-Knorr synthesis.
VI. Applications in Drug Discovery
The Paal-Knorr synthesis is a powerful tool in drug discovery, enabling the synthesis of diverse libraries of pyrrole-containing compounds for biological screening.[10] The pyrrole moiety is a key component of several important drugs, including atorvastatin (a lipid-lowering agent) and sunitinib (an anticancer drug).[7] The ability to readily introduce a wide variety of N-substituents allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.
VII. Conclusion
The Paal-Knorr synthesis has remained a cornerstone of heterocyclic chemistry for over a century, and for good reason. Its operational simplicity, broad substrate scope, and the development of modern, more efficient protocols ensure its continued relevance in both academic research and industrial drug development.[1] A firm grasp of its mechanism and the factors influencing its outcome is essential for any scientist working to create novel pyrrole-based therapeutics.
References
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Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available from: [Link]
-
Wikipedia. Paal–Knorr synthesis. Available from: [Link]
- Ghasemzadeh, M. A., & Safaei-Ghomi, J. (2009). One-pot synthesis of substituted pyrroles with N, N, N′, N′-tetrachlorobenzene-1, 3-disulphonamide and N, N′-diiodo-N, N′-1, 2-ethanediylbis (p-toluenesulphonamide) as novel catalysts. South African Journal of Chemistry, 62, 129-133.
-
Scribd. Paal-Knorr Pyrrole Synthesis: A. General Description of The Reaction. Available from: [Link]
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MBB College. Paal-Knorr Synthesis. Available from: [Link]
- Sharma, V., Kumar, V., & Singh, T. (2019). Recent Advancements in Pyrrole Synthesis. Molecules, 24(23), 4349.
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Organic Chemistry Portal. Synthesis of pyrroles. Available from: [Link]
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MDPI. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Available from: [Link]
- Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
- Mothana, B., & Boyd, R. J. (2007). A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. Journal of Molecular Structure: THEOCHEM, 811(1-3), 97-104.
- Shiri, M., & Zolfigol, M. A. (2010). The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Green Chemistry, 12(5), 777-779.
- Banik, B. K., et al. (2005). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. Tetrahedron Letters, 46(15), 2643-2645.
- Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 52(6), 945-959.
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Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole via Paal-Knorr Condensation
Introduction
The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including the blockbuster drug Atorvastatin, and a variety of functional organic materials.[1] The Paal-Knorr synthesis, a classic name reaction in organic chemistry, remains a highly reliable and straightforward method for the construction of the pyrrole ring.[2] This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under weakly acidic conditions.[3]
This application note provides a comprehensive, field-tested protocol for the synthesis of the novel compound 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole , a potentially valuable building block for drug discovery programs. We will detail a step-by-step procedure, explain the rationale behind key experimental choices, and provide expected outcomes and characterization data. The protocol utilizes 2,5-dimethoxytetrahydrofuran as a stable and easy-to-handle precursor to the required 1,4-dicarbonyl species, succinaldehyde, and 3-fluoro-4-methylaniline as the primary amine. Glacial acetic acid serves as both the solvent and the acid catalyst, promoting the reaction in a "one-pot" fashion.[4]
Reaction Principle and Mechanism
The Paal-Knorr synthesis of N-substituted pyrroles proceeds through an acid-catalyzed condensation reaction.[5] In this specific application, 2,5-dimethoxytetrahydrofuran is first hydrolyzed under the acidic conditions provided by glacial acetic acid to generate the reactive intermediate, succinaldehyde. The primary amine, 3-fluoro-4-methylaniline, then undergoes a nucleophilic attack on one of the carbonyl groups of succinaldehyde to form a hemiaminal. This is followed by an intramolecular cyclization, where the nitrogen atom attacks the second carbonyl group, forming a 2,5-dihydroxytetrahydropyrrole derivative.[2] This intermediate subsequently undergoes dehydration to yield the final aromatic pyrrole ring. The ring-closing step is often considered the rate-determining step of the reaction.[5]
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| 3-Fluoro-4-methylaniline | ≥98% | e.g., Sigma-Aldrich | 452-77-7 |
| 2,5-Dimethoxytetrahydrofuran | ≥98% | e.g., Sigma-Aldrich | 696-59-3 |
| Glacial Acetic Acid | ACS Grade | e.g., Fisher Scientific | 64-19-7 |
| Ethyl Acetate | ACS Grade | e.g., Fisher Scientific | 141-78-6 |
| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | N/A | N/A |
| Brine (Saturated NaCl Solution) | Laboratory Prepared | N/A | N/A |
| Anhydrous Magnesium Sulfate | Laboratory Grade | e.g., Sigma-Aldrich | 7487-88-9 |
| Silica Gel for Column Chromatography | 60 Å, 230-400 mesh | e.g., Sigma-Aldrich | 112926-00-8 |
| Hexanes | ACS Grade | e.g., Fisher Scientific | 110-54-3 |
| Dichloromethane | ACS Grade | e.g., Fisher Scientific | 75-09-2 |
Safety and Handling Precautions
-
3-Fluoro-4-methylaniline: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. Always handle in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
2,5-Dimethoxytetrahydrofuran: This is a flammable liquid and vapor that is toxic if inhaled and causes serious eye irritation. Handle in a chemical fume hood away from ignition sources. Use non-sparking tools and take precautionary measures against static discharge.
-
Glacial Acetic Acid: This is a flammable liquid and causes severe skin burns and eye damage. Handle with extreme care in a chemical fume hood, wearing appropriate PPE.
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Ensure that an eyewash station and safety shower are readily accessible.
Experimental Workflow Diagram
Caption: A generalized workflow for the Paal-Knorr synthesis of this compound.
Detailed Experimental Protocol
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-fluoro-4-methylaniline (1.25 g, 10.0 mmol, 1.0 equiv).
-
Add glacial acetic acid (20 mL). Stir the mixture until the aniline is fully dissolved.
-
To this solution, add 2,5-dimethoxytetrahydrofuran (1.45 g, 11.0 mmol, 1.1 equiv) dropwise at room temperature.
-
Fit the flask with a reflux condenser.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 110-120 °C) using a heating mantle.
-
Maintain the reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% ethyl acetate in hexanes. The consumption of the starting aniline and the formation of a new, less polar spot (the product) should be observed.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by TLC), allow the flask to cool to room temperature.
-
Pour the dark reaction mixture slowly into a beaker containing 100 mL of an ice-water slurry with vigorous stirring.
-
Carefully neutralize the acidic mixture by the slow, portion-wise addition of solid sodium bicarbonate or by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).
-
Transfer the mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 40 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
The column should be packed using a slurry of silica gel in hexanes.
-
Load the crude product onto the column (if it is an oil, it can be adsorbed onto a small amount of silica gel first).
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate).
-
Collect the fractions containing the desired product (as identified by TLC) and combine them.
-
Evaporate the solvent from the combined fractions under reduced pressure to yield the pure this compound.
-
Expected Results and Characterization
The reaction is expected to yield the title compound as a pale yellow oil or a low-melting solid. The typical yield for this type of reaction ranges from 60-85%.
Characterization Data (Predicted):
-
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show characteristic signals for the pyrrole ring protons, typically around δ 6.0-7.5 ppm. The protons on the substituted phenyl ring will appear in the aromatic region, and the methyl group will be a singlet around δ 2.3 ppm.
-
Pyrrole α-protons (H2, H5): Expected as a triplet around δ 6.8-7.2 ppm.
-
Pyrrole β-protons (H3, H4): Expected as a triplet around δ 6.2-6.5 ppm.
-
Aromatic protons (phenyl ring): Expected in the range of δ 7.0-7.4 ppm, with coupling patterns consistent with the substitution.
-
Methyl protons (-CH₃): Expected as a singlet around δ 2.3 ppm.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Pyrrole α-carbons (C2, C5): Expected around δ 120-125 ppm.
-
Pyrrole β-carbons (C3, C4): Expected around δ 108-112 ppm.
-
Aromatic carbons (phenyl ring): Six signals are expected in the aromatic region, including a carbon-fluorine coupled signal.
-
Methyl carbon (-CH₃): Expected around δ 15-20 ppm.
-
-
Mass Spectrometry (EI-MS): The molecular ion peak (M⁺) should be observed at m/z = 189.08.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, ensure the reaction has gone to completion by extending the reflux time and monitoring carefully by TLC. Incomplete hydrolysis of the 2,5-dimethoxytetrahydrofuran or a poorly reactive aniline can be a cause. Increasing the temperature slightly or using a Dean-Stark trap to remove water could improve the yield.
-
Byproduct Formation: The primary potential byproduct is the furan formed from the self-condensation of succinaldehyde. This is more likely to occur under strongly acidic conditions (pH < 3). Using glacial acetic acid as both solvent and catalyst typically maintains a suitable pH to favor pyrrole formation. If furan formation is significant, consider using a milder acid catalyst.
-
Purification Issues: The product is relatively nonpolar. Careful selection of the eluent system for column chromatography is crucial for obtaining a pure product. If the product co-elutes with impurities, trying a different solvent system (e.g., dichloromethane/hexanes) may be beneficial.
Conclusion
The Paal-Knorr synthesis offers a direct and efficient route to N-substituted pyrroles. The protocol described herein for the synthesis of this compound is robust and scalable, utilizing readily available starting materials and standard laboratory techniques. This application note provides researchers and drug development professionals with a reliable method to access this and structurally related pyrrole derivatives, which are of significant interest in the development of new chemical entities.
References
- Paal, C. Synthese von Thiophen- und Pyrrolderivaten. Ber. Dtsch. Chem. Ges.1884, 17 (2), 2756–2767.
-
Wikipedia. Paal–Knorr synthesis. Available online: [Link] (accessed Jan 17, 2026).
-
Carl ROTH. Safety Data Sheet: Acetic acid >=99 %, for synthesis. Available online: [Link] (accessed Jan 17, 2026).
- Amarnath, V.; Amarnath, K. Intermediates in the Paal-Knorr Synthesis of Pyrroles. J. Org. Chem.1991, 56 (24), 6924–6927.
- Sonnet, P. E. A convenient synthesis of N-arylpyrroles. J. Heterocycl. Chem.1970, 7 (5), 1101–1103.
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- 4. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
Application Notes & Protocols: The Strategic Use of 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole in Modern Medicinal Chemistry
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and potential applications of the N-arylpyrrole scaffold, specifically 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole. We will delve into the strategic incorporation of the 3-fluoro-4-methylphenyl moiety, explore its influence on physicochemical properties, and propose pathways for its application in contemporary drug discovery programs. Detailed, field-proven protocols for its synthesis via the Paal-Knorr reaction are provided, alongside a discussion of its potential as a core structure in developing novel therapeutics.
Introduction: The N-Arylpyrrole Scaffold in Drug Discovery
The pyrrole ring is a privileged heterocyclic motif, forming the core of numerous natural products and clinically approved drugs.[1][2] Its aromatic nature and hydrogen bonding capabilities make it a versatile scaffold for interacting with various biological targets.[3] The N-aryl substitution, in particular, offers a vector for chemists to finely tune the steric and electronic properties of the molecule, significantly impacting its pharmacokinetic and pharmacodynamic profile.
The specific compound of interest, This compound , introduces a unique substitution pattern on the N-phenyl ring. The strategic placement of a fluorine atom and a methyl group is a deliberate design choice aimed at leveraging the well-documented benefits of fluorination in medicinal chemistry. Fluorine, with its high electronegativity and small van der Waals radius, can modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.[4][5][6] The adjacent methyl group provides a lipophilic counterpoint and can influence the rotational barrier of the N-aryl bond, potentially locking the molecule into a bioactive conformation.
This guide will serve as a foundational resource for laboratories looking to incorporate this promising scaffold into their research and development pipelines.
Synthetic Strategy: The Paal-Knorr Synthesis
The most direct and reliable method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis.[7][8][9] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 3-fluoro-4-methylaniline. The reaction proceeds under mildly acidic conditions, which facilitate the formation of a hemiaminal intermediate, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[8][10]
The general workflow for this synthesis is outlined below:
Caption: General workflow for the Paal-Knorr synthesis of the target compound.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound from 2,5-dimethoxytetrahydrofuran (a stable precursor to succinaldehyde) and 3-fluoro-4-methylaniline.
Materials & Reagents:
-
3-Fluoro-4-methylaniline (98% purity or higher)
-
2,5-Dimethoxytetrahydrofuran (98% purity or higher)
-
Glacial Acetic Acid
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography, 230-400 mesh)
-
Hexanes and Ethyl Acetate (for chromatography elution)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-fluoro-4-methylaniline (1.25 g, 10.0 mmol) and a solution of glacial acetic acid (20 mL) and deionized water (5 mL).
-
Addition of Dicarbonyl Precursor: Stir the mixture at room temperature until the aniline is fully dissolved. To this solution, add 2,5-dimethoxytetrahydrofuran (1.32 g, 10.0 mmol) dropwise over 5 minutes. Causality Note: 2,5-dimethoxytetrahydrofuran hydrolyzes in the acidic medium to generate succinaldehyde in situ. This avoids the use of the less stable succinaldehyde directly.
-
Cyclization: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing 100 mL of deionized water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 50 mL of deionized water, 50 mL of saturated NaHCO₃ solution (to neutralize excess acetic acid), and finally with 50 mL of brine. Trustworthiness Check: The bicarbonate wash is crucial to remove the acid catalyst, preventing potential degradation of the product during concentration.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel. Elute with a gradient of hexanes:ethyl acetate (e.g., starting from 100:0 and gradually increasing to 95:5) to isolate the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Medicinal Chemistry Applications & Rationale
While specific biological data for this compound is not yet extensively published, we can infer its potential applications based on the known bioactivities of related N-arylpyrroles and the strategic inclusion of the fluoromethylphenyl group.[3]
Potential Therapeutic Areas
-
Anticancer: Numerous pyrrole derivatives have demonstrated potent anticancer activity.[3][11] The 3-fluoro-4-methylphenyl moiety itself is present in compounds investigated for their antitumor effects.[12] Potential mechanisms could involve the inhibition of protein kinases, a common target for N-heterocyclic compounds.
-
Antimicrobial: The pyrrole scaffold is a key component in agents developed to combat resistant pathogens, including Mycobacterium tuberculosis.[13] The lipophilicity imparted by the N-aryl group can be crucial for penetrating bacterial cell membranes. The fluorine atom can enhance this property and provide metabolic stability.
-
Anti-inflammatory: N-arylpyrroles have been investigated as inhibitors of inflammatory mediators like cyclooxygenase (COX) enzymes.[14] The electronic properties of the 3-fluoro-4-methylphenyl group could influence binding within the active sites of such enzymes.
Structure-Activity Relationship (SAR) Insights
The 3-fluoro-4-methylphenyl substituent offers several advantages from an SAR perspective:
-
Fluorine as a Bioisostere: The fluorine at the 3-position can act as a bioisostere for a hydrogen atom but with profoundly different electronic properties. It is a weak hydrogen bond acceptor and can engage in favorable orthogonal multipolar C-F···C=O interactions within a protein binding pocket.
-
Metabolic Blocking: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Placing the fluorine at the meta-position can shield adjacent positions on the ring from metabolism, potentially increasing the compound's half-life.[4]
-
Conformational Control: The interplay between the meta-fluoro and para-methyl groups can influence the dihedral angle between the pyrrole and phenyl rings. This conformational restriction can be key to achieving high-affinity binding to a specific biological target.
Caption: Key SAR contributions of the 3-fluoro-4-methylphenyl moiety.
Proposed Biological Evaluation Protocol
To elucidate the therapeutic potential of this compound, a tiered screening approach is recommended.
Protocol: Tier 1 - Broad Spectrum Cellular Screening
-
Objective: To identify potential areas of biological activity.
-
Cell Panels:
-
Oncology: NCI-60 human tumor cell line screen to assess broad anticancer activity.
-
Antimicrobial: Screen against a panel of ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and Mycobacterium tuberculosis H37Rv.
-
Anti-inflammatory: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages or human PBMCs to measure inhibition of nitric oxide (NO) or pro-inflammatory cytokines (e.g., TNF-α, IL-6).
-
-
Methodology:
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
Perform serial dilutions to treat cells across a wide concentration range (e.g., 0.01 µM to 100 µM).
-
Use appropriate assays for each panel:
-
Oncology: Sulforhodamine B (SRB) or MTT assay after 48-72 hours of incubation.
-
Antimicrobial: Broth microdilution method to determine Minimum Inhibitory Concentration (MIC).
-
Anti-inflammatory: Griess assay for NO quantification and ELISA for cytokine measurement from cell supernatants.
-
-
-
Data Analysis: Calculate GI₅₀ (oncology), MIC (antimicrobial), and IC₅₀ (anti-inflammatory) values. Hits are typically defined as compounds showing significant activity at ≤ 10 µM.
Table 1: Hypothetical Data Summary for Tier 1 Screening
| Assay Type | Target / Cell Line | Endpoint | Result (e.g.) |
| Anticancer | HCT116 (Colon) | GI₅₀ | 5.2 µM |
| A549 (Lung) | GI₅₀ | > 50 µM | |
| Antimicrobial | S. aureus (MRSA) | MIC | 8 µg/mL |
| E. coli | MIC | > 64 µg/mL | |
| Anti-inflammatory | RAW 264.7 (LPS) | IC₅₀ (NO) | 12.5 µM |
This table presents hypothetical data for illustrative purposes.
Based on the results of this initial screen, more focused secondary and mechanistic assays can be designed to identify the specific molecular target(s) and elucidate the mechanism of action.
Conclusion
This compound represents a strategically designed chemical scaffold with significant potential in medicinal chemistry. Its synthesis is readily achievable through established methods like the Paal-Knorr reaction, making it an accessible starting point for library development and lead optimization. The unique electronic and steric properties conferred by the 3-fluoro-4-methylphenyl substituent provide a strong rationale for its exploration in anticancer, antimicrobial, and anti-inflammatory drug discovery programs. The protocols and insights provided herein serve as a robust starting point for researchers to unlock the therapeutic potential of this versatile molecule.
References
-
Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. National Institutes of Health (NIH). Available at: [Link]
-
Paal–Knorr synthesis. Wikipedia. Available at: [Link]
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. Bentham Science. Available at: [Link]
-
Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. YouTube. Available at: [Link]
-
Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. Available at: [Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. National Institutes of Health (NIH). Available at: [Link]
-
Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. Available at: [Link]
-
(PDF) Review: Fluorine in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Synthesis, characterization and biological activity of novel pyrrole compounds. ResearchGate. Available at: [Link]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. National Institutes of Health (NIH). Available at: [Link]
-
Structure of some pyrroles with biological activities. ResearchGate. Available at: [Link]
-
3-Aryl-4-aryloyl-1-(1H-imidazol-5-yl)methylpyrrole, a novel class of farnesyltransferase inhibitors. PubMed. Available at: [Link]
-
Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. PubMed. Available at: [Link]
-
Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. National Institutes of Health (NIH). Available at: [Link]
-
Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. National Institutes of Health (NIH). Available at: [Link]
-
Bioactive pyrrole-based compounds with target selectivity. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and Antimicrobial Activity of Some Novel Pyrrolyl 1, 3, 4-Thiadiazole Derivatives. Journalgrid. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. National Institutes of Health (NIH). Available at: [Link]
-
Structure Activity Relationships. Drug Design Org. Available at: [Link]
-
Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. National Institutes of Health (NIH). Available at: [Link]
-
Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. PubMed. Available at: [Link]
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Applications of 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole as a Chemical Intermediate: A Guide for Synthetic and Medicinal Chemists
Introduction: The Strategic Value of the 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole Scaffold
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its utility is amplified through substitution, allowing for the fine-tuning of physicochemical and pharmacological properties. The intermediate, this compound, is a thoughtfully designed building block for drug discovery programs. The incorporation of a fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability of a drug candidate.[3][4] The 3-fluoro-4-methylphenyl substituent introduces specific electronic and steric features that can be exploited for targeted molecular interactions.
This guide provides an in-depth exploration of the applications of this compound as a chemical intermediate. We will present a plausible and efficient synthesis of this intermediate and detail its subsequent elaboration into more complex molecular architectures through key synthetic transformations. The protocols provided are grounded in established chemical principles and are designed to be both informative and practical for researchers in drug development and synthetic chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of the parent compound, 1-(4-methylphenyl)-1H-pyrrole, is provided below. The introduction of a fluorine atom is expected to modestly increase the lipophilicity and alter the electronic distribution of the phenyl ring.
| Property | Value | Source |
| Molecular Formula | C11H11N | [5] |
| Molecular Weight | 157.21 g/mol | [5] |
| LogP | 2.78570 | [6] |
| Boiling Point | 261.9ºC at 760 mmHg | [6] |
Synthesis of the Intermediate: A Practical Approach
A common and efficient method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis.[7][8] This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine. In this case, 3-fluoro-4-methylaniline serves as the amine precursor.
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of the title intermediate via the Paal-Knorr reaction, a reliable method for constructing the pyrrole ring.
Workflow for the Synthesis of this compound
Caption: Paal-Knorr synthesis of the target intermediate.
Materials:
-
3-Fluoro-4-methylaniline
-
2,5-Dimethoxytetrahydrofuran
-
Glacial Acetic Acid
-
Sodium Bicarbonate (saturated solution)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 3-fluoro-4-methylaniline (1.0 eq) and glacial acetic acid.
-
Stir the mixture at room temperature until the aniline is fully dissolved.
-
Add 2,5-dimethoxytetrahydrofuran (1.05 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.
-
Neutralize the mixture by the slow addition of a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield this compound.
Application in Further Synthesis: Elaboration of the Pyrrole Core
The this compound intermediate is an excellent substrate for electrophilic aromatic substitution and cross-coupling reactions, allowing for the introduction of diverse functionalities. The pyrrole ring is electron-rich and typically undergoes substitution at the C2 and C5 positions.[9]
Application 1: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[10][11][12] This reaction introduces an aldehyde group onto the pyrrole ring, a versatile handle for further synthetic transformations.
Workflow for Vilsmeier-Haack Formylation
Caption: Vilsmeier-Haack formylation of the intermediate.
Protocol 2: Synthesis of this compound-2-carbaldehyde
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Sodium Acetate
-
Dichloromethane (DCM), anhydrous
-
Deionized Water
-
Diethyl ether
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, cool anhydrous DMF to 0 °C.
-
Slowly add phosphorus oxychloride (1.1 eq) dropwise to the cooled DMF, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve this compound (1.0 eq) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor by TLC.
-
After completion, cool the reaction mixture to 0 °C and quench by the slow addition of a cold aqueous solution of sodium acetate.
-
Stir the mixture vigorously for 30 minutes.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to obtain the desired aldehyde.
Application 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[13][14][15] To perform a Suzuki coupling on the pyrrole ring, a halogenated derivative is first required.
Workflow for Suzuki-Miyaura Cross-Coupling
Sources
- 1. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Strategies to Access Fluorinated Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(4-Methylphenyl)-1H-pyrrole | C11H11N | CID 272426 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
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- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
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- 11. jk-sci.com [jk-sci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole in Drug Discovery
Introduction: The Strategic Importance of the 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole Scaffold
The 1-arylpyrrole motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] The fusion of an electron-rich pyrrole ring with an aromatic system offers a unique three-dimensional structure that can engage with various biological targets. The specific scaffold, this compound, is of particular interest in drug discovery. The 3-fluoro-4-methylphenyl moiety introduces key physicochemical properties that can enhance the drug-like characteristics of a molecule. The fluorine atom can improve metabolic stability, increase binding affinity through favorable interactions with protein targets, and modulate the pKa of nearby functional groups.[3] The methyl group can provide a handle for further derivatization or occupy a hydrophobic pocket in a target protein. This combination of substituents makes the this compound core an attractive starting point for the development of novel therapeutics, particularly in oncology and immunology where pyrrole-based kinase inhibitors have shown significant promise.[4][5]
This guide provides a comprehensive overview of the synthetic strategies for the derivatization of this compound, offering detailed, self-validating protocols for key transformations. The experimental choices are rationalized to provide researchers with the necessary insights to adapt and optimize these methods for their specific drug discovery programs.
I. Synthesis of the Core Scaffold: this compound
The most direct and widely applicable method for the synthesis of N-arylpyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[6][7][8] For the synthesis of the title compound, 2,5-dimethoxytetrahydrofuran serves as a stable and convenient precursor to the required 1,4-dicarbonyl species, succinaldehyde.
Protocol 1: Paal-Knorr Synthesis of this compound
Rationale: This protocol utilizes the acid-catalyzed in situ generation of succinaldehyde from 2,5-dimethoxytetrahydrofuran, which then undergoes condensation with 3-fluoro-4-methylaniline. Glacial acetic acid serves as both the solvent and the catalyst, promoting the formation of the pyrrole ring. The reaction is typically clean and proceeds in high yield.
Materials:
-
3-Fluoro-4-methylaniline
-
2,5-Dimethoxytetrahydrofuran
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-fluoro-4-methylaniline (1.0 eq.) in glacial acetic acid (5-10 volumes).
-
Add 2,5-dimethoxytetrahydrofuran (1.05 eq.) to the solution.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing ice-water, which will cause the product to precipitate.
-
Collect the crude product by vacuum filtration and wash thoroughly with water to remove acetic acid.
-
Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to afford pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Paal-Knorr synthesis of the core scaffold.
II. Derivatization of the Pyrrole Ring: Electrophilic Aromatic Substitution
The pyrrole ring is highly activated towards electrophilic aromatic substitution, with a strong preference for substitution at the C2 and C5 positions. The presence of the N-aryl group can influence the regioselectivity, but for many common electrophilic substitutions, reaction at the 2-position is dominant.
A. Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl group onto the pyrrole ring, providing a versatile handle for further synthetic transformations.[9][10]
Protocol 2: Vilsmeier-Haack Formylation of this compound
Rationale: The Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a weak electrophile that readily reacts with the electron-rich pyrrole ring. The reaction typically proceeds with high regioselectivity for the 2-position. The 3-fluoro and 4-methyl substituents on the phenyl ring are unlikely to significantly alter this preference.[11]
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add anhydrous DMF (used as both reagent and solvent). Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.1 eq.) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve this compound (1.0 eq.) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring it into a beaker of ice.
-
Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound-2-carbaldehyde.
B. Friedel-Crafts Acylation
Friedel-Crafts acylation allows for the introduction of an acyl group onto the pyrrole ring, providing access to a wide range of ketone derivatives.[12]
Protocol 3: Friedel-Crafts Acylation of this compound
Rationale: This protocol employs a Lewis acid, such as aluminum chloride (AlCl₃), to activate the acylating agent (an acyl chloride or anhydride). The reaction typically favors acylation at the C2 position. The electron-withdrawing nature of the 3-fluoro substituent on the N-phenyl ring might slightly deactivate the pyrrole ring, but it is generally still sufficiently reactive for this transformation.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq.)
-
Aluminum chloride (AlCl₃), anhydrous (1.2 eq.)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend anhydrous AlCl₃ (1.2 eq.) in anhydrous DCM.
-
Cool the suspension to 0 °C and add the acyl chloride (1.1 eq.) dropwise. Stir for 15 minutes to form the acylium ion complex.
-
In a separate flask, dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Add the solution of the pyrrole dropwise to the acylium ion complex at 0 °C.
-
After the addition, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction by carefully pouring it onto a mixture of ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Electrophilic substitution on the pyrrole ring.
III. Derivatization via Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the pyrrole ring, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically require a halogenated pyrrole precursor.
A. Halogenation of the Pyrrole Ring
Prior to cross-coupling, the pyrrole ring must be halogenated, typically at the 2-position. N-Bromosuccinimide (NBS) is a common and effective reagent for this purpose.
Protocol 4: Bromination of this compound
Procedure:
-
Dissolve this compound (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile.
-
Cool the solution to 0 °C.
-
Add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise, keeping the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature until the starting material is consumed (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-bromo-1-(3-fluoro-4-methylphenyl)-1H-pyrrole.
B. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between a halide and a boronic acid or ester.[13][14]
Protocol 5: Suzuki-Miyaura Coupling of 2-Bromo-1-(3-fluoro-4-methylphenyl)-1H-pyrrole
Rationale: This protocol uses a palladium catalyst, typically with a phosphine ligand, to couple the 2-bromopyrrole with a variety of aryl or heteroaryl boronic acids. The choice of base and solvent is crucial for efficient catalysis.
Materials:
-
2-Bromo-1-(3-fluoro-4-methylphenyl)-1H-pyrrole
-
Arylboronic acid (1.2 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq.)
-
Triphenylphosphine (PPh₃) (0.1 eq.)
-
Potassium carbonate (K₂CO₃) (2.0 eq.)
-
Toluene/Water (4:1)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask, combine 2-bromo-1-(3-fluoro-4-methylphenyl)-1H-pyrrole (1.0 eq.), the arylboronic acid (1.2 eq.), Pd(OAc)₂ (0.05 eq.), PPh₃ (0.1 eq.), and K₂CO₃ (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
C. Heck Reaction
The Heck reaction couples the halo-pyrrole with an alkene to form a new carbon-carbon bond.[15][16]
Protocol 6: Heck Reaction of 2-Bromo-1-(3-fluoro-4-methylphenyl)-1H-pyrrole
Rationale: This reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. The choice of ligand can influence the efficiency and selectivity of the reaction.
Materials:
-
2-Bromo-1-(3-fluoro-4-methylphenyl)-1H-pyrrole
-
Alkene (e.g., styrene, methyl acrylate) (1.5 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq.)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.1 eq.)
-
Triethylamine (Et₃N) (2.0 eq.)
-
Acetonitrile, anhydrous
Procedure:
-
In a sealed tube, combine the 2-bromopyrrole (1.0 eq.), alkene (1.5 eq.), Pd(OAc)₂ (0.05 eq.), P(o-tol)₃ (0.1 eq.), and Et₃N (2.0 eq.) in anhydrous acetonitrile.
-
Seal the tube and heat to 100 °C for 12-24 hours.
-
Cool to room temperature, filter through a pad of Celite, and concentrate the filtrate.
-
Purify the residue by column chromatography.
D. Buchwald-Hartwig Amination
This reaction allows for the formation of C-N bonds by coupling the 2-bromopyrrole with a primary or secondary amine.[1][17]
Protocol 7: Buchwald-Hartwig Amination of 2-Bromo-1-(3-fluoro-4-methylphenyl)-1H-pyrrole
Rationale: The Buchwald-Hartwig amination requires a palladium catalyst with a specialized ligand to facilitate the C-N bond formation. A strong, non-nucleophilic base is also necessary.
Materials:
-
2-Bromo-1-(3-fluoro-4-methylphenyl)-1H-pyrrole
-
Amine (primary or secondary) (1.2 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq.)
-
Xantphos (0.04 eq.)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq.)
-
Toluene, anhydrous
Procedure:
-
In a glovebox, combine the 2-bromopyrrole (1.0 eq.), amine (1.2 eq.), Pd₂(dba)₃ (0.02 eq.), Xantphos (0.04 eq.), and NaOtBu (1.4 eq.) in a Schlenk tube.
-
Add anhydrous toluene and seal the tube.
-
Heat the reaction to 100-110 °C for 12-24 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify by column chromatography.
Caption: Cross-coupling derivatization workflow.
IV. Application in Drug Discovery: A Hypothetical Workflow
The derivatized this compound library can be screened against a panel of protein kinases implicated in cancer, such as VEGFR, EGFR, or Abl kinase.
Table 1: Hypothetical Screening Data for a Library of this compound Derivatives
| Compound ID | R¹ (C2-substituent) | R² (C5-substituent) | Kinase A IC₅₀ (nM) | Kinase B IC₅₀ (nM) |
| Scaffold | H | H | >10000 | >10000 |
| Lib-001 | -CHO | H | 8500 | 9200 |
| Lib-002 | -COCH₃ | H | 7800 | 8500 |
| Lib-003 | 4-Methoxyphenyl | H | 520 | 1200 |
| Lib-004 | 3-Pyridyl | H | 250 | 600 |
| Lib-005 | -CH=CH-CO₂Me | H | 1500 | 2100 |
| Lib-006 | -NH-morpholine | H | 85 | 350 |
Structure-Activity Relationship (SAR) Insights:
-
Initial screening of the unsubstituted scaffold shows no significant activity.
-
Simple electrophilic substitution at C2 (Lib-001, Lib-002) does not significantly improve potency.
-
Suzuki coupling to introduce aryl and heteroaryl groups at C2 (Lib-003, Lib-004) leads to a notable increase in activity, suggesting a key interaction in the kinase active site.
-
The introduction of an amino group via Buchwald-Hartwig amination (Lib-006) results in the most potent compound in this initial screen, highlighting the importance of a hydrogen bond donor/acceptor at this position.
Further optimization would involve exploring a wider range of amines for the Buchwald-Hartwig reaction and derivatizing the C5 position to probe for additional binding interactions.
V. Conclusion
The this compound scaffold represents a promising starting point for the development of novel drug candidates. The synthetic protocols outlined in this guide provide a robust framework for the generation of diverse chemical libraries based on this core. By systematically exploring the chemical space around this scaffold, researchers can uncover new structure-activity relationships and identify potent and selective modulators of therapeutically relevant targets.
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-
Paal, C. (1884). Synthese von Thiophen- und Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756–2767. [Link]
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Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635–1642. [Link]
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Paal-Knorr pyrrole synthesis. RGM College Of Engineering and Technology. (2018, October 19). [Link]
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Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]
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Bioactive pyrrole-based compounds with target selectivity. (2020). European Journal of Medicinal Chemistry, 199, 112386. [Link]
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Takayama, T., et al. (2010). Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. Bioorganic & Medicinal Chemistry Letters, 20(1), 108-111. [Link]
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An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. (2019). Molecules, 24(8), 1585. [Link]
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Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2024). ACS Omega. [Link]
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Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][6][7][8]triazine-based VEGFR-2 kinase inhibitors. (2008). Journal of Medicinal Chemistry, 51(15), 4672-4684. [Link]
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Carbon-fluorine (C-F) bonds possess high bond energy and exhibit distinct cleavage patterns. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
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When an endlizable 1,4-diketore is heated with ammonia - primary amine, N-heterocycle pyrrole is formed. This reaction is known as Poad-Knorr synthesis. MBB College. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). The Journal of Organic Chemistry, 72(15), 5804-5807. [Link]
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Pd-catalyzed Mizoroki-Heck reactions of methyl α-fluoroacrylates with... - ResearchGate. [Link]
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-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2017). Molecules, 22(5), 738. [Link]
-
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). Catalysts, 8(9), 364. [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. [Link]
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Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule. (2023). Organic Letters, 25(35), 6512-6517. [Link]
-
Intramolecular Friedel-Crafts Acylation Reaction Promoted by 1,1,1,3,3,3-Hexafluoro-2-propanol. Organic Chemistry Portal. [Link]
-
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Antifungal activity of the compound ( 1-4 ) and s tandard. - ResearchGate. [Link]
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SAR study of nitrile-substituted PP derivatives as NTRK inhibitors. - ResearchGate. [Link]
-
chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Advances, 14(40), 28833-28837. [Link]
-
(PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach. (2023). International Journal of Molecular Sciences, 24(3), 2736. [Link]
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Friedel-Crafts Acylation - Organic Chemistry Portal. [Link]
-
Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Bentham Science. [Link]
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. [Link]
-
Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. (2008). Tetrahedron, 64(10), 2104-2112. [Link]
-
(PDF) Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
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- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. rgmcet.edu.in [rgmcet.edu.in]
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- 10. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 12. Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. synarchive.com [synarchive.com]
- 17. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole in Human Plasma
Abstract
This application note describes a detailed, sensitive, and highly selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole in human plasma. The protocol outlines a streamlined solid-phase extraction (SPE) procedure for sample cleanup, optimized chromatographic conditions for efficient separation, and precisely tuned mass spectrometric parameters for detection. The method was fully validated according to the principles outlined in the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry and the International Council for Harmonisation (ICH) M10 guideline, demonstrating excellent linearity, accuracy, precision, and stability.[1][2][3][4][5][6] This robust workflow is suitable for high-throughput analysis in regulated bioanalytical laboratories supporting pharmacokinetic and drug metabolism studies.
Introduction
This compound is a heterocyclic aromatic compound. Based on its structure, it is a substituted pyrrole, a class of compounds of significant interest in medicinal chemistry and drug development. Accurate quantification of such small molecules in complex biological matrices like human plasma is critical for evaluating their pharmacokinetic (PK) profiles, including absorption, distribution, metabolism, and excretion (ADME).
LC-MS/MS, particularly using a triple quadrupole (QqQ) mass spectrometer in Multiple Reaction Monitoring (MRM) mode, is the gold standard for quantitative bioanalysis due to its unparalleled sensitivity and selectivity.[7][8] This application note provides a comprehensive, step-by-step protocol grounded in established scientific principles, explaining not just what to do, but why each step is critical for developing a reliable and reproducible assay.
Materials and Methods
-
Analyte: this compound.
-
Molecular Formula: C₁₁H₁₀FN
-
Monoisotopic Mass: 175.0797 Da
-
Physicochemical Properties: The analyte is a relatively non-polar, aromatic molecule. The pyrrole nitrogen provides a site for protonation, making it suitable for positive mode electrospray ionization (ESI+).[9][10][11] The estimated LogP suggests good retention on a reversed-phase column.
-
-
Internal Standard (IS): this compound-d₄ (Deuterated).
-
Rationale: A stable isotope-labeled (SIL) internal standard is the ideal choice for quantitative LC-MS/MS.[12][13][14] It co-elutes with the analyte and exhibits nearly identical chemical and physical properties during extraction and ionization. This effectively compensates for variability in sample preparation, injection volume, and matrix-induced ion suppression or enhancement, thereby ensuring the highest possible accuracy and precision.[12][13] If a SIL-IS is not commercially available, a close structural analog that does not interfere with the analyte can be used, but requires more rigorous validation to ensure it adequately tracks the analyte's behavior.[15]
-
Causality: The goal of sample preparation is to remove endogenous plasma components (proteins, phospholipids, salts) that can interfere with the analysis, cause ion suppression, and damage the analytical column.[16][17] Reversed-phase SPE is an effective technique for extracting moderately non-polar analytes from aqueous matrices like plasma.[17][18][19] A polymeric reversed-phase sorbent is chosen for its stability across a wide pH range and its ability to retain the analyte of interest while allowing more polar interferences to be washed away.
Protocol:
-
Sample Pre-treatment: Thaw plasma samples to room temperature. Vortex to ensure homogeneity. To 100 µL of plasma, add 10 µL of IS working solution (e.g., 100 ng/mL in 50% methanol) and 200 µL of 1% formic acid in water. Vortex for 10 seconds.
-
Rationale: Acidification ensures the analyte is in a consistent, protonated state and disrupts binding to plasma proteins, improving extraction efficiency.[20]
-
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 30 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of water.
-
Rationale: Methanol solvates the polymer chains, and water equilibrates the sorbent to the aqueous conditions of the sample load.[19]
-
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge. Apply gentle vacuum or positive pressure to pass the sample through the sorbent at a slow, steady rate (~1 mL/min).
-
Wash Step: Wash the cartridge with 1 mL of 5% methanol in water.
-
Rationale: This wash step removes residual salts and highly polar interferences without eluting the retained analyte.
-
-
Elution: Elute the analyte and IS from the cartridge with 1 mL of methanol into a clean collection tube.
-
Rationale: Methanol is a strong organic solvent that disrupts the hydrophobic interactions between the analyte/IS and the sorbent, leading to their elution.
-
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Rationale: Evaporation concentrates the sample, increasing sensitivity. Reconstitution in the initial mobile phase is crucial for ensuring good peak shape during the chromatographic injection.
-
LC-MS/MS System Configuration and Optimization
Causality: The chromatographic separation is designed to resolve the analyte from any remaining matrix components that were not removed during SPE. This is critical for minimizing ion suppression and ensuring accurate quantification. A standard C18 column is an excellent starting point for small, non-polar molecules.[21][22] A gradient elution, moving from a high-aqueous to a high-organic mobile phase, is used to first elute any polar contaminants and then elute the analyte with good peak shape and a reasonable retention time. The addition of formic acid to the mobile phase maintains the protonated state of the analyte for optimal ESI+ response.[21]
Table 1: Optimized Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | Standard High-Performance Liquid Chromatography (HPLC) or UHPLC System |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 2.6 µm particle size |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 5.0 |
Causality: The mass spectrometer is tuned to specifically detect and quantify the analyte and its IS. This is achieved through Multiple Reaction Monitoring (MRM), a highly selective and sensitive technique.[23][24][25] The process involves selecting the protonated parent molecule (precursor ion) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and then selecting a specific, stable fragment (product ion) in the third quadrupole (Q3).[26] This precursor → product ion "transition" is unique to the analyte, providing excellent specificity. Optimization involves infusing a standard solution of the analyte directly into the mass spectrometer to find the optimal cone voltage (for precursor ion formation) and collision energy (for product ion formation) that yield the highest signal intensity.[23][26][27]
Table 2: Optimized Mass Spectrometry Parameters
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 500°C |
| Desolvation Gas Flow | 1000 L/hr |
| MRM Transitions | Compound |
| This compound | |
| This compound-d₄ (IS) |
Note: The specific product ions and collision energies must be determined empirically.
Method Validation Protocol
A full method validation was performed to demonstrate that the analytical method is suitable for its intended purpose, adhering to the ICH M10 and FDA guidelines.[1][2][4][6]
Caption: Logical flow of the bioanalytical method validation process.
-
Protocol: Six different lots of blank human plasma were processed and analyzed to ensure no endogenous components interfered with the detection of the analyte or IS at their respective retention times. To assess the matrix effect, blank plasma extracts were post-spiked with analyte and IS and the response was compared to that of a pure solution.
-
Acceptance Criteria: No significant interfering peaks at the retention time of the analyte or IS. Matrix factor should be consistent across lots.
-
Protocol: Calibration curves were prepared by spiking blank plasma with known concentrations of the analyte. A minimum of six non-zero standards were used to construct the curve. The assay was evaluated over the range of 0.1 to 100 ng/mL. The peak area ratio (analyte/IS) versus concentration was plotted, and a linear regression with 1/x² weighting was applied.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentration of each standard must be within ±15% of the nominal value (±20% for the Lower Limit of Quantitation, LLOQ).
Table 3: Representative Calibration Curve Data
| Nominal Conc. (ng/mL) | Back-Calculated Conc. (ng/mL) | Accuracy (%) |
| 0.1 (LLOQ) | 0.11 | 110.0 |
| 0.2 | 0.21 | 105.0 |
| 1.0 | 0.98 | 98.0 |
| 5.0 | 5.15 | 103.0 |
| 25.0 | 24.6 | 98.4 |
| 80.0 | 81.2 | 101.5 |
| 100.0 (ULOQ) | 99.1 | 99.1 |
| Regression Model | y = 0.015x + 0.002, r² = 0.998 |
-
Protocol: Accuracy and precision were determined by analyzing quality control (QC) samples at four concentration levels: LLOQ, Low QC (LQC, 3x LLOQ), Medium QC (MQC), and High QC (HQC). Five replicates of each QC level were analyzed in three separate runs on different days.
-
Acceptance Criteria: The mean accuracy for each QC level must be within ±15% of the nominal value (±20% for LLOQ). The coefficient of variation (CV) for precision must be ≤15% (≤20% for LLOQ).
Table 4: Summary of Inter-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | N | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 0.1 | 15 | 0.108 | 108.0 | 9.5 |
| LQC | 0.3 | 15 | 0.291 | 97.0 | 7.2 |
| MQC | 10.0 | 15 | 10.3 | 103.0 | 5.1 |
| HQC | 75.0 | 15 | 73.8 | 98.4 | 4.8 |
-
Protocol: The stability of the analyte in human plasma was evaluated under various conditions:
-
Freeze-Thaw Stability: Three freeze-thaw cycles.
-
Bench-Top Stability: 24 hours at room temperature.
-
Long-Term Stability: 90 days at -80°C.
-
Post-Preparative Stability: 48 hours in the autosampler at 10°C.
-
-
Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.
Overall Workflow Diagram
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- 27. Optimization by infusion of multiple reaction monitoring transitions for sensitive quantification of peptides by liquid chromatography/mass spectrometry. [fredi.hepvs.ch]
Application Notes and Protocols: Experimental Setup for Electrophilic Substitution on a Pyrrole Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Reactivity of the Pyrrole Ring
Pyrrole, a five-membered aromatic heterocycle, is a foundational scaffold in numerous natural products, pharmaceuticals, and functional materials. Its π-excessive nature, arising from the delocalization of the nitrogen lone pair into the aromatic system, renders it significantly more reactive towards electrophiles than benzene.[1][2][3] This heightened reactivity, however, necessitates carefully controlled experimental conditions to achieve desired regioselectivity and prevent undesirable side reactions, most notably acid-catalyzed polymerization.[4][5][6]
This comprehensive guide provides an in-depth exploration of the experimental setups for key electrophilic substitution reactions on the pyrrole ring. Moving beyond mere procedural lists, we will delve into the mechanistic rationale behind the choice of reagents and conditions, offering field-proven insights to empower researchers in their synthetic endeavors.
Mechanistic Cornerstone: Why C2-Substitution Prevails
Electrophilic attack on the pyrrole ring predominantly occurs at the α-position (C2 or C5).[2][4][7][8] This regioselectivity is a direct consequence of the superior stability of the resulting carbocation intermediate, often referred to as the sigma complex or arenium ion. Attack at the C2 position allows for the positive charge to be delocalized over three atoms, including the nitrogen, through three resonance structures. In contrast, attack at the β-position (C3 or C4) results in a less stable intermediate with only two possible resonance contributors.[2][7][9] Therefore, the transition state leading to the C2-substituted product is lower in energy, making this pathway kinetically favored.[9]
Core Experimental Protocols
The following sections provide detailed, step-by-step protocols for common and synthetically useful electrophilic substitution reactions of pyrrole. Each protocol is designed as a self-validating system, with explanations for critical steps and considerations for reaction monitoring and product purification.
Vilsmeier-Haack Formylation: A Mild Route to 2-Formylpyrroles
The Vilsmeier-Haack reaction is a highly reliable method for introducing a formyl group onto the pyrrole ring, yielding 2-formylpyrrole, a versatile synthetic intermediate.[10][11] This reaction avoids the use of strong Lewis acids, which can induce polymerization of the sensitive pyrrole ring.[12] The electrophile, the Vilsmeier reagent (a chloroiminium ion), is generated in situ from a tertiary amide, typically N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[11]
Mechanistic Rationale
The reaction proceeds in three main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium cation.
-
Electrophilic Attack: The electron-rich pyrrole ring attacks the Vilsmeier reagent, preferentially at the C2 position.
-
Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to yield the 2-formylpyrrole.[12]
Experimental Workflow: Vilsmeier-Haack Formylation
Caption: Workflow for the Vilsmeier-Haack formylation of pyrrole.
Detailed Protocol: Synthesis of 2-Formylpyrrole
| Reagent | Molar Equiv. | Amount | Notes |
| N,N-Dimethylformamide (DMF) | 1.2 | (Specific amount) | Anhydrous grade is crucial. |
| Phosphorus Oxychloride (POCl₃) | 1.1 | (Specific amount) | Handle in a fume hood; highly corrosive and moisture-sensitive. |
| Pyrrole | 1.0 | (Specific amount) | Freshly distilled if necessary. |
| Dichloromethane (DCM) | - | (Sufficient volume) | Anhydrous grade. |
| Saturated NaHCO₃ solution | - | (For workup) | |
| Saturated NaCl solution (Brine) | - | (For workup) | |
| Anhydrous MgSO₄ or Na₂SO₄ | - | (For drying) |
Procedure:
-
Vilsmeier Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF dissolved in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath. Add phosphorus oxychloride dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at 0°C for 30 minutes.
-
Reaction with Pyrrole: Dissolve pyrrole in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Hydrolysis: Once the reaction is complete, cool the mixture back to 0°C and carefully quench by the slow, portion-wise addition of a saturated aqueous solution of sodium bicarbonate. Caution: Initial quenching can be exothermic and result in gas evolution. Stir vigorously until the hydrolysis is complete (typically 1 hour).
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter, and concentrate the solvent under reduced pressure. The crude 2-formylpyrrole can be purified by vacuum distillation or recrystallization.
Mannich Reaction: Aminomethylation of the Pyrrole Ring
The Mannich reaction provides a straightforward method for the C-aminomethylation of pyrrole, yielding valuable precursors for more complex molecules.[13] The reaction involves an electrophilic substitution with an Eschenmoser's salt precursor, an iminium ion, generated in situ from formaldehyde and a secondary amine, such as dimethylamine.[14][15]
Mechanistic Rationale
Similar to the Vilsmeier-Haack reaction, the Mannich reaction involves two key stages:
-
Iminium Ion Formation: Formaldehyde and a secondary amine (often used as its hydrochloride salt) react to form a dimethylaminomethyl cation (an iminium ion).[16]
-
Electrophilic Attack: Pyrrole acts as the nucleophile, attacking the iminium ion at the C2 position to form the aminomethylated product.[13][15]
Experimental Workflow: Mannich Reaction
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High-Throughput Screening of Pyrrole Derivatives: A Guide to Assay Selection, Execution, and Hit Validation
Introduction: The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1][2] This five-membered aromatic heterocycle's unique electronic properties and synthetic tractability have made it a cornerstone in the development of therapeutics targeting a diverse range of diseases, including cancer, inflammation, and infectious agents.[3][4][5] High-throughput screening (HTS) is an essential methodology for rapidly interrogating large libraries of pyrrole derivatives to identify promising lead compounds.[6] This guide provides an in-depth overview of key HTS assays for the evaluation of pyrrole derivatives, complete with detailed protocols, the rationale behind experimental choices, and a robust framework for hit validation, ensuring the selection of high-quality candidates for further drug development.
Section 1: Selecting the Right Assay for Your Pyrrole Library
The choice of a primary screening assay is contingent on the therapeutic target and the anticipated mechanism of action of the pyrrole derivatives in your library. Pyrrole-containing compounds have shown significant promise as inhibitors of protein kinases and cyclooxygenase (COX) enzymes, and they frequently exhibit cytotoxic effects against cancer cell lines. Therefore, this guide will focus on three key HTS assays: a cell-based cytotoxicity assay, a biochemical kinase inhibition assay, and a biochemical COX-2 inhibition assay.
Cell-Based Assays: Assessing Cytotoxicity
Cell-based assays are crucial for determining the phenotypic effect of compounds on living cells and provide a more physiologically relevant context than biochemical assays.[7][8] For pyrrole derivatives with potential anticancer activity, a primary screen to assess cytotoxicity is a common starting point.
Biochemical Assays: Targeting Specific Enzymes
Biochemical assays are indispensable for interrogating the direct interaction between a compound and a purified biological target, such as an enzyme.[] This approach is ideal for screening pyrrole derivatives designed to inhibit specific enzymes like protein kinases or COX.
Section 2: High-Throughput Screening Protocols
This section provides detailed, step-by-step protocols for three HTS assays suitable for screening libraries of pyrrole derivatives. Each protocol is accompanied by expert insights into the critical steps and the rationale behind them.
Protocol 1: Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[4]
Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Experimental Workflow:
Caption: Workflow of the MTT cytotoxicity assay.
Detailed Protocol:
| Step | Procedure | Rationale & Expert Insights |
| 1. Cell Seeding | Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator. | Causality: The 24-hour incubation allows cells to adhere and enter an exponential growth phase, ensuring a healthy and responsive cell population for the assay. The seeding density is critical; too few cells will result in a low signal, while too many can lead to nutrient depletion and cell death, independent of compound activity. |
| 2. Compound Addition | Prepare serial dilutions of the pyrrole derivatives in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (e.g., DMSO) and positive controls (e.g., a known cytotoxic agent). Incubate for the desired exposure time (typically 24, 48, or 72 hours). | Causality: Serial dilutions are essential for determining the dose-response relationship and calculating the IC50 value. The vehicle control is crucial to ensure that the solvent used to dissolve the compounds does not have any intrinsic toxicity. |
| 3. MTT Addition | Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[4][10] Following the compound incubation period, add 10 µL of the MTT stock solution to each well. | Causality: The MTT solution should be freshly prepared and protected from light to prevent degradation. Adding it directly to the culture medium allows for the uptake and reduction of MTT by viable cells. |
| 4. Incubation | Incubate the plate for 2-4 hours at 37°C. | Causality: This incubation period allows for sufficient time for the mitochondrial dehydrogenases in viable cells to convert the MTT into formazan crystals. The optimal incubation time may vary depending on the cell type and metabolic rate. |
| 5. Solubilization | Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[4] Mix thoroughly by gentle shaking or pipetting. | Causality: Complete solubilization of the formazan crystals is critical for accurate absorbance readings. DMSO is a common and effective solvent, but its own potential cytotoxicity should be considered.[4] |
| 6. Absorbance Measurement | Measure the absorbance at 570 nm using a microplate reader. | Causality: The absorbance at 570 nm is proportional to the amount of formazan produced, which in turn reflects the number of viable cells. |
| 7. Data Analysis | Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value. | Causality: The IC50 value represents the concentration of a compound that inhibits cell viability by 50% and is a standard measure of cytotoxic potency. |
Protocol 2: Biochemical Kinase Inhibition Assay using ADP-Glo™
The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is a direct indicator of kinase activity.[1][11]
Principle: The assay is a two-step process. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.[1]
Experimental Workflow:
Caption: Workflow of the ADP-Glo™ kinase inhibition assay.
Detailed Protocol:
| Step | Procedure | Rationale & Expert Insights |
| 1. Kinase Reaction Setup | In a 384-well plate, set up the kinase reaction by adding the kinase, substrate, and pyrrole derivative inhibitor in an appropriate kinase buffer.[12] Include controls for no kinase, no inhibitor (100% activity), and a known inhibitor (positive control). | Causality: The choice of buffer is critical for optimal enzyme activity; it should maintain a stable pH and may contain components like MgCl2 (a necessary cofactor for most kinases) and a reducing agent like DTT to prevent enzyme oxidation.[13][14] However, be aware that some reducing agents can interfere with certain compounds.[1][15] |
| 2. Initiate Reaction | Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors. Incubate at room temperature for 60 minutes. | Causality: Using an ATP concentration near the Km allows for a more accurate determination of the potency of ATP-competitive inhibitors. The incubation time should be optimized to ensure the reaction is in the linear range. |
| 3. Stop Reaction and ATP Depletion | Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[12] Incubate at room temperature for 40 minutes. | Causality: This step is crucial for reducing the background signal from unconsumed ATP, thereby increasing the assay's sensitivity and dynamic range. |
| 4. ADP to ATP Conversion and Signal Generation | Add Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and provides the luciferase and luciferin for the luminescent reaction.[1] Incubate at room temperature for 30-60 minutes. | Causality: The incubation time allows for the complete conversion of ADP to ATP and the stabilization of the luminescent signal. |
| 5. Luminescence Measurement | Measure the luminescence using a plate-reading luminometer. | Causality: The luminescent signal is directly proportional to the amount of ADP produced, and therefore to the kinase activity. |
| 7. Data Analysis | Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value. | Causality: The IC50 value represents the concentration of the inhibitor required to reduce the kinase activity by 50%. |
Protocol 3: Biochemical COX-2 Inhibition Assay (Fluorometric)
This assay measures the peroxidase activity of COX-2 to screen for inhibitors.
Principle: COX-2 catalyzes the conversion of arachidonic acid to prostaglandin G2 (PGG2). The peroxidase component of COX-2 then reduces PGG2 to prostaglandin H2 (PGH2). This peroxidase activity is measured using a fluorometric probe that generates a fluorescent signal proportional to the amount of PGG2 produced.[2][12]
Experimental Workflow:
Caption: Workflow of the fluorometric COX-2 inhibition assay.
Detailed Protocol:
| Step | Procedure | Rationale & Expert Insights |
| 1. Prepare Reaction Mixture | In a 96-well plate, add Tris-HCl buffer (100 mM, pH 8.0), Hematin (as a cofactor), and the COX-2 enzyme solution.[3] Add the pyrrole derivative test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Celecoxib). | Causality: Tris-HCl provides a stable pH environment for the enzyme. Hematin is a necessary cofactor for the peroxidase activity of COX enzymes. Using a known selective COX-2 inhibitor like Celecoxib as a positive control is essential for validating the assay performance. |
| 2. Pre-incubation | Incubate the plate at room temperature for 10 minutes. | Causality: This pre-incubation step allows the inhibitor to bind to the enzyme before the reaction is initiated, which is particularly important for time-dependent inhibitors. |
| 3. Initiate Reaction | Add the COX Probe and arachidonic acid to each well to start the reaction.[16] | Causality: Arachidonic acid is the natural substrate for COX enzymes. The fluorometric probe allows for the detection of the reaction product in real-time. |
| 4. Measurement | Measure the fluorescence kinetically (e.g., every minute for 5-10 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[16] | Causality: A kinetic reading allows for the determination of the initial reaction velocity, which is a more accurate measure of enzyme activity than a single endpoint reading. |
| 5. Data Analysis | Calculate the initial reaction velocity for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. | Causality: The IC50 value quantifies the potency of the pyrrole derivative as a COX-2 inhibitor. |
Section 3: A Framework for Rigorous Hit Validation
Identifying "hits" in a primary HTS is only the first step. A critical phase of hit validation is required to eliminate false positives and confirm that the observed activity is due to direct interaction with the intended target.[17][18]
Hit Validation Workflow:
Caption: A typical workflow for hit validation after primary HTS.
Hit Confirmation
The first step is to re-test the initial hits in a dose-response format to confirm their activity and determine their potency (IC50).[8]
Counter Screens: Identifying False Positives
Counter screens are designed to identify compounds that interfere with the assay technology rather than the biological target.[4][18]
-
For Luminescence-Based Assays (e.g., ADP-Glo™): A counter screen against the luciferase enzyme should be performed to identify compounds that directly inhibit or activate luciferase.[4]
-
For Fluorescence-Based Assays: Compounds should be checked for autofluorescence at the assay's excitation and emission wavelengths.
-
Promiscuous Inhibitors: Assays can be run with and without a non-ionic detergent (e.g., Triton X-100) to identify compound aggregates that cause non-specific inhibition.
Orthogonal Assays: Confirming On-Target Activity
Orthogonal assays measure the same biological endpoint but use a different detection technology to confirm that the observed activity is target-specific.[2][8][19]
-
For Kinase Inhibitors: If the primary screen was ADP-Glo™ (luminescence), an orthogonal assay could be Z'-LYTE™ (FRET-based) or a mobility shift assay.[17][20]
-
For Cytotoxicity Hits: A secondary assay that measures a different hallmark of cell death, such as caspase activation (apoptosis) or membrane integrity (necrosis), can be used.
Biophysical Methods: Verifying Direct Target Engagement
Biophysical assays are essential for confirming the direct binding of a compound to its target protein and for characterizing the binding kinetics and thermodynamics.[10][16][21][22]
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of an analyte (the pyrrole derivative) to a ligand (the target protein) immobilized on a sensor surface in real-time.[3][23] It provides valuable information on association and dissociation rates (kon and koff), as well as the binding affinity (KD).
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[5][][24]
Data Summary Table:
| Assay Type | Primary Assay Example | Counter Screen Example | Orthogonal Assay Example | Biophysical Validation |
| Cell-Based | MTT Assay | None directly, but assess for compound color interference | Caspase-Glo Assay | Cellular Thermal Shift Assay (CETSA) |
| Biochemical (Kinase) | ADP-Glo™ Assay | Luciferase Inhibition Assay | Z'-LYTE™ Kinase Assay | SPR, ITC |
| Biochemical (COX) | Fluorometric COX-2 Assay | Autofluorescence Check | ELISA for Prostaglandin E2 | SPR, ITC |
Conclusion
The successful identification of novel, potent, and selective pyrrole-based drug candidates from a high-throughput screening campaign relies on a carefully planned and executed strategy. This guide provides a comprehensive framework for researchers, from the initial selection of appropriate assays to the rigorous validation of promising hits. By integrating cell-based and biochemical screening with a multi-tiered hit validation cascade that includes counter screens, orthogonal assays, and biophysical methods, scientists can confidently advance the most promising pyrrole derivatives into the next stages of drug discovery.
References
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
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Royal Society of Chemistry. (n.d.). Chapter 4: Modern Biophysical Methods for Screening and Drug Discovery. In Drug Discovery. [Link]
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Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]
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Taylor & Francis Online. (2021). The use of biophysical methods in the hit-to-lead process. Drug Target Review. [Link]
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Lee, H., et al. (2012). Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets. Analytical Biochemistry, 423(1), 46-53. [Link]
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BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]
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National Center for Biotechnology Information. (2012). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. In Assay Guidance Manual. [Link]
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Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. [Link]
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Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]
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Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. [Link]
-
Platypus Technologies. (2023). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]
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Bertrand, B., et al. (2014). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. International Journal of Molecular Sciences, 15(3), 3646-3661. [Link]
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Wu, Y., et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. Acta Pharmaceutica Sinica B, 9(1), 123-131. [Link]
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International Union of Crystallography journals. (2022). Exiting the tunnel of uncertainty: crystal soak to validated hit. [Link]
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Takeda, S., et al. (2011). High-Throughput Kinase Assay Based on Surface Plasmon Resonance. Journal of Biomolecular Screening, 16(1), 132-137. [Link]
-
Axxam. (n.d.). From gene to validated and qualified hits. [Link]
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Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]
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CureFFI.org. (2016). Isothermal titration calorimetry. [Link]
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Wesche, H., et al. (2005). High Throughput Screening for Protein Kinase Inhibitors. Combinatorial Chemistry & High Throughput Screening, 8(2), 147-160. [Link]
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Patsnap. (2023). How to Choose the Right Buffer for Enzyme Activity Tests. [Link]
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Royal Society of Chemistry. (2017). Chapter 1: HTS Methods: Assay Design and Optimisation. In High-Throughput Screening in Drug Discovery. [Link]
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Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. [Link]
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The Huck Institutes of the Life Sciences. (n.d.). Isothermal Titration Calorimetry. [Link]
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Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). [Link]
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ACS Omega. (2023). Assay Development for Metal-Dependent Enzymes: Influence of Reaction Buffers on Activities and Kinetic Characteristics. [Link]
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Navratilova, I., et al. (2007). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. Journal of Controlled Release, 122(1), 39-48. [Link]
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Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. [Link]
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Drug Discovery & Development. (2008). High-Throughput Screening for Kinase Inhibitors. [Link]
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Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
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BMG LABTECH. (2020). Kinase assays. [Link]
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ResearchGate. (2013). Importance of detergents for in vitro phosphorylation?. [Link]
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National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. [Link]
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Application Notes and Protocols: 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole as a Pivotal Building Block for Novel Agrochemicals
Introduction: The Strategic Importance of Fluorinated Phenylpyrroles in Agrochemical Design
The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has led researchers to explore novel molecular scaffolds that can confer advantageous properties. Among these, the N-arylpyrrole moiety has emerged as a privileged structure, present in a variety of commercial pesticides.[1][2] The introduction of fluorine atoms into these scaffolds is a well-established strategy in medicinal and agrochemical chemistry to enhance metabolic stability, binding affinity, and lipophilicity, ultimately modulating the biological activity of the molecule.[3]
This document provides a detailed guide on the use of 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole , a key building block for the synthesis of advanced agrochemical intermediates. The specific substitution pattern of this compound—a fluorine atom at the 3-position and a methyl group at the 4-position of the N-phenyl ring—offers a unique combination of electronic and steric properties that can be exploited to develop next-generation fungicides, insecticides, and herbicides.
We will delve into the synthesis of this building block, its key chemical transformations, and provide detailed, field-tested protocols for its application in the synthesis of a critical agrochemical intermediate, this compound-2-carbaldehyde. This aldehyde serves as a versatile precursor for a wide range of more complex agrochemical structures.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is crucial for optimizing reaction conditions and ensuring scalability. The following table summarizes the key properties of this compound.
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₁₀FN | Calculated |
| Molecular Weight | 175.20 g/mol | Calculated |
| Appearance | Off-white to light yellow solid | Typical for N-arylpyrroles |
| Melting Point | Not readily available; estimated 60-70 °C | Based on similar structures |
| Boiling Point | > 300 °C | Estimated |
| Solubility | Soluble in most organic solvents (DCM, THF, Toluene, DMF) | General chemical knowledge |
| InChI Key | (Not readily available) | - |
| CAS Number | (Not readily available) | - |
Synthetic Protocols: From Precursors to a Key Agrochemical Intermediate
The synthesis of agrochemicals from this compound typically involves two key stages: the formation of the N-arylpyrrole ring itself, followed by its functionalization to introduce pharmacophorically important groups.
Protocol 1: Synthesis of this compound via Paal-Knorr Condensation
The Paal-Knorr synthesis is a robust and widely used method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.[4] This reaction proceeds via the condensation of the amine with the dicarbonyl compound, followed by cyclization and dehydration to form the aromatic pyrrole ring.
Reaction Scheme:
Experimental Protocol:
-
Reagent Preparation:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dimethoxytetrahydrofuran (1.1 equivalents), a stable precursor to 1,4-butanedial.
-
Add 3-fluoro-4-methylaniline (1.0 equivalent).
-
Use glacial acetic acid as the solvent.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Neutralize the aqueous layer with a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
-
Causality and Insights:
-
Choice of 1,4-Dicarbonyl Precursor: 2,5-Dimethoxytetrahydrofuran is often preferred over 1,4-butanedial due to its greater stability and ease of handling.[5] In the acidic reaction medium, it hydrolyzes in situ to generate the reactive dicarbonyl compound.
-
Acid Catalysis: The acidic medium protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack by the amine.[4]
-
Reaction Monitoring: TLC is a critical tool to determine the endpoint of the reaction, preventing the formation of byproducts from prolonged heating.
Protocol 2: Functionalization via Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as pyrroles.[6][7] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[8] The electrophilic Vilsmeier reagent attacks the electron-rich pyrrole ring, predominantly at the C2 position, to introduce a formyl group (-CHO). This formyl group is a versatile handle for further synthetic transformations.
Workflow Diagram:
Caption: Vilsmeier-Haack Formylation Workflow.
Experimental Protocol:
-
Vilsmeier Reagent Formation (in situ):
-
In a three-necked flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF) as the solvent to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of DMF.
-
Add the pyrrole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
-
Hydrolysis and Product Isolation:
-
Cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium carbonate until the pH is approximately 7-8.
-
Extract the product with dichloromethane (DCM) three times.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield this compound-2-carbaldehyde.
-
Causality and Insights:
-
Regioselectivity: The formylation occurs preferentially at the C2 (alpha) position of the pyrrole ring due to the higher electron density at this position and the greater stability of the resulting cationic intermediate.
-
Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and requires cooling to prevent decomposition. The subsequent formylation reaction may require heating to proceed at a reasonable rate.
-
Aqueous Work-up: The hydrolysis of the intermediate iminium salt to the final aldehyde product is a critical step that occurs during the aqueous work-up.[8]
Applications in Agrochemical Synthesis
The resulting This compound-2-carbaldehyde is a valuable intermediate for the synthesis of a variety of agrochemicals. The aldehyde functionality can be readily transformed into other functional groups, allowing for the construction of more complex molecules. For instance:
-
Fungicides: The aldehyde can be a precursor to phenylpyrrole fungicides, which are known to act on triosephosphate isomerase, leading to methylglyoxal stress in fungi.[9]
-
Insecticides: The pyrrole scaffold is a core component of several insecticides.[10][11] The aldehyde can be used in condensation reactions to build more elaborate structures with insecticidal properties.
-
Herbicides: Certain substituted pyrroles have shown herbicidal activity. The aldehyde can be oxidized to a carboxylic acid, which is a common functional group in herbicides.
Conclusion
This compound is a strategically important building block in modern agrochemical research. Its synthesis via the Paal-Knorr reaction and subsequent functionalization through the Vilsmeier-Haack formylation provide a reliable and scalable route to the key intermediate, this compound-2-carbaldehyde. The detailed protocols and mechanistic insights provided in this document are intended to empower researchers in the development of novel, effective, and safe crop protection agents.
References
- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorpor
- Insecticidal efficacy of six new pyrrole derivatives against four stored-product pests. (2019). Environmental Science and Pollution Research, 26, 29845–29856.
- Pyrrole pesticide compounds. (2012).
- Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). (2022). ACS Omega, 7(4), 3389–3401.
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(39), 27355–27382.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). International Journal of Pharmaceutical Sciences and Research.
- Phenylpyrrole fungicides act on triosephosphate isomerase to induce methylglyoxal stress and alter hybrid histidine kinase activity. (2019). Scientific Reports, 9(1), 5047.
- Pyrrole-The Vilsmeier Reaction. ChemTube3D.
- Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). (2022). ACS Omega, 7(4), 3389-3401.
- Synthesis and herbicidal activity of novel 2,3‐dibromo‐5‐ trifluoromethyl‐4‐pyrrolecarboxylate derivatives. (1995). Pesticide Science, 44(4), 339-347.
- Selected pyrrole-containing natural products, drugs, agrochemicals, and functional materials. (2018). In book: Topics in Heterocyclic Chemistry.
- Current Contributions of Organofluorine Compounds to the Agrochemical Industry. (2021). iScience, 24(7), 102748.
- Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. (2023). The Journal of Organic Chemistry, 88(19), 13584–13589.
- Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
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- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
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- 11. Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Molecular Docking Protocol for 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole Derivatives
Abstract
Molecular docking is a powerful computational technique that is central to modern structure-based drug design. It predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target macromolecule (receptor). This guide provides a detailed, field-proven protocol for performing molecular docking studies on 1-(3-fluoro-4-methylphenyl)-1H-pyrrole derivatives, a chemical scaffold of interest in medicinal chemistry. We will delineate a self-validating workflow, from initial protein and ligand preparation to the critical analysis of docking results, using the widely adopted AutoDock Vina software suite. The causality behind each step is explained to ensure that researchers can not only replicate the methodology but also adapt it to their specific research questions, fostering reproducible and biologically relevant outcomes.[1]
Introduction: The Rationale for Docking Pyrrole Derivatives
The 1H-pyrrole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives, such as those substituted with a 1-(3-fluoro-4-methylphenyl) group, are being investigated for a range of therapeutic applications, including as inhibitors of protein kinases, anti-inflammatory agents, and anti-cancer therapeutics. Understanding how these molecules interact with their protein targets at an atomic level is paramount for lead optimization and the rational design of next-generation inhibitors.
Molecular docking provides these crucial insights by simulating the binding process, thereby enabling researchers to:
-
Predict the binding conformation (pose) of a ligand in a protein's active site.
-
Estimate the binding affinity (docking score), which helps in ranking potential drug candidates.[2]
-
Elucidate the key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-protein complex.
This protocol is designed for researchers, scientists, and drug development professionals seeking to apply this computational method to the study of novel pyrrole derivatives.
Foundational Principles of Molecular Docking
A molecular docking simulation is governed by two interconnected components: a search algorithm and a scoring function .[3][4]
-
Search Algorithm: This component is responsible for exploring the vast conformational space of the ligand within the defined binding site of the protein. It generates a multitude of possible binding poses by systematically or stochastically altering the ligand's translational, rotational, and torsional degrees of freedom.
-
Scoring Function: For each generated pose, the scoring function calculates a score that approximates the binding free energy of the protein-ligand complex.[3] The goal is to identify the pose with the most favorable score, which is predicted to be the most stable and representative of the true binding mode.[5] In AutoDock Vina, a more negative score indicates a stronger predicted binding affinity.[6][7]
The Molecular Docking Workflow: A Self-Validating System
A reliable docking study is more than just running a program; it is a multi-stage process where each step builds upon the last. The integrity of the final results is wholly dependent on the meticulous preparation of the input molecules and a rigorous validation of the chosen protocol.
Caption: High-level workflow for a molecular docking experiment.
Detailed Experimental Protocol
This protocol utilizes AutoDock Vina [8], a widely used open-source docking program, and AutoDockTools (ADT) for file preparation. Visualization and analysis are best performed with software like UCSF ChimeraX or PyMOL .
Part A: Target Protein Preparation
The quality of the receptor structure is a critical determinant of docking accuracy.[9] A high-resolution X-ray crystal structure is the preferred starting point. For this protocol, we will assume the target is a hypothetical protein kinase (PDB ID: 9XYZ) with a co-crystallized inhibitor.
Step 1: Obtain and Clean the Receptor Structure
-
Download: Obtain the PDB file (e.g., 9XYZ.pdb) from the RCSB Protein Data Bank.
-
Isolate Protein: Open the PDB file in a molecular viewer (e.g., ChimeraX, Discovery Studio). Remove all non-protein components, including the co-crystallized ligand, solvent molecules (HOH), and any ions or cofactors not essential for binding.[10][11]
-
Causality: Water molecules and ions can occupy space in the binding pocket, sterically hindering the ligand or creating misleading interactions if not part of the essential binding mechanism. Removing them provides a clean slate for the new ligand.
-
-
Handle Conserved Water: Inspect the binding site for any water molecules that form hydrogen bond bridges between the original ligand and the protein. Such "conserved" water molecules can be critical for ligand binding and may be retained.[12][13][14] If kept, they should be treated as part of the receptor. For this general protocol, all waters will be removed.
-
Save the Cleaned Protein: Save the isolated protein chain(s) as a new PDB file (e.g., 9XYZ_protein.pdb).
Caption: Step-by-step workflow for preparing the protein receptor.
Step 2: Prepare the Receptor for AutoDock
-
Launch AutoDockTools (ADT): Start ADT.
-
Load Protein: Open the cleaned PDB file (9XYZ_protein.pdb).
-
Add Hydrogens: Navigate to Edit > Hydrogens > Add. Select "Polar Only" and click OK.
-
Assign Charges: Navigate to Edit > Charges > Add Kollman Charges.
-
Causality: Assigning partial atomic charges is necessary to calculate electrostatic interactions between the protein and the ligand.
-
-
Save as PDBQT: Go to Grid > Macromolecule > Choose. Select the protein and save it in the PDBQT format (9XYZ_protein.pdbqt). ADT will merge non-polar hydrogens and write the file with charge information.
Part B: Ligand Preparation
This procedure must be repeated for each this compound derivative in your library.
Step 1: Generate a 3D Ligand Structure
-
Draw 2D Structure: Use a chemical drawing tool like ChemDraw or MarvinSketch to create the 2D structure of your derivative.
-
Convert to 3D: Save the structure in a 3D format like .mol or .sdf. If your software allows, perform an initial geometry optimization or 3D "cleanup."[16] Alternatively, use online tools or software like Open Babel to convert 2D structures to 3D.
-
Energy Minimization: This is a crucial step. Use a program with force fields (e.g., Avogadro, UCSF Chimera) to perform an energy minimization on the 3D structure.
-
Causality: Starting the docking process from a low-energy, stable conformation of the ligand reduces the search space the algorithm needs to explore and prevents docking of strained, unrealistic structures.[17]
-
Step 2: Prepare the Ligand for AutoDock
-
Launch ADT: Start a new session in AutoDockTools.
-
Load Ligand: Navigate to Ligand > Input > Open and select your 3D ligand file.
-
Assign Charges & Torsions: Navigate to Ligand > Torsion Tree > Detect Root. Then, go to Ligand > Torsion Tree > Choose Torsions to review the automatically detected rotatable bonds.
-
Causality: Defining rotatable bonds allows for ligand flexibility during docking, which is essential for the "induced fit" model of binding.[18] ADT will also assign Gasteiger charges, which are appropriate for small organic molecules.
-
-
Save as PDBQT: Go to Ligand > Output > Save as PDBQT and save the file (e.g., ligand1.pdbqt).
Caption: Workflow for preparing a flexible ligand for docking.
Part C: Execution of AutoDock Vina
Step 1: Define the Binding Site (Grid Box)
-
In ADT: Load both the receptor PDBQT (9XYZ_protein.pdbqt) and the PDBQT of the original co-crystallized ligand (prepared as in Part B).
-
Center Grid on Ligand: Go to Grid > Grid Box. A box will appear. Adjust the center and dimensions of the box so that it fully encloses the space occupied by the co-crystallized ligand, with a buffer of about 4-5 Å in each dimension.
-
Note Coordinates: Record the center (x, y, z) and size (x, y, z) values of the grid box.
Step 2: Create the Configuration File
-
Create a text file named conf.txt.
-
Populate it with the receptor and ligand information, and the grid box coordinates noted in the previous step.
Step 3: Run Vina
-
Open a command-line terminal.
-
Navigate to the directory containing your PDBQT files and conf.txt.
-
Execute the command: vina --config conf.txt --log ligand1_log.txt
Results Analysis: From Scores to Insights
The output of Vina is a PDBQT file (ligand1_out.pdbqt) containing up to 9 binding poses ranked by their score, and a log file (ligand1_log.txt) summarizing these scores.
Caption: Logical flow for the analysis of molecular docking results.
Step 1: Evaluate Binding Affinity
-
Examine the log file. The binding affinity is reported in kcal/mol. The top-ranked pose is the one with the lowest (most negative) value.[5][6]
-
Table 1: Example Docking Results for Pyrrole Derivatives
Compound ID Binding Affinity (kcal/mol) RMSD from Pose 1 (Å) Key Interacting Residues Ligand-1 -9.2 0.00 GLU-91, LEU-140, TYR-22 Ligand-2 -8.5 0.00 GLU-91, PHE-88, TYR-22 Ligand-3 -9.8 0.00 GLU-91, LEU-140, LYS-45 | Control | -9.5 | N/A | GLU-91, LEU-140, LYS-45 |
Step 2: Visualize and Analyze Binding Poses
-
A low score is meaningless without a sensible binding pose.[21] Load the receptor (9XYZ_protein.pdbqt) and the output file (ligand1_out.pdbqt) into a molecular viewer.
-
Focus on the top-ranked pose (Mode 1).
-
Analyze the key interactions between the ligand and the protein's amino acid residues.[22][23] Look for:
-
Hydrogen Bonds: Are there H-bonds between the pyrrole N-H, fluoro group, or other heteroatoms and polar residues (e.g., Ser, Thr, Asp, Glu)?
-
Hydrophobic Interactions: Is the methylphenyl group situated in a hydrophobic pocket lined with nonpolar residues (e.g., Leu, Val, Phe)?
-
Pi-Interactions: Is the pyrrole or phenyl ring engaging in pi-pi stacking or cation-pi interactions with aromatic residues (e.g., Phe, Tyr, Trp)?
-
Trustworthiness: The Mandatory Validation Step
A docking protocol must be validated to be considered trustworthy.[2][9] The most critical validation is redocking .
Protocol Validation via Redocking:
-
Prepare the Co-crystallized Ligand: Take the original inhibitor found in the 9XYZ.pdb file and prepare it exactly as described in Part B .
-
Dock the Co-crystallized Ligand: Run AutoDock Vina using the exact same protocol (receptor, grid box, configuration) used for your test compounds.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the original inhibitor onto its position in the crystal structure. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two.
-
Success Criterion: An RMSD value below 2.0 Å is considered a successful validation.[22][24] It demonstrates that your docking protocol can accurately reproduce a known, experimentally determined binding mode.[25] If the RMSD is high, the protocol (e.g., grid box definition, protonation states, charge model) must be re-evaluated.
-
Conclusion
This application note provides a comprehensive and validated protocol for the molecular docking of this compound derivatives. By adhering to meticulous preparation steps and performing mandatory protocol validation, researchers can generate reliable and insightful predictions of ligand-protein interactions. These computational results serve as powerful hypotheses to guide experimental efforts in structure-activity relationship (SAR) studies, hit-to-lead optimization, and the overall drug discovery pipeline.
References
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El Mouns, B-D. (2024). How to interprete and analyze molecular docking results? ResearchGate. Retrieved from [Link]
-
Reddit User Discussion. (2024). Best protein protein docking software to use? Reddit. Retrieved from [Link]
-
DNASTAR. (n.d.). NovaDock Molecular Docking Software. Retrieved from [Link]
-
Waghule, G. (2023). Step II: Ligand Preparation for Molecular Docking | AutoDock Vina Comprehensive Tutorial. YouTube. Retrieved from [Link]
-
BioPharmics. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares. Retrieved from [Link]
-
Chen, Y-F. (2023). Interpretation of Molecular docking results? ResearchGate. Retrieved from [Link]
-
Martis, E. A., & Téletchéa, S. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS Computational Biology. Retrieved from [Link]
-
The Scripps Research Institute. (n.d.). AutoDock. Retrieved from [Link]
-
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Retrieved from [Link]
-
Wang, J., et al. (2015). Multi-Body Interactions in Molecular Docking Program Devised with Key Water Molecules in Protein Binding Sites. PubMed Central. Retrieved from [Link]
-
ACS Publications. (n.d.). Ligand−Protein Docking with Water Molecules. Journal of Chemical Information and Modeling. Retrieved from [Link]
-
Tete, T. (2022). How to validate the molecular docking results? ResearchGate. Retrieved from [Link]
-
Unknown Author. (n.d.). Protocol for Docking with AutoDock. Retrieved from [Link]
-
CCDC. (n.d.). Docking with Water in the Binding Site using GOLD. Retrieved from [Link]
-
CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved from [Link]
-
Pharmacist. (2023). Free software for Molecular Docking. YouTube. Retrieved from [Link]
-
Molecules. (n.d.). How Important is to Account for Water When Modeling Biomolecular Complexes? Retrieved from [Link]
-
Bioinformatics | Oxford Academic. (n.d.). Solvated docking: introducing water into the modelling of biomolecular complexes. Retrieved from [Link]
-
IGI Global. (n.d.). Molecular Docking Challenges and Limitations. Retrieved from [Link]
-
SAMSON Blog. (n.d.). Avoiding Common Pitfalls in Protein Docking: Do You Really Need to Preprocess Your Structure? Retrieved from [Link]
-
Ross, G. (n.d.). Session 4: Introduction to in silico docking. University of Oxford. Retrieved from [Link]
-
Unknown Author. (n.d.). Molecular Docking Tutorial. Retrieved from [Link]
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]
-
The Research Nest. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. YouTube. Retrieved from [Link]
-
Bioinformatics Review. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. Retrieved from [Link]
-
Martis, E. A., & Téletchéa, S. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS Computational Biology, 21(5), e1013030. Retrieved from [Link]
-
TrendBioTech. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. Retrieved from [Link]
-
The Research Nest. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. Retrieved from [Link]
-
JSciMed Central. (2016). Challenges in Docking: Mini Review. Retrieved from [Link]
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National Institutes of Health. (n.d.). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Retrieved from [Link]
-
Bio-IT Community. (2018). 7 Limitations of Molecular Docking & Computer Aided Drug Design and Discovery. Retrieved from [Link]
-
AutoDock Vina Documentation. (n.d.). Basic docking. Retrieved from [Link]
-
Schrödinger. (2024). Learn Maestro: Preparing protein structures. YouTube. Retrieved from [Link]
-
Molelixir Informatics. (2023). 7 Expert Tips for Perfect Molecular Docking. YouTube. Retrieved from [Link]
-
SAMSON Blog. (n.d.). Avoid Common Docking Issues: Preparing Ligands Properly in SAMSON. Retrieved from [Link]
-
AutoDock Vina Documentation. (n.d.). AutoDock Vina: Molecular docking program. Retrieved from [Link]
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The Scripps Research Institute. (n.d.). AutoDock Vina. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Best Practices in Docking and Activity Prediction. Retrieved from [Link]
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Molecular BioSystems (RSC Publishing). (n.d.). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Retrieved from [Link]
-
Scribd. (n.d.). Autodock - Vina Protocol. Retrieved from [Link]
-
ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole
Welcome to the technical support center for the synthesis of 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in achieving optimal yields and purity for this important synthetic intermediate. We will move beyond simple procedural lists to explore the chemical rationale behind common issues and provide actionable, field-proven solutions.
Section 1: Choosing Your Synthetic Strategy
The synthesis of N-aryl pyrroles like this compound can be approached through several established methods. Your choice of strategy will depend on starting material availability, required scale, functional group tolerance, and available equipment.
FAQ 1: What are the primary synthetic routes to this compound, and how do I choose the best one?
There are two main strategies: classical condensation and modern cross-coupling.
-
Paal-Knorr / Clauson-Kaas Synthesis: This is the most direct and atom-economical method.[1] It involves the condensation of a 1,4-dicarbonyl compound (or a surrogate like 2,5-dimethoxytetrahydrofuran for the Clauson-Kaas variation) with the primary amine, 3-fluoro-4-methylaniline.[2][3][4] This is often the preferred route for its simplicity and readily available starting materials.[1]
-
Transition Metal Cross-Coupling: Methods like the Buchwald-Hartwig amination or Ullmann condensation involve coupling pyrrole (or its potassium salt) with an aryl halide (e.g., 1-bromo-3-fluoro-4-methylbenzene).[5][6][7] These methods are powerful but require specialized catalysts and ligands, and are often more sensitive to reaction conditions. They are excellent alternatives if the required aniline is unstable or unavailable.
Decision Framework: Synthetic Route Selection
Caption: A decision tree for selecting the optimal synthetic strategy.
| Feature | Paal-Knorr / Clauson-Kaas Synthesis | Buchwald-Hartwig / Ullmann Coupling |
| Primary Reactants | 3-Fluoro-4-methylaniline + 1,4-Dicarbonyl | Pyrrole + 1-Halo-3-fluoro-4-methylbenzene |
| Key Reagents | Acid catalyst (protic or Lewis) | Palladium or Copper catalyst, specific ligand, base |
| Pros | High atom economy, simpler procedure, often cheaper.[1] | Broader substrate scope, milder for some functionalities.[5] |
| Cons | Can require harsh conditions (heat, acid), potential for side reactions.[2][4][8] | Expensive catalysts/ligands, requires inert atmosphere, potential for metal contamination.[6] |
Section 2: Troubleshooting the Paal-Knorr / Clauson-Kaas Synthesis
This is the most common route, and most troubleshooting requests are related to it. Low yield is the primary symptom, but it can stem from several root causes.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and solving low-yield issues.
FAQ 2: My yield is consistently low (<40%). What are the most common culprits?
Low yield is typically traced back to one of four areas:
-
Sub-optimal Reaction Conditions: The pH, temperature, and reaction time are critical. Harsh conditions, especially prolonged heating in strong acid, are a frequent cause of yield degradation.[8]
-
Purity of Starting Materials: Impurities in either the 3-fluoro-4-methylaniline or the 1,4-dicarbonyl compound can introduce competing side reactions.[8]
-
Furan Formation: A significant side reaction is the acid-catalyzed self-condensation of the 1,4-dicarbonyl to form a furan derivative, which consumes your starting material.[8]
-
Inefficient Work-up/Purification: The product may be lost during extraction or purification if the protocol is not optimized.
FAQ 3: How do I optimize the reaction conditions? I suspect my pH and temperature are wrong.
These parameters are intrinsically linked.
-
pH: The reaction should be conducted under weakly acidic conditions.[3][8] A pH between 4 and 6 is often ideal. Acetic acid is a common and effective solvent and catalyst.[8] If the pH drops below 3, the formation of furan byproducts becomes a major competing reaction, drastically reducing your pyrrole yield.[3][8]
-
Temperature: While heating is necessary, the electron-withdrawing nature of the fluorine on the aniline may require slightly more forcing conditions than an electron-rich aniline. However, prolonged heating above 100-120°C in conventional solvents can lead to degradation.
-
Reaction Time: Longer is not always better. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to determine the point of maximum product formation before significant degradation or byproduct formation occurs.
FAQ 4: I'm seeing a significant amount of a byproduct that I suspect is 2,5-dimethylfuran. How can I prevent this?
Your suspicion is likely correct. This is the classic side reaction of the Paal-Knorr synthesis when using 2,5-hexanedione.
Causality: The mechanism for furan synthesis involves the enol form of one carbonyl attacking the protonated second carbonyl, followed by dehydration.[2][9] This process is highly favored at very low pH. The pyrrole synthesis, however, relies on the amine attacking the carbonyls.[2][9] To favor the pyrrole pathway, you must ensure the amine is a competitive nucleophile.
Solutions:
-
Control the pH: Buffer the reaction with a weak acid like acetic acid rather than a strong mineral acid.[3][8]
-
Use a Pre-formed Dicarbonyl Surrogate: The Clauson-Kaas approach, using 2,5-dimethoxytetrahydrofuran, is often superior.[10][11][12] The in-situ generation of the dicarbonyl under mildly acidic conditions can suppress the self-condensation that leads to furan formation.[13]
Simplified Paal-Knorr Mechanism & Furan Side Reaction
Caption: Competing reaction pathways in the Paal-Knorr synthesis.
FAQ 5: Can microwave-assisted synthesis improve my results?
Absolutely. Microwave-assisted organic synthesis (MAOS) is an excellent technique for this reaction.
Expertise: Microwave heating provides rapid and uniform heating of the polar reaction mixture, which can dramatically reduce reaction times from hours to minutes.[14][15] This reduction in time at high temperature minimizes the degradation of starting materials and products, often leading to cleaner reaction profiles and higher isolated yields.[14][15][16] Many Paal-Knorr and Clauson-Kaas reactions that are sluggish under conventional heating proceed efficiently under microwave irradiation, sometimes even without a catalyst.[13][14]
| Method | Typical Time | Typical Temperature | Key Advantage |
| Conventional Heating | 4 - 24 hours | 80 - 120 °C | Accessible equipment |
| Microwave Irradiation | 5 - 30 minutes | 120 - 160 °C | Drastic time reduction, often higher yield & purity.[14][17] |
Section 3: Purification
FAQ 6: What is the recommended procedure for purifying this compound?
The primary impurities will be unreacted 3-fluoro-4-methylaniline and potentially the 1,4-dicarbonyl starting material or furan byproducts.
-
Aqueous Work-up: After the reaction is complete, perform a standard work-up. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine. A key step is to wash with a dilute acid solution (e.g., 1M HCl) to remove the basic unreacted aniline. Follow this with a wash with a weak base (e.g., saturated NaHCO₃ solution) to remove any residual acid catalyst.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Chromatography: The most effective method for final purification is flash column chromatography on silica gel.[8] A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective. The pyrrole product is less polar than the aniline starting material but may have similar polarity to other byproducts, so careful fraction collection is necessary.
Section 4: Alternative Synthetic Approaches
FAQ 7: The Paal-Knorr reaction is failing. What are the key considerations for attempting a Buchwald-Hartwig amination?
If the Paal-Knorr route is problematic, the Buchwald-Hartwig amination is a robust alternative for forming the C-N bond.[5][18]
Core Principle: This palladium-catalyzed cross-coupling reaction joins an amine (pyrrole) with an aryl halide (1-bromo- or 1-iodo-3-fluoro-4-methylbenzene).[5][19]
Key Considerations:
-
Catalyst System: This is not a simple reaction. It requires a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and, crucially, a specialized phosphine ligand. Bulky, electron-rich ligands like XPhos, SPhos, or BrettPhos are often required to facilitate the key steps of the catalytic cycle.[19]
-
Base: A strong, non-nucleophilic base is required to deprotonate the pyrrole. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or a strong carbonate like Cs₂CO₃ are commonly used.
-
Inert Atmosphere: The Pd(0) active catalyst is oxygen-sensitive. The reaction must be set up and run under an inert atmosphere (e.g., Argon or Nitrogen).
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary.
While more complex and expensive to set up, this method offers a reliable path when condensation chemistry fails.
Experimental Protocols
Protocol 1: General Procedure for Clauson-Kaas Synthesis (Conventional Heating)
-
Reactant Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-fluoro-4-methylaniline (1.0 eq).
-
Solvent Addition: Add glacial acetic acid as the solvent (approx. 0.2 M concentration).
-
Dicarbonyl Addition: Add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the stirring solution.
-
Reaction: Heat the mixture to reflux (approx. 118 °C) and stir for 4-8 hours. Monitor reaction progress by TLC.
-
Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove unreacted aniline), saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure product.
Protocol 2: Microwave-Assisted Paal-Knorr Synthesis
-
Reactant Preparation: In a 10 mL microwave vial equipped with a small magnetic stir bar, combine 3-fluoro-4-methylaniline (1.0 eq), 2,5-hexanedione (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).
-
Solvent: Add toluene or ethanol (3-5 mL).
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate at 140-160 °C for 15-30 minutes.
-
Work-up & Purification: After cooling, perform the same work-up and purification procedure as described in Protocol 1.
References
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Banik, B. K., et al. (2003). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Journal of Chemical Research, 2003(12), 813-815. Available from: [Link]
- Zuo, J., et al. (2010). Scandium(III) triflate catalyzed Clauson-Kaas reaction: Synthesis of N-substituted pyrroles. Tetrahedron Letters, 51(1), 161-163. (Related content in Beilstein J Org Chem review)
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Mihaylova, R., et al. (2021). Microwave-assisted organic synthesis of pyrroles (Review). Pharmacia, 68(3), 547-559. Available from: [Link]
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Saha, P., & Ramana, M. M. V. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 928-955. Available from: [Link]
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Saha, P., & Ramana, M. M. V. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 928-955. Available from: [Link]
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Minetto, G., et al. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(24), 5277-5288. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. Retrieved from [Link]
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Ghavre, M., et al. (2020). Recent Advancements in Pyrrole Synthesis. Organic & Biomolecular Chemistry, 18(40), 7943-7963. Available from: [Link]
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Aydogan, F., et al. (2013). The Clauson-Kaas pyrrole synthesis under microwave irradiation. Journal of Heterocyclic Chemistry, 50(S1), E111-E115. Available from: [Link]
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Taddei, M., et al. (2005). Microwave-Assisted Paal–Knorr Reaction – Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(24), 5277-5288. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Organic Chemistry Portal. (2008). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
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Liu, L., et al. (2014). Copper-catalysed N-arylation of Pyrrole with Aryl Iodides Under Ligand-free Conditions. Journal of Chemical Research, 38(3), 180-182. Available from: [Link]
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Quora. (2020). What is the Paal-Knorr synthesis of a thiophene mechanism?. Retrieved from [Link]
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Das, S., & Talukdar, A. (2018). Paal–Knorr synthesis of pyrroles. Synthetic Communications, 48(21), 2649-2667. Available from: [Link]
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Arikawa, Y., et al. (2012). Discovery of a novel pyrrole derivative...as a potassium-competitive acid blocker (P-CAB). Journal of Medicinal Chemistry, 55(9), 4446-56. Available from: [Link]
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Cuevas-Yañez, E., et al. (2017). Green Synthesis of Pyrrole Derivatives. Current Organic Synthesis, 14. Available from: [Link]
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The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Retrieved from [Link]
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Kormos, A., & Cwik, A. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Molecules, 26(17), 5328. Available from: [Link]
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Wang, Y., et al. (2006). A Novel Synthesis of Arylpyrrolo[1,2-a]pyrazinone Derivatives. Molecules, 11(4), 245-251. Available from: [Link]
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Zhang, T., et al. (2021). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 64(14), 10143-10161. Available from: [Link]
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Ferlin, F., et al. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Sustainable Chemistry & Engineering, 10(38), 12675-12684. Available from: [Link]
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ACS Publications. (n.d.). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry. Retrieved from [Link]
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ChemistryViews. (2018). One-Pot Synthesis of Pyrrole Derivatives. Retrieved from [Link]
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Shaabani, A., et al. (2014). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Serbian Chemical Society, 79(10), 1159-1167. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]
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Farghaly, T. A., et al. (2019). Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives. Journal of the Iranian Chemical Society, 16, 2221-2233. Available from: [Link]
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Garlyauskayte, R. Y., et al. (2011). Synthesis of 3-amino-4-fluoropyrazoles. The Journal of Organic Chemistry, 76(12), 5036-43. Available from: [Link]
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- 14. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 15. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. youtube.com [youtube.com]
Purification techniques for crude 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole
Starting Data Collection
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Deepening the Research
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Defining Purification Methods
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Defining Target Properties
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Synthesizing a Technical Guide
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Common side reactions in the synthesis of substituted pyrroles and their prevention
Welcome to the Technical Support Center for Substituted Pyrrole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these important heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: My Paal-Knorr synthesis is resulting in a very low yield of the desired substituted pyrrole.
Question: I'm performing a Paal-Knorr synthesis from a 1,4-dicarbonyl compound and a primary amine, but my yields are consistently low. What are the most common causes and how can I improve them?
Answer:
Low yields in the Paal-Knorr synthesis are a frequent issue and can often be traced back to several key factors. The primary culprits are typically improper reaction conditions (especially pH), the formation of a furan byproduct, and the purity of your starting materials.[1][2]
Probable Causes & Recommended Solutions:
-
Inappropriate pH: The pH of the reaction medium is critical. While the reaction can be self-catalyzed, it is often accelerated by a weak acid like acetic acid.[3][4] However, if the conditions become too acidic (pH < 3), the reaction can favor the formation of a furan derivative as the major byproduct, significantly reducing your pyrrole yield.[1][2][4]
-
Furan Byproduct Formation: As mentioned, the formation of furans is a major competing side reaction, particularly under strongly acidic conditions.[2]
-
Solution: Careful control of pH is the primary method to suppress furan formation.[2] Ensure your reaction medium is not overly acidic.
-
-
Purity of Starting Materials: Impurities in your 1,4-dicarbonyl compound, such as mono-carbonyl compounds, can lead to undesired side products and lower the overall yield.[1]
-
Solution: It is highly recommended to use purified 1,4-dicarbonyl compounds. Standard purification techniques such as distillation or recrystallization should be employed if the purity is questionable.[1]
-
-
Harsh Reaction Conditions: Prolonged heating or excessively high temperatures can lead to the degradation of both starting materials and the desired pyrrole product.[1][5]
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the reaction is complete, proceed with the work-up. Avoid unnecessarily long reaction times and high temperatures.[1] Modern variations of the Paal-Knorr synthesis utilize catalysts that allow for milder conditions and shorter reaction times.[5][6]
-
Optimized General Protocol for Paal-Knorr Synthesis:
This protocol provides a starting point for optimizing your synthesis.
-
Reactant Preparation:
-
Ensure the 1,4-dicarbonyl compound is pure. If necessary, purify by distillation or recrystallization.[1]
-
Use a fresh, high-purity primary amine.
-
-
Reaction Setup:
-
To a clean, dry round-bottom flask with a magnetic stir bar, add the 1,4-dicarbonyl compound (1.0 eq).
-
Add the primary amine (1.1 - 1.5 eq).
-
Add the chosen solvent (e.g., ethanol, acetic acid) or run the reaction under solvent-free conditions.[1]
-
If required, add a catalytic amount of a weak acid like acetic acid.[1]
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 60-80 °C).[1]
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.[1]
-
Problem 2: My reaction mixture turns black and a tar-like substance forms.
Question: Upon adding an acid to my pyrrole-containing reaction, the mixture immediately turned black and an insoluble solid precipitated. What is happening and how can I prevent it?
Answer:
This is a classic sign of acid-catalyzed polymerization of the pyrrole ring.[7] Pyrrole is an electron-rich aromatic compound that is highly susceptible to protonation under acidic conditions.[7] This protonation disrupts the aromaticity, making the ring highly reactive. The protonated pyrrole then acts as an electrophile and is attacked by a neutral pyrrole molecule, initiating a chain reaction that leads to insoluble, dark-colored polymers.[7]
Probable Causes & Recommended Solutions:
-
Unprotected Pyrrole Nitrogen: The lone pair of electrons on the nitrogen atom contributes significantly to the electron-rich nature of the pyrrole ring.
-
Solution (Most Effective): Install an electron-withdrawing protecting group on the pyrrole nitrogen before subjecting it to acidic conditions. Groups like tosyl (Ts) or tert-butyloxycarbonyl (Boc) decrease the electron density of the ring, making it less prone to protonation and subsequent polymerization.[7] The choice of protecting group will depend on the subsequent reaction conditions.
-
-
Highly Acidic Conditions: The rate of polymerization is directly related to the acid concentration.
-
Solution: If N-protection is not feasible, you can try to minimize polymerization by:
-
Lowering the Temperature: Drastically reduce the temperature (e.g., to -78 °C) before and during the acid addition to slow down the polymerization rate.[7]
-
Controlling Reagent Addition: Add the acid very slowly and dropwise to a diluted and well-stirred solution of the pyrrole. This helps to avoid localized areas of high acid concentration.[7]
-
-
General Protocol for N-Tosylation of Pyrrole:
This protocol describes a common method for protecting the pyrrole nitrogen.
-
Preparation:
-
Flame-dry a round-bottom flask under an inert atmosphere (nitrogen or argon).
-
Add sodium hydride (1.2 eq) to the flask. Wash the NaH with anhydrous hexanes to remove mineral oil, decant the hexanes, and dry the NaH under vacuum.
-
Add anhydrous THF to create a suspension and cool the flask to 0 °C in an ice bath.
-
-
Deprotonation:
-
Slowly add a solution of the pyrrole (1.0 eq) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
-
Protection:
-
Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
-
Work-up:
-
Carefully quench the reaction with water.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography.[7]
-
Problem 3: My Hantzsch synthesis is giving a mixture of regioisomers or other byproducts.
Question: I am using an unsymmetrical β-ketoester in a Hantzsch pyrrole synthesis and obtaining a mixture of regioisomers. I am also observing other spots on my TLC plate. How can I improve the selectivity and minimize byproducts?
Answer:
The Hantzsch synthesis, while versatile, is prone to issues with regioselectivity when using unsymmetrical starting materials.[8] Additionally, several competing reactions can lead to byproducts, lowering the yield of the desired pyrrole.[9]
Probable Causes & Recommended Solutions:
-
Lack of Regiocontrol: With an unsymmetrical β-ketoester, the initial enamine formation can occur on either side of the carbonyl group, leading to different intermediates and ultimately a mixture of regioisomers.[9]
-
Solution: Controlling regioselectivity can be challenging.[9] One approach is to use starting materials that have strong steric or electronic directing effects. For example, a bulky substituent may favor the formation of the less sterically hindered enamine. Alternatively, using symmetrical starting materials will avoid this issue altogether.[9] Some modern variations use Lewis acid catalysts like Yb(OTf)₃ which have been shown to alter the regioselectivity of the reaction.[8]
-
-
Feist-Benary Furan Synthesis: This is a common competing reaction between the α-haloketone and the enolate of the β-ketoester, which leads to the formation of furan derivatives.[9][10]
-
Solution: The choice of base and solvent can influence the selectivity. Using a weaker base or a protic solvent may favor the desired pyrrole synthesis pathway over the furan-forming pathway.[9]
-
-
Self-Condensation of the β-ketoester: Under basic conditions, the β-ketoester can undergo self-condensation, consuming the starting material.[9]
-
Solution: Control the addition of the base and maintain a moderate reaction temperature to minimize this side reaction.[9]
-
-
N-Alkylation vs. C-Alkylation: The key step for pyrrole formation is the C-alkylation of the enamine intermediate by the α-haloketone. However, N-alkylation can also occur, leading to a different set of byproducts.
-
Solution: The choice of solvent can influence this selectivity. Protic solvents can favor the desired C-alkylation pathway.[3]
-
Visualization of Key Processes
dot digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} .dot Caption: A general troubleshooting workflow for substituted pyrrole synthesis.
dot digraph "Paal_Knorr_Side_Reaction" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} .dot Caption: Competing pathways in the Paal-Knorr synthesis based on reaction pH.
Frequently Asked Questions (FAQs)
Q1: What are the main differences between the Paal-Knorr, Hantzsch, and Knorr pyrrole syntheses?
A1: These are three classical and powerful methods for pyrrole synthesis, each with its own advantages and typical starting materials.
| Synthesis Method | Starting Materials | Key Features | Common Issues |
| Paal-Knorr | 1,4-Dicarbonyl compound + Amine/Ammonia | Simple, efficient, and widely applicable.[5][11] | Furan formation under strong acid, requires often difficult-to-access 1,4-dicarbonyls.[1][11] |
| Hantzsch | α-Haloketone + β-Ketoester + Amine/Ammonia | A multi-component reaction that allows for the assembly of highly substituted pyrroles.[10][12] | Regioselectivity issues with unsymmetrical reagents, competing furan synthesis.[8][9] |
| Knorr | α-Aminoketone + β-Dicarbonyl compound | A versatile method for constructing substituted pyrroles, often yielding 2,3,4,5-tetrasubstituted products.[13] | The α-aminoketone is often unstable and must be generated in situ.[14] |
Q2: My target molecule is sensitive to acid. Are there milder alternatives to the classical Paal-Knorr synthesis?
A2: Yes, the limitation of harsh acidic conditions in the classical Paal-Knorr synthesis has led to the development of numerous modifications.[5] Many modern protocols use Lewis acids (e.g., Sc(OTf)₃, Bi(OTf)₃, InCl₃) or heterogeneous acid catalysts (e.g., silica-supported sulfuric acid) which can promote the reaction under much milder, often solvent-free, conditions with higher yields and shorter reaction times.[1][5][6][15] Microwave-assisted synthesis has also been employed to accelerate the reaction and improve yields under milder conditions.[16]
Q3: How can I purify my substituted pyrrole product from the reaction mixture?
A3: Purification of pyrroles can be challenging due to their potential instability and the presence of colored byproducts.
-
Standard Column Chromatography: This is the most common method. Silica gel is typically used as the stationary phase with a gradient of non-polar to polar solvents (e.g., hexanes/ethyl acetate). It is often beneficial to run the column quickly to minimize contact time of the pyrrole with the acidic silica.
-
Neutralization of Silica: For particularly acid-sensitive pyrroles, the silica gel can be pre-treated with a base, such as triethylamine, by adding a small percentage (e.g., 1%) to the eluent system.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a very effective method for obtaining highly pure material.[9]
-
Distillation: For volatile, liquid pyrroles, distillation under reduced pressure can be an effective purification technique.
References
- BenchChem. (2025). Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Pyrrole Synthesis with 2-Bromo-3'-hydroxyacetophenone. BenchChem Technical Support.
- BenchChem. (2025). Preventing polymerization of pyrrole compounds under acidic conditions. BenchChem Technical Support.
- Leonardi, M., et al. (2018). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Synthesis, 51(04), 816-828.
- BenchChem. (2025). Optimization of reaction conditions for pyrrole synthesis. BenchChem Technical Support.
- BenchChem. (2025). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity. BenchChem Technical Support.
- Grokipedia. Knorr pyrrole synthesis. Grokipedia.
- BenchChem. (2025). Troubleshooting low yield in tetrasubstituted pyrrole synthesis. BenchChem Technical Support.
- Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
- Grokipedia. Hantzsch pyrrole synthesis. Grokipedia.
- Rao, H. S. P., et al. (2014). Recent Developments in the Synthesis of Dipyrromethanes. A Review.
- Padilla-Salinas, R., et al. (2013). Green Synthesis of Pyrrole Derivatives. Mini-Reviews in Organic Chemistry, 10(4), 349-373.
- Tzankova, D., et al. (2018). Synthesis of pyrrole and substituted pyrroles (Review). Journal of Chemical Technology and Metallurgy, 53(3), 451-464.
- Wikipedia. (2023). Knorr pyrrole synthesis. Wikipedia.
- Bandgar, B. P., & Patil, S. A. (2018). Paal–Knorr synthesis of pyrroles.
- Wikipedia. (2023). Hantzsch pyrrole synthesis. Wikipedia.
- Alfa Chemistry. Paal-Knorr Synthesis. Alfa Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. journal.uctm.edu [journal.uctm.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
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- 14. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Long-Term Storage and Handling of 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole
Here is the technical support center for stabilizing 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole.
Welcome to the technical support guide for this compound. This document provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to ensure the long-term stability and integrity of this valuable research compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a concern?
This compound is a substituted pyrrole derivative. The pyrrole ring is an electron-rich aromatic heterocycle.[1] This inherent electron density makes it susceptible to oxidation, polymerization, and degradation upon exposure to environmental factors like air (oxygen), light, and acidic conditions.[1][2] Instability can lead to the formation of impurities, a change in physical appearance (e.g., color), and a loss of reactivity, compromising experimental results.
Q2: What are the primary signs that my sample of this compound has degraded?
The most common indicators of degradation are:
-
Color Change: The pure compound is typically a colorless to pale yellow liquid or solid. A change to a darker yellow, brown, or black coloration often indicates polymerization or the formation of oxidized, conjugated byproducts.[1]
-
Formation of Precipitates: The appearance of solid material in a liquid sample can signal polymerization or the formation of insoluble degradation products.
-
Inconsistent Analytical Data: The emergence of new peaks in NMR, LC-MS, or GC-MS analyses is a definitive sign of impurity formation.
-
Reduced Reactivity: A noticeable decrease in yield or reaction rate in established protocols can be attributed to a lower concentration of the active, pure compound.
Q3: What are the ideal conditions for the long-term storage of this compound?
To maximize shelf-life and maintain purity, the compound must be protected from oxygen, moisture, light, and heat.[3][4] The ideal storage conditions are summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (Long-Term) or 2-8°C (Short-Term) | Reduces the rate of potential decomposition reactions.[5] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation by displacing reactive oxygen from the container.[4][6] |
| Moisture | Anhydrous / Dry | Minimizes hydrolysis and other moisture-driven degradation pathways.[7][8] |
| Container | Amber Glass Vial with Septum Cap | Protects from light-induced degradation and allows for inert gas handling.[3] |
| Light | Store in the dark | Prevents photo-oxidation and other photochemical reactions.[3][9] |
Q4: Can I use a chemical stabilizer or antioxidant with this compound?
While adding a stabilizer is possible, it should be approached with caution as it introduces a new substance into your material. If your downstream application can tolerate it, a small amount (e.g., 100-500 ppm) of a radical-scavenging antioxidant like Butylated Hydroxytoluene (BHT) can be effective.[10][11] Phenolic antioxidants work by neutralizing free radicals, which can initiate degradation and polymerization.[12][13] However, you must first validate that the chosen stabilizer does not interfere with your specific experimental assays or synthetic pathways.
Troubleshooting Guide
Problem: My previously colorless compound has turned dark brown. What happened, and is it still usable?
-
Causality: A dark brown color is a strong indicator of significant oxidation and/or polymerization.[1] The pyrrole ring is prone to forming highly conjugated polymers, which absorb visible light and appear colored. This process is often initiated by exposure to atmospheric oxygen and can be accelerated by light and heat.[3]
-
Solution: The material is likely impure and should not be used for applications requiring high purity. The concentration of the desired compound is significantly reduced, and the polymeric impurities could interfere with your reaction. We recommend purification (e.g., column chromatography or distillation under vacuum) before use. If purification is not feasible, a fresh vial of the compound should be used.
Problem: After several months in storage, I see new, unidentified peaks in my LC-MS analysis. What could they be?
-
Causality: These new peaks represent degradation products. Given the structure, likely degradation pathways include:
-
Oxidation: Oxygen can attack the pyrrole ring, leading to the formation of hydroxypyrroles, pyrrolinones, or ring-opened products.
-
Hydrolysis: If moisture is present, hydrolysis of the N-aryl bond or other sensitive parts of the molecule can occur, particularly under acidic or basic conditions.[14]
-
Dimerization/Oligomerization: Molecules can react with each other to form dimers or short-chain polymers.
-
-
Solution:
-
Characterization: Attempt to characterize the major impurities using high-resolution mass spectrometry (HRMS) and NMR if sufficient material is available. This can help confirm the degradation pathway.
-
Prevention: Review your storage protocol. The presence of these impurities strongly suggests a breach in the inert atmosphere or exposure to moisture or light. Ensure your storage vials are properly sealed and were adequately purged with inert gas.[7][15] See Protocol 1 for the recommended procedure.
-
Problem: The compound shows diminished reactivity in my synthesis protocol, leading to low yields.
-
Causality: This is a classic symptom of reduced purity. If a portion of the compound has degraded, the effective molar quantity of the active starting material in the vial is lower than calculated. Furthermore, the impurities themselves may inhibit or interfere with your reaction catalysts or reagents.
-
Solution:
-
Purity Re-assessment: Perform a quantitative analysis (e.g., qNMR or chromatography with a standard) to determine the actual purity of the stored material.
-
Use Fresh Material: For critical experiments, always use a fresh, unopened vial or a sample that has been stored under rigorously controlled inert conditions.
-
Implement Strict Handling: When dispensing the reagent, use proper air-sensitive techniques to avoid introducing contaminants into the main storage vial. Refer to Protocol 2 .
-
Visualized Workflows and Pathways
Caption: Potential degradation pathways for this compound.
Caption: Recommended workflow for preparing the compound for long-term storage.
Experimental Protocols
Protocol 1: Preparing for Long-Term Inert Atmosphere Storage
This protocol describes how to safely transfer the compound from its original container to a vessel suitable for long-term storage. This should be performed in a glovebox or using a Schlenk line.[8][16]
-
Glassware Preparation: Oven-dry an appropriate-sized amber glass vial with a septum-compatible cap at 120°C for at least 4 hours to remove residual moisture.[15] Allow it to cool to room temperature in a desiccator or under a stream of inert gas.
-
Inert Environment: Transfer the dried vial and the original container of this compound into an inert atmosphere glovebox.[17] If using a Schlenk line, connect the new vial to the manifold.
-
Transfer: Carefully transfer the required amount of the compound into the new, labeled vial.
-
Atmosphere Exchange (Schlenk Line Method): If not using a glovebox, attach the vial to the Schlenk line. Carefully pull a vacuum until any solvent is about to boil, then backfill with high-purity argon or nitrogen. Repeat this "evacuate-refill" cycle three times to ensure all oxygen has been removed.[16]
-
Sealing: Securely crimp the cap onto the vial. For added protection, wrap the cap and neck of the vial with Parafilm.
-
Storage: Place the sealed vial in a labeled secondary container and store it in a -20°C freezer, away from light sources.[5]
Protocol 2: Routine Handling and Dispensing
This protocol minimizes contamination of the bulk material during routine use.
-
Equilibration: Remove the storage vial from the freezer and allow it to warm completely to room temperature before opening. This is critical to prevent atmospheric moisture from condensing inside the cold vial.[7]
-
Inert Gas Blanket: To dispense the compound, use a syringe technique. First, puncture the septum with a needle connected to a balloon or line of inert gas (argon or nitrogen) to create a positive pressure inside the vial.[15]
-
Withdrawal: Using a second, clean, and dry syringe, pierce the septum and withdraw the desired volume of the compound.
-
Resealing: Remove the withdrawal syringe first, followed by the inert gas needle. The positive pressure ensures that only inert gas can exit.
-
Return to Storage: Re-wrap the cap with fresh Parafilm and return the vial to the appropriate storage conditions promptly.
References
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. [Link]
-
Ok, E. (2024). Principles of Inert Atmosphere Storage. ResearchGate. [Link]
-
Hilaris Publisher. (n.d.). Natural Antioxidants in Organic Foods: A Chemical Perspective. Hilaris Publisher. [Link]
-
Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. University of Groningen. [Link]
-
Jacomex. (n.d.). Laboratory Equipment for Inert Atmosphere. Jacomex. [Link]
-
Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh. [Link]
-
Abd-Ellah, S. B., et al. (2021). Improved Air Processability of Organic Photovoltaics Using a Stabilizing Antioxidant to Prevent Thermal Oxidation. The Journal of Physical Chemistry C, 125(51), 28078–28086. [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews. [Link]
-
MDPI. (2023). Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. MDPI. [Link]
-
Pospisil, J., & Nabil, H. (2014). Natural antioxidants as stabilizers for polymers. ResearchGate. [Link]
-
Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 65(1), 539-558. [Link]
-
Ferreira, I. C., et al. (2022). Advances in Natural Antioxidants for Food Improvement. Foods, 11(18), 2886. [Link]
-
Muszalska, I., et al. (2013). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Acta Poloniae Pharmaceutica, 70(1), 43-52. [Link]
-
Royal Society of Chemistry. (n.d.). An expeditious and highly efficient synthesis of substituted pyrroles using a low melting deep eutectic mixture. Organic & Biomolecular Chemistry. [Link]
-
Grifoll, M., et al. (1996). New metabolites in the degradation of fluorene by Arthrobacter sp. Strain F101. ResearchGate. [Link]
-
Tzankova, D., et al. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 52(6), 947-961. [Link]
-
Tzankova, D., et al. (2018). Synthesis of pyrrole and substituted pyrroles (Review). ResearchGate. [Link]
-
Tzankova, D., et al. (2018). Synthesis of Pyrrole and Substituted Pyrroles (Review). Scribd. [Link]
-
Muszalska, I. (2010). Studies of the degradation mechanism of pyrrolo[3,4-c] pyridine-1,3(2H)-dione derivatives with analgesic activity: isolation and identification of products and summary. Acta Poloniae Pharmaceutica, 67(3), 233-238. [Link]
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National Center for Biotechnology Information. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. [Link]
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Moody, J. D., et al. (2002). Degradation of biphenyl by Mycobacterium sp. strain PYR-1. Applied Microbiology and Biotechnology, 58(3), 364-369. [Link]
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Ngwerume, S., & Camp, J. E. (2010). Synthesis of Highly Substituted Pyrroles via Nucleophilic Catalysis. The Journal of Organic Chemistry, 75(18), 6271-6274. [Link]
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National Institutes of Health. (n.d.). Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity. National Institutes of Health. [Link]
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MDPI. (2020). Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3-Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol and Its Schiff Bases: Computational Input and Molecular Dynamics. MDPI. [Link]
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Al-Omar, M. A., et al. (2020). Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3-Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol and Its Schiff Bases: Computational Input and Molecular Dynamics. Antibiotics, 9(9), 559. [Link]
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Finger, V., et al. (2025). Novel antitubercular agents based on 2,4-disubstituted 5-(aryl-2-ylmethyl)-5H-pyrrolo[3,2-d]pyrimidines. Biomedicine & Pharmacotherapy, 191, 118537. [Link]
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Troubleshooting NMR peak assignment for fluorinated pyrrole compounds
Introduction: The introduction of fluorine into pyrrole scaffolds is a powerful strategy in medicinal chemistry and materials science. However, the unique properties of the ¹⁹F nucleus, while advantageous, often introduce complexities in NMR spectral interpretation. This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common peak assignment challenges encountered with fluorinated pyrrole compounds. It is structured to provide not just procedural steps, but the underlying scientific rationale to empower users to make informed decisions during their own structural elucidations.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the NMR analysis of fluorinated pyrroles in a question-and-answer format.
Q1: My ¹H NMR spectrum is uninterpretable. The peaks for the pyrrole protons are broad, distorted, or show overly complex splitting. What's going on?
Probable Cause: This is a classic issue arising from unresolved long-range ¹H-¹⁹F J-coupling. Unlike ¹H-¹H couplings, which typically attenuate significantly beyond three bonds, ¹H-¹⁹F couplings can remain substantial over four (⁴JHF) or even five (⁵JHF) bonds. In a fluorinated pyrrole, a single fluorine atom can couple to every proton on the ring, converting expected doublets or triplets into complex multiplets that are difficult to assign directly.
Step-by-Step Solution:
-
Run a ¹⁹F-Decoupled ¹H NMR Experiment: The most direct way to solve this is to remove the influence of fluorine. A proton experiment with broadband fluorine decoupling (¹H{¹⁹F}) will collapse the complex multiplets into the simple, interpretable patterns expected for the non-fluorinated analogue. This immediately confirms that H-F coupling is the source of the complexity and reveals the underlying ¹H-¹H coupling network.
-
Analyze the ¹⁹F-Coupled Spectrum: With the simplified ¹H{¹⁹F} spectrum in hand, you can now return to the original coupled spectrum. The difference in splitting patterns will directly reveal which protons are coupled to fluorine and allow for the measurement of the specific ⁿJHF coupling constants.
-
Leverage 2D Experiments (COSY): A standard ¹H-¹H COSY experiment can help trace the proton connectivity even in the coupled spectrum, although cross-peaks may also show complex fine structure. Comparing a standard COSY with the simplified splitting from the ¹H{¹⁹F} spectrum is a powerful confirmatory approach.
Expert Insight: The magnitude of long-range ⁿJHF couplings provides valuable structural information. For instance, the ⁵J(H1',F) coupling in fluorinated RNAs has been shown to follow a Karplus-type relationship with the glycosidic torsion angle, offering conformational insights.[1] While pyrroles are simpler systems, substituent-induced changes in ring planarity could potentially be reflected in these long-range couplings.
Q2: I have a signal in my ¹⁹F NMR spectrum, but I can't tell which proton it's coupled to. How do I definitively link a fluorine atom to a specific proton?
Probable Cause: Simple inspection of splitting patterns can be ambiguous, especially with multiple fluorines or protons. A definitive correlation requires a 2D heteronuclear experiment that directly maps the connection through bonds.
Step-by-Step Solution:
-
Run a ¹H-¹⁹F HMBC Experiment: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is designed to show correlations between nuclei separated by two or three bonds (and sometimes more).[2][3] For a fluorinated pyrrole, a ¹H-¹⁹F HMBC will show a cross-peak connecting the ¹⁹F signal on the y-axis to the signals of protons two, three, or four bonds away on the x-axis. This is the most reliable method for assigning long-range H-F correlations.
-
Consider a ¹H-¹⁹F HOESY Experiment: If you suspect the interaction might be through space (e.g., a fluorine on a bulky substituent interacting with a pyrrole C-H), a Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment is required.[4][5][6] Unlike HMBC, which shows correlations through chemical bonds, HOESY shows correlations between nuclei that are close in space (< 5 Å), irrespective of bonding.[7]
-
Interpret the Data: A correlation in the HMBC spectrum is definitive proof of a through-bond coupling. A correlation in the HOESY spectrum that is absent in the HMBC spectrum is strong evidence for a through-space interaction.
Workflow Diagram: Distinguishing Through-Bond vs. Through-Space Correlations
Caption: Workflow for H-F correlation assignment.
Q3: The carbon signals in my ¹³C NMR spectrum are either missing or appear as complex, low-intensity multiplets. How can I assign the carbon skeleton?
Probable Cause: This is a dual effect. First, large one-bond ¹JCF couplings (often >200 Hz) split the signal of the carbon directly attached to fluorine into a broad doublet.[8][9] Second, smaller but significant long-range ⁿJCF couplings split the signals of other carbons in the ring. This splitting reduces the peak height (signal-to-noise ratio) for each line of the multiplet, sometimes causing them to be lost in the baseline noise.[8][9]
Step-by-Step Solution:
-
Acquire a ¹⁹F-Decoupled ¹³C NMR Spectrum: If your spectrometer is equipped with a triple-resonance probe or can otherwise perform simultaneous ¹H and ¹⁹F decoupling, this is the ideal solution. A ¹³C{¹H, ¹⁹F} experiment will collapse all C-F and C-H multiplets, yielding sharp singlets for each carbon and dramatically improving the signal-to-noise ratio.[10]
-
Use 2D Correlation Spectroscopy (HSQC/HMBC): If simultaneous decoupling is not an option, 2D experiments are essential.
-
¹H-¹³C HSQC: This experiment correlates each proton to the carbon it is directly attached to.[2][3] Even if the carbon signal is broad in the 1D spectrum, it will often appear as a detectable cross-peak in the more sensitive HSQC experiment.
-
¹H-¹³C HMBC: This reveals 2- and 3-bond correlations between protons and carbons. This is crucial for identifying quaternary carbons (like a carbon bearing a fluorine and a substituent) that won't appear in an HSQC.
-
-
Run a ¹⁹F-¹³C HMBC: This specialized experiment directly maps the correlations from the fluorine atom to carbons two and three bonds away, providing unambiguous assignment data for the carbon atoms neighboring the point of fluorination.[4][5][11]
Data Summary: Typical Coupling Constants
| Coupling Type | Bonds | Typical Range (Hz) | Experimental Utility |
| ¹JCF | 1 | 160 - 350 | Confirms direct C-F bond; can broaden signals. |
| ²JCF | 2 | 20 - 50 | Helps assign carbons adjacent to the C-F bond.[12] |
| ³JCF | 3 | 5 - 20 | Useful for confirming assignments across the ring.[12] |
| ²JHF | 2 | 40 - 60 | Geminal coupling; not present in aromatic pyrroles.[12] |
| ³JHF | 3 | 2 - 20 | Vicinal coupling; key for ¹H assignment. |
| ⁴JHF / ⁵JHF | 4-5 | 1 - 10 | Common in aromatic systems; source of complexity. |
| ⁿJFF | 2-5 | 2 - 40+ | Observed in poly-fluorinated systems.[4] |
Note: Values are approximate and can vary significantly based on geometry and electronics.
Part 2: Frequently Asked Questions (FAQs)
Q4: Why is my ¹⁹F chemical shift so sensitive to the solvent I use?
This is a well-documented phenomenon. The ¹⁹F chemical shift is highly sensitive to its local electronic environment, which is influenced by intermolecular interactions like hydrogen bonding and dipole-dipole interactions.[13][14] Solvents can significantly alter this environment. A change in solvent polarity or hydrogen-bonding capability can cause chemical shifts to move by several ppm.[4][15] This is a much larger effect than typically seen in ¹H NMR.
Best Practice: Always report the solvent used when reporting ¹⁹F chemical shifts. For comparative studies, it is critical to use the same solvent and concentration. This sensitivity can even be exploited; changing from a non-polar (e.g., C₆D₆) to a polar (e.g., DMSO-d₆) solvent can sometimes resolve overlapping signals in a complex spectrum.[16]
Q5: What is a good internal reference standard for ¹⁹F NMR?
Unlike ¹H NMR where TMS is nearly universal, there isn't a single standard for ¹⁹F NMR. The choice depends on the expected chemical shift range of your compound and the solvent used. An ideal reference should be inert, soluble, and have a single sharp resonance that does not overlap with your signals.
Commonly used external or internal standards include:
-
CFCl₃ (Trichlorofluoromethane): The historical standard, defined as 0.00 ppm. However, it is a volatile ozone-depleting substance and is used less frequently today.[17][18]
-
C₆F₆ (Hexafluorobenzene): Appears at approx. -164.9 ppm.[17][18]
-
C₆H₅F (Fluorobenzene): Appears at approx. -113.15 ppm.[17][18]
-
CF₃COOH (Trifluoroacetic acid): Appears at approx. -76.55 ppm.[17][18] Note that this is an acidic compound and may react with or protonate your sample.
For quantitative NMR (qNMR), certified reference materials like 3,5-bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) are available, which has a sharp signal at -61.3 ppm in DMSO-d₆.[19]
Q6: Can I use computational methods to help assign my ¹⁹F signals?
Yes, and this is becoming an increasingly powerful tool. Quantum chemical methods, particularly Density Functional Theory (DFT), can predict ¹⁹F NMR chemical shifts.[20] While the absolute predicted values may differ from experimental results, the relative shifts are often very accurate. By calculating the expected spectrum and applying a linear scaling factor, you can reliably assign signals in a multi-fluorinated pyrrole, distinguishing between different regioisomers.[20][21] This approach can be particularly useful for resolving ambiguities that are difficult to disentangle by experiment alone.
Q7: I see small satellite peaks around my main ¹⁹F signal. What are they?
These are very likely ¹³C satellites. They arise from the small fraction (1.1%) of molecules that contain a ¹³C atom adjacent to your fluorine atom. The ¹⁹F nucleus in these molecules will be split by the large ¹JCF coupling, resulting in a small doublet centered around the main peak. The presence of these satellites is normal and can be a useful indicator of a clean, strong signal.
Experimental Protocol: Definitive Assignment of a 3-Fluoro-1-Phenylpyrrole
Objective: To unambiguously assign all ¹H, ¹³C, and ¹⁹F signals for a hypothetical 3-fluoro-1-phenylpyrrole.
Diagram of Experimental Logic:
Caption: A logical workflow for complete NMR assignment.
Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a standard 5 mm NMR tube.
-
¹H NMR: Acquire a standard ¹H spectrum. Note the chemical shifts and the complex multiplicity of the pyrrole protons.
-
¹H{¹⁹F} NMR: Acquire a ¹H spectrum with broadband ¹⁹F decoupling. The pyrrole signals should simplify to doublets or doublet of doublets. Use this spectrum to determine the ¹H-¹H coupling constants and establish the relative positions of H-2, H-4, and H-5.
-
¹⁹F NMR: Acquire a standard ¹⁹F spectrum (with ¹H decoupling if desired for simplicity, or coupled to see all H-F couplings). Note the chemical shift of the fluorine resonance.
-
¹³C{¹H} NMR: Acquire a standard proton-decoupled ¹³C spectrum. Note the large doublet for C-3 due to ¹JCF and smaller splittings for C-2 and C-4 due to ⁿJCF.
-
2D ¹H-¹³C HSQC: Run a standard sensitivity-enhanced HSQC experiment.[2] This will produce cross-peaks that directly correlate the signals of H-2, H-4, and H-5 from the ¹H spectrum to the signals of C-2, C-4, and C-5 in the ¹³C spectrum.
-
2D ¹H-¹³C HMBC: Run a standard HMBC experiment, optimized for a long-range coupling of ~8 Hz. This will show correlations from:
-
H-2 to C-3, C-4, and the phenyl C1'.
-
H-4 to C-2, C-3, and C-5.
-
H-5 to C-3, C-4, and the phenyl C1'. This data will confirm the carbon backbone and assign the quaternary carbons.
-
-
2D ¹H-¹⁹F HMBC: Run an HMBC experiment detecting ¹H and correlating to ¹⁹F. This will show cross-peaks from the ¹⁹F nucleus to H-2 and H-4, definitively confirming their spatial relationship and allowing for the measurement of ³JHF and ²JHF.
By systematically integrating the data from these experiments, a complete and unambiguous assignment of all nuclei can be achieved with a high degree of confidence.
References
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Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
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University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]
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C. Hall. (1975). 19F Studies of Solvent and Counterion Effects on Chemical Shift. Canadian Journal of Chemistry. [Link]
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Saurí, J., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link]
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Wang, Y., et al. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry. [Link]
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Scribd. 19f NMR Reference Standards 0. [Link]
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Thrasher, J. S., et al. (1984). Solvent effects in fluorine-19 NMR spectroscopy: Nonuniform shifting of the axial and equatorial fluorine resonances of the pentafluorosulfanyl group. Journal of Fluorine Chemistry. [Link]
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Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]
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Kádár, M., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications. [Link]
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Wu, H., et al. (2005). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society. [Link]
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Smith, S. A., et al. (2005). 2D 19F/19F NOESY for the assignment of NMR spectra of fluorochemicals. Magnetic Resonance in Chemistry. [Link]
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Wang, R. W., et al. (2018). Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. Tetrahedron. [Link]
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Iowa State University. NMR Coupling Constants. [Link]
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Mertens, M., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]
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Luy, B., & Marino, J. P. (2005). The precious Fluorine on the Ring: Fluorine NMR for biological systems. Chimia. [Link]
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ResearchGate. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]
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University of Rochester. Troubleshooting 1H NMR Spectroscopy. [Link]
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ACD/Labs. A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]
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ResearchGate. THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. [Link]
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Facey, G. (2007). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]
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Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]
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Jurt, S., et al. (2021). Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society. [Link]
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Chemical Analysis. 19Flourine NMR. [Link]
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Columbia University. HSQC and HMBC. [Link]
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Jurt, S., et al. (2021). Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society. [Link]
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Abraham, R. J., et al. (1976). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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JEOL. Determine number of fluorines attached to each carbon by 13C NMR spectroscopy!. [Link]
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Kádár, M., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Chemical Biology. [Link]
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ResearchGate. Ultra high-resolution HSQC: Application to the efficient and accurate measurement of heteronuclear coupling constants. [Link]
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Reeves, L. W., & Schneider, W. G. (1957). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Journal of Chemistry. [Link]
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Dolbier, W. R. (2009). GUIDE TO FLUORINE NMR FOR ORGANIC CHEMISTS. [Link]
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Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. [Link]
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ResearchGate. ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. [Link]
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Wu, Y., et al. (2018). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Chemical Science. [Link]
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How to avoid polymerization of pyrrole derivatives during reaction
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Unwanted Polymerization During Synthesis
Welcome to the Technical Support Center for Pyrrole Chemistry. This guide is designed to provide you, as a Senior Application Scientist, with field-proven insights and actionable protocols to mitigate the common yet frustrating issue of pyrrole polymerization during chemical reactions. Pyrrole's electron-rich nature makes it highly susceptible to degradation, but with a mechanistic understanding and the right preventative strategies, these challenges can be effectively managed.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles behind pyrrole's reactivity and the general strategies for its stabilization.
Q1: Why are my pyrrole derivatives polymerizing during the reaction?
A: Pyrrole and its derivatives are electron-rich aromatic compounds, which is the very source of their instability under certain conditions. Polymerization is primarily triggered by two pathways:
-
Acid-Catalyzed Polymerization: Under acidic conditions, the pyrrole ring can be protonated. This protonation disrupts the ring's aromaticity, making it highly reactive.[1][2][3] The protonated pyrrole acts as a potent electrophile, which is then attacked by a neutral, electron-rich pyrrole molecule, initiating a chain reaction that leads to the formation of insoluble, dark-colored polymers, often referred to as "pyrrole black".[1][4][5]
-
Oxidative Polymerization: Exposure to oxidizing agents or even atmospheric oxygen can initiate polymerization.[6][7] This process involves the formation of a pi-radical cation, which, similar to the acid-catalyzed pathway, attacks other neutral pyrrole molecules to propagate a polymer chain.[6][8] This is the same principle used to intentionally synthesize conductive polymers like polypyrrole.[6][8][9]
Q2: What are the tell-tale signs of pyrrole polymerization in my flask?
A: The visual indicators are often rapid and unmistakable. The most common signs include:
-
A swift darkening of the reaction mixture, which can turn dark green, brown, or black.[1]
-
The formation of a precipitate or an insoluble, tar-like substance.[1]
-
In thin-layer chromatography (TLC) analysis, you may observe significant streaking or a large amount of material that remains at the baseline.
Q3: What is the single most effective strategy to prevent polymerization?
A: The most robust and widely adopted strategy is the installation of an electron-withdrawing protecting group on the pyrrole nitrogen.[1] This modification is crucial because it decreases the electron density of the pyrrole ring, making it significantly less susceptible to protonation and subsequent electrophilic attack.[1][10] This strategy allows for a much broader range of chemical transformations to be performed, especially under acidic or electrophilic conditions.[1]
Q4: How do I choose the right N-protecting group for my specific reaction?
A: The ideal protecting group must be stable to your intended reaction conditions and easily removable afterward without degrading your product. Sulfonyl groups (like tosyl or nosyl) are excellent choices for reactions involving strong acids, while carbamate groups (like Boc) are specifically designed to be removed by acid and would be unsuitable.[1] The choice is a trade-off between stability and ease of removal.
Troubleshooting Guide: From Problem to Protocol
This section provides solutions to specific experimental problems, complete with detailed protocols and the underlying scientific rationale.
Problem 1: As soon as I added the acid catalyst, my reaction mixture turned black and a solid crashed out.
-
Probable Cause: You are witnessing rapid, uncontrolled acid-catalyzed polymerization of an unprotected or insufficiently protected pyrrole.[1] The high local concentration of acid upon addition is instantly protonating the sensitive pyrrole ring, triggering the polymerization cascade.
-
Solutions & Strategies:
-
N-Protection (Primary Recommendation): If your pyrrole is unprotected, you must install an electron-withdrawing group. The tosyl (Ts) group is a highly reliable choice due to its stability.
-
Optimize Reaction Conditions (If Protection is Not Feasible):
-
Lower the Temperature: Drastically reduce the temperature of your reaction mixture (e.g., to -78 °C with a dry ice/acetone bath) before adding the acid. Lowering the temperature reduces the rate of the polymerization reaction.[1]
-
Control Reagent Addition: Dilute your acid catalyst and add it very slowly (dropwise) to the cooled, stirring reaction mixture. This prevents localized high concentrations of acid.[1]
-
Use an Inert Atmosphere: While primarily a defense against oxidative polymerization, working under nitrogen or argon can help prevent side reactions, especially if your reagents are not perfectly anhydrous or air-free.[7][11]
-
-
Problem 2: My reaction yield is low, and my TLC plate shows a dark streak from the baseline to the solvent front.
-
Probable Cause: This indicates slow decomposition and polymerization of your pyrrole derivative over the course of the reaction. While not as dramatic as immediate precipitation, this slow degradation is continuously consuming your starting material or product.
-
Solutions & Strategies:
-
Re-evaluate Your Protecting Group: The protecting group you've chosen may not be robust enough for the reaction conditions. For example, a benzyloxymethyl (BOM) group might not be stable to certain Lewis acids.[12] Consider switching to a more resilient group like a sulfonyl derivative.
-
Scavenge Trace Acid: If your starting materials or solvents might contain trace acidic impurities, consider adding a non-nucleophilic proton sponge or a very small amount of a hindered base to neutralize them before proceeding.
-
Minimize Exposure to Air and Light: Some pyrroles are light-sensitive and susceptible to oxidation.[11] Protect your reaction from light by wrapping the flask in aluminum foil and maintain a strict inert atmosphere.
-
Data Presentation: Selecting an N-Protecting Group
The choice of protecting group is critical. This table summarizes common options, their stability, and removal conditions to guide your selection.
| Protecting Group | Abbreviation | Stable To | Labile To | Common Deprotection Reagents |
| Tosyl | Ts | Strong Acids, Most Oxidants/Reductants | Strong Reducing Agents, Strong Base | Mg/MeOH, SmI₂, Na/NH₃, NaOH |
| Benzenesulfonyl | Bs | Strong Acids, Most Oxidants/Reductants | Strong Reducing Agents, Strong Base | Mg/MeOH, Na/NH₃, NaOH |
| tert-Butoxycarbonyl | Boc | Base, Hydrogenation, Mild Nucleophiles | Strong Acids | Trifluoroacetic Acid (TFA), HCl[13] |
| Benzyl | Bn | Acids, Bases, Most Oxidants/Reductants | Catalytic Hydrogenation | H₂, Pd/C[12] |
| [2-(Trimethylsilyl)ethoxy]methyl | SEM | Most conditions except fluoride | Fluoride Ions, Lewis/Protics Acids | TBAF, HF, BF₃·OEt₂[14] |
Visualizing the Problem: Polymerization Mechanisms & Workflows
Understanding the "how" is key to prevention. The following diagrams illustrate the polymerization mechanism and a logical troubleshooting workflow.
Caption: Mechanism of acid-catalyzed pyrrole polymerization.
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- 4. A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
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- 6. Polypyrrole - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole
Welcome to the dedicated technical support guide for the synthesis and scale-up of 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and questions that arise during the preparation of this important heterocyclic building block. We provide in-depth, experience-driven advice to help you optimize your reaction, troubleshoot unexpected outcomes, and ensure the integrity of your results.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the synthesis. The primary route discussed is the Paal-Knorr synthesis, a robust and common method for this transformation.
Question 1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I improve it?
Answer: Low yields in the Paal-Knorr synthesis of N-aryl pyrroles are a frequent issue, often stemming from several competing factors. Let's break down the primary culprits and their solutions.
-
Cause A: Furan Byproduct Formation. The Paal-Knorr reaction is acid-catalyzed. However, under strongly acidic conditions (pH < 3) or in the presence of amine hydrochloride salts, the 1,4-dicarbonyl starting material (e.g., 2,5-hexanedione) can undergo self-cyclization and dehydration to form 2,5-dimethylfuran, which competes directly with pyrrole formation.[1][2]
-
Solution: The key is precise pH control. The reaction should be conducted under neutral or weakly acidic conditions.[1] The addition of a weak acid like glacial acetic acid is often sufficient to catalyze the reaction without promoting furan synthesis.[1][3] Avoid using strong mineral acids or the hydrochloride salt of your aniline.
-
-
Cause B: Incomplete Reaction. The reaction may not be reaching completion due to insufficient heating, short reaction times, or poor mixing, especially during scale-up.
-
Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). If starting materials persist, consider extending the reaction time. For thermally driven reactions, ensure the internal temperature is maintained. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields by providing efficient and uniform heating.[4][5][6][7]
-
-
Cause C: Product Degradation or Polymerization. Pyrroles, particularly electron-rich ones, can be sensitive to strong acids and air oxidation, leading to the formation of dark, insoluble polymeric materials ("pyrrole black").[8] This is often observed as a darkening of the reaction mixture over time.
-
Solution: Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and work-up. Minimize the time the product is exposed to acidic conditions, especially during the work-up phase. Prompt purification after the reaction is complete is crucial.
-
-
Cause D: Purity of Starting Materials. Impurities in the 2,5-hexanedione or the 3-fluoro-4-methylaniline can introduce side reactions or inhibit the catalyst.[9]
-
Solution: Ensure the purity of your starting materials. 2,5-hexanedione should be distilled if its purity is questionable. The aniline should be free of oxidation products.
-
Below is a workflow to diagnose and address low yields:
Caption: Simplified Paal-Knorr synthesis mechanism.
Q2: Are there alternative methods for synthesizing this compound?
A2: Yes, while the Paal-Knorr synthesis is often the most direct, other powerful cross-coupling methods can be used, especially if you are starting from pyrrole itself.
-
Ullmann Condensation: This is a copper-catalyzed reaction between pyrrole and an aryl halide (in this case, 1-bromo- or 1-iodo-3-fluoro-4-methylbenzene). Traditional Ullmann conditions are often harsh, requiring high temperatures. [10][11]However, modern variations use ligands to facilitate the reaction under milder conditions. [12][13]* Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction and is one of the most versatile methods for forming C-N bonds. [14][15]It offers excellent functional group tolerance and generally proceeds under milder conditions than the Ullmann condensation. [14]You would couple pyrrole with 1-bromo-3-fluoro-4-methylbenzene using a palladium catalyst and a suitable phosphine ligand.
| Method | Starting Materials | Key Reagents | Typical Conditions | Pros & Cons |
| Paal-Knorr | 2,5-Hexanedione + 3-Fluoro-4-methylaniline | Weak Acid (e.g., AcOH) | 80-120°C or Microwave | Pro: Atom economical, direct. Con: Risk of furan byproduct, potential for polymerization. |
| Ullmann | Pyrrole + 1-Bromo-3-fluoro-4-methylbenzene | CuI, Ligand, Base (e.g., K₂CO₃) | 110-180°C | Pro: Good for specific aryl halide coupling. Con: Can require high temperatures, ligand cost. |
| Buchwald-Hartwig | Pyrrole + 1-Bromo-3-fluoro-4-methylbenzene | Pd Catalyst, Ligand, Base (e.g., NaOtBu) | 80-110°C | Pro: High functional group tolerance, milder conditions. Con: Catalyst/ligand cost, sensitivity to air/moisture. |
Q3: Which analytical techniques are recommended for characterizing the final product?
A3: A combination of spectroscopic methods is essential to confirm the structure and purity of this compound.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool for structural elucidation.
-
¹H NMR: Expect to see signals for the pyrrole protons (typically two distinct multiplets or triplets), the aromatic protons on the phenyl ring (with splitting patterns influenced by the fluorine), and the methyl group singlet.
-
¹³C NMR: Will confirm the number of unique carbon environments.
-
¹⁹F NMR: A single resonance will confirm the presence of the fluorine atom.
-
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups and confirming the absence of starting material carbonyls (C=O) or amine (N-H) stretches.
-
Thin Layer Chromatography (TLC) & Elemental Analysis: Used to assess purity during and after purification and to confirm the elemental composition, respectively. [16][17]
Experimental Protocols
Protocol 1: Microwave-Assisted Paal-Knorr Synthesis (Recommended for Lab Scale)
This method is recommended for its high speed and typically improved yields compared to conventional heating. [5][6][7] Materials:
-
2,5-Hexanedione (1.0 mmol, 114 mg, 118 µL)
-
3-Fluoro-4-methylaniline (1.1 mmol, 138 mg)
-
Glacial Acetic Acid (0.5 mL)
-
Ethanol (4.0 mL)
-
10 mL microwave synthesis vial with a stir bar
Procedure:
-
To the 10 mL microwave vial, add 2,5-hexanedione.
-
Add ethanol (4.0 mL) and stir to dissolve the diketone.
-
Add 3-fluoro-4-methylaniline followed by glacial acetic acid. [5]4. Seal the vial securely with a cap.
-
Place the vial in the microwave synthesizer. Irradiate the mixture at 120°C for 15 minutes.
-
After the reaction, allow the vial to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 20 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product. [18] Expected Yield: 75-90%
Protocol 2: Conventional Heating Paal-Knorr Synthesis (For Scale-Up)
Materials:
-
2,5-Hexanedione (100 mmol, 11.4 g, 11.8 mL)
-
3-Fluoro-4-methylaniline (105 mmol, 13.1 g)
-
p-Toluenesulfonic acid (p-TSA) monohydrate (2.0 mmol, 380 mg)
-
Toluene (200 mL)
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer, reflux condenser, and a Dean-Stark trap filled with toluene. Ensure the system is under an inert atmosphere (N₂).
-
To the flask, add 2,5-hexanedione, 3-fluoro-4-methylaniline, p-TSA, and toluene.
-
Heat the mixture to reflux (approx. 110-115°C). Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing for 4-8 hours, monitoring the reaction by TLC until the starting aniline is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the reaction mixture with 1 M sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the toluene under reduced pressure.
-
The resulting crude oil can be purified by vacuum distillation or column chromatography to yield the final product.
Expected Yield: 65-80%
References
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]
- Cacchi, S., et al. (2004). Microwave-Assisted Paal−Knorr Reaction. A Rapid Approach to Substituted Pyrroles and Furans. Organic Letters, 6(3), 389-392.
-
Organic Chemistry Portal. (n.d.). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Retrieved from [Link]
- Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. RGM College Of Engineering and Technology.
-
PubMed. (2004). Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans. Organic Letters. Retrieved from [Link]
-
Química Organica.org. (n.d.). Paal–Knorr synthesis of pyrrole. Retrieved from [Link]
- Pharmacia. (2024). Microwave-assisted organic synthesis of pyrroles (Review). Pharmacia, 71.
- C&EN. (2008). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Chemical & Engineering News.
-
ResearchGate. (n.d.). Buchwald-Hartwig or Ullmann-type coupling methods for C-3 amination. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]
- Unknown. (n.d.). Heterocyclic Compounds.
- Taylor & Francis Online. (2016). Synthesis of highly substituted pyrroles using ultrasound in aqueous media. Journal of the Chilean Chemical Society.
-
ResearchGate. (n.d.). Copper-catalyzed N-arylation of pyrroles: An overview | Request PDF. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Pyrrole. Retrieved from [Link]
- NIH. (n.d.).
- ACS Publications. (2008). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- MDPI. (2022). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas.
-
Wikipedia. (2023). Pyrrole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US5756724A - High-yielding ullmann reaction for the preparation of bipyrroles.
- PubMed. (2012). Discovery of a novel pyrrole derivative... as a potassium-competitive acid blocker (P-CAB). Journal of Medicinal Chemistry.
- MDPI. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
-
ResearchGate. (2014). (PDF) Copper-catalysed N-arylation of Pyrrole with Aryl Iodides Under Ligand-free Conditions. Retrieved from [Link]
- NIH. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis... of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. PMC.
- NIH. (n.d.).
- ACS Publications. (2000). Ligand-Accelerated Catalysis of the Ullmann Condensation... The Journal of Organic Chemistry.
-
ResearchGate. (n.d.). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis | Request PDF. Retrieved from [Link]
- NIH. (n.d.). Synthesis of polysubstituted pyrroles from sulfinimines (N-sulfinyl imines). PMC.
- Unknown. (n.d.).
- NIH. (2025). Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones. PMC.
- PubMed. (2011). Synthesis of 3-amino-4-fluoropyrazoles. Journal of Organic Chemistry.
-
Reddit. (n.d.). Need Help in Pyrrole synthesis : r/OrganicChemistry. Retrieved from [Link]
- JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
- NIH. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Scientific Reports.
- PubMed. (2019). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.
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- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 7. Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpras.com [ijpras.com]
- 18. Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Unexpected Results in Biological Assays with Pyrrole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrole-containing compounds. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding unexpected results in biological assays. Our goal is to equip you with the scientific understanding and practical tools to identify and mitigate common artifacts, ensuring the integrity of your experimental data.
Troubleshooting Guide: A Symptom-Based Approach
Unexpected assay results can be frustrating and time-consuming. This section is structured to help you diagnose the root cause of common issues encountered with pyrrole compounds and provides actionable steps for resolution.
Issue 1: Inconsistent or Non-Reproducible Assay Results
Question: My pyrrole compound shows variable activity (e.g., IC50 values) across different experiments or even within the same plate. What could be the cause?
Answer: Inconsistent results are often linked to the physicochemical properties of the pyrrole compound itself, particularly its stability and solubility.
Potential Causes & Troubleshooting Steps:
-
Compound Instability:
-
Photodegradation: Pyrrole rings can be susceptible to photodegradation, especially with certain substituents.[1][2][3] This can lead to a decrease in the effective concentration of your active compound over time.
-
Troubleshooting:
-
Prepare fresh solutions of your compound for each experiment.
-
Store stock solutions and experimental plates protected from light. Use amber vials or foil-wrapped containers.[4]
-
Protocol: To test for photostability, expose a solution of your compound to ambient light for varying durations and compare its activity to a light-protected control using a reliable analytical method (e.g., HPLC-UV) or your primary assay.
-
-
-
Chemical Instability: Some pyrrole derivatives can be unstable in certain pH conditions (e.g., acidic or alkaline media) or may react with components in your assay buffer.[2] Pyrroles are electron-rich and can be prone to oxidation.[5][6]
-
Troubleshooting:
-
Assess the pH of your assay buffer and stock solutions. If possible, adjust to a neutral pH where the compound is more stable.[2]
-
Minimize the time between compound addition and assay readout.
-
Consider the use of antioxidants in your assay buffer if oxidation is suspected, but first, validate that the antioxidant itself does not interfere with the assay.
-
-
-
-
Solubility and Aggregation:
-
Poor solubility in aqueous assay buffers can lead to the formation of compound aggregates. These aggregates can non-specifically inhibit enzymes or interfere with detection systems, leading to variable results.[7] Many pyrrole-imidazole polyamides have been shown to form particles in the 50-500 nm range under biologically relevant conditions.[7]
-
Troubleshooting:
-
Visually inspect your compound dilutions for any signs of precipitation.
-
Protocol: Perform a solubility test by preparing a dilution series of your compound in the final assay buffer and measuring light scattering using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 600-700 nm). An increase in signal with concentration can indicate aggregation.
-
Include a non-ionic detergent like Triton X-100 or Tween-20 (typically at 0.01-0.1%) in your assay buffer to disrupt aggregate formation. If the compound's activity is significantly reduced in the presence of the detergent, it is a strong indicator of aggregation-based activity.
-
-
-
Issue 2: Suspected False Positives in Fluorescence-Based Assays
Question: My pyrrole compound is showing strong activity in my fluorescence-based assay, but I'm not sure if it's real. How can I check for assay interference?
Answer: Pyrrole-containing compounds are frequently fluorescent, which can directly interfere with fluorescence-based assays, leading to false positives or negatives.[8][9][10] This interference can manifest as autofluorescence or quenching of the assay signal.[11]
Potential Causes & Troubleshooting Steps:
-
Compound Autofluorescence:
-
The pyrrole scaffold itself or its derivatives can absorb light at the excitation wavelength of your assay and emit light in the detection range, leading to an artificially high signal (a false positive in assays where the signal increases with activity).[12] Some pyrroles exhibit aggregation-induced emission (AIE), where they become fluorescent upon aggregating.[8][13]
-
Troubleshooting:
-
Protocol: Run a control experiment where you measure the fluorescence of your compound in the assay buffer without the other assay components (e.g., enzyme, substrate). Use the same excitation and emission wavelengths as your primary assay. A significant signal indicates autofluorescence.
-
If autofluorescence is present, try to find an alternative fluorophore for your assay with a spectral profile that does not overlap with that of your compound.
-
If possible, switch to a different detection modality, such as absorbance, luminescence, or a label-free method, to confirm the activity.[14]
-
-
-
-
Fluorescence Quenching:
-
Your compound may absorb light at the excitation or emission wavelength of the assay's fluorophore, a phenomenon known as the inner filter effect.[11] This can lead to a decrease in the measured fluorescence signal, resulting in a false positive for assays where a decrease in signal indicates activity.
-
Troubleshooting:
-
Protocol: To assess quenching, perform your assay with a known fluorescent probe in the presence and absence of your pyrrole compound. A decrease in the probe's fluorescence in the presence of your compound suggests quenching.
-
Measure the absorbance spectrum of your pyrrole compound. If it has significant absorbance at the excitation or emission wavelengths of your assay, the inner filter effect is likely.
-
If quenching is an issue, reducing the path length of the measurement (e.g., using lower volume in the well) or decreasing the concentration of the fluorophore can sometimes mitigate the effect. However, confirming the hit with an orthogonal assay is the most robust approach.[14]
-
-
-
Issue 3: Promiscuous Activity Across Multiple Assays
Question: My pyrrole compound is active in several unrelated assays. Is this a red flag for a Pan-Assay Interference Compound (PAINS)?
Answer: Yes, activity in multiple, unrelated assays is a classic sign of a promiscuous compound, which may be a Pan-Assay INterference compound (PAINS).[15] For pyrrole derivatives, this is often due to their chemical reactivity or tendency to form aggregates.
Potential Causes & Troubleshooting Steps:
-
Compound Aggregation:
-
As mentioned previously, compound aggregates can non-specifically inhibit many different proteins by sequestering them into the aggregate. This is a common mechanism for promiscuous inhibitors.[7]
-
Troubleshooting:
-
The most effective counter-screen is the detergent test described in Issue 1 . A significant loss of activity in the presence of a non-ionic detergent is a strong indicator of aggregation-based inhibition.
-
Perform dynamic light scattering (DLS) to directly measure the formation of particles at your compound's test concentration in the assay buffer.[7]
-
-
-
-
Chemical Reactivity:
-
The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic attack and oxidation.[5][6][16] This can lead to covalent modification of proteins in your assay, resulting in non-specific inhibition.
-
Troubleshooting:
-
Protocol: A common method to test for reactive compounds is to pre-incubate the compound with the target protein for a period before adding the substrate. If the inhibition increases with the pre-incubation time, it may indicate a time-dependent, covalent mechanism of action.
-
Include a nucleophile, such as glutathione or dithiothreitol (DTT), in your assay buffer. If the compound's activity is diminished, it may be due to the nucleophile competing with the protein for reaction with your compound. Ensure the added nucleophile does not interfere with the assay itself.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for my pyrrole compound stock solution? A1: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions.[17][18] However, some pyrrole derivatives may have limited long-term stability in DMSO.[17] It is crucial to prepare fresh dilutions from a frozen stock for each experiment. For compounds with poor solubility, consider alternative solvents like DMF or ethanol, but always check their compatibility with your specific assay.
Q2: My pyrrole compound is colored. Will this interfere with my absorbance-based assay? A2: Yes, colored compounds can interfere with absorbance-based assays if their absorbance spectrum overlaps with the wavelength at which you are measuring your assay signal.[11] To check for this, run a control where you measure the absorbance of your compound at the assay wavelength in the absence of other assay components. If there is significant absorbance, you will need to subtract this background from your experimental wells.
Q3: How can I distinguish between genuine cytotoxicity and assay artifacts in my cell-based assay? A3: This is a critical question, as high cytotoxicity can mask other biological effects or be misinterpreted as a specific antiproliferative effect.[19][20]
-
Use multiple, mechanistically different cytotoxicity assays. For example, complement an MTT assay (which measures metabolic activity) with a method that measures membrane integrity (like an LDH release assay) or a direct cell counting method.[21]
-
Optimize your compound's concentration range. Test a wide range of concentrations to identify a window where you can observe the desired biological effect without significant cell death.
-
Control for assay-specific artifacts. For example, some pyrrole compounds can directly reduce MTT, leading to a false-positive signal for viability. Run a cell-free control with your compound and MTT to check for this.
Q4: Are there any general "best practices" for working with pyrrole compounds in biological assays? A4: Yes, following these general guidelines can help you avoid many common pitfalls:
-
Characterize your compound thoroughly: Ensure you have high-purity material. Impurities can lead to unexpected results.
-
Protect from light and air: Due to potential photodegradation and oxidation, handle and store pyrrole compounds accordingly.[1][4]
-
Always run appropriate controls: This includes vehicle controls, positive and negative controls for the assay, and controls for compound interference (autofluorescence, absorbance, etc.).
-
Confirm hits with orthogonal assays: If you get a hit in your primary screen, confirm it using a different assay with an independent detection method to rule out artifacts.[14]
Visualized Troubleshooting Workflows
Workflow for Investigating a Potential False Positive in a Fluorescence Assay
Caption: Troubleshooting workflow for fluorescence assay interference.
Workflow for Differentiating True Activity from Aggregation
Caption: Workflow to test for aggregation-based bioactivity.
Data Summary Tables
Table 1: Common Physicochemical Properties of Pyrrole Compounds Leading to Assay Artifacts
| Property | Potential Assay Artifact | Recommended Confirmatory Action |
| Aggregation | Non-specific inhibition, promiscuity | Re-run assay with 0.01-0.1% non-ionic detergent (e.g., Triton X-100).[7] |
| Autofluorescence | False positive (in gain-of-signal assays) | Measure compound fluorescence in assay buffer at assay wavelengths.[11] |
| Fluorescence Quenching | False positive (in loss-of-signal assays) | Measure absorbance spectrum of the compound; test against a stable fluorophore.[11] |
| Photodegradation | Poor reproducibility, loss of activity | Compare activity of light-exposed vs. light-protected compound solutions.[1][3] |
| Chemical Reactivity | Time-dependent inhibition, promiscuity | Test for increased inhibition after pre-incubation with the target protein.[5][6] |
| High Absorbance | False positive/negative in colorimetric assays | Measure compound absorbance at the assay wavelength in buffer alone.[11] |
References
-
Rational design of pyrrole derivatives with aggregation-induced phosphorescence characteristics for time-resolved and two-photon luminescence imaging. (2021). Nature Communications. [Link]
-
Exploring the photodegradation of pyrroles. (2019). Environmental Chemistry | ETH Zurich. [Link]
-
Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. (2015). Journal of AOAC INTERNATIONAL. [Link]
-
Fluorescence Quenching by Pyridine and Derivatives Induced by Intermolecular Hydrogen Bonding to Pyrrole-Containing Heteroaromatics. (2002). ResearchGate. [Link]
-
Characterization and Solubilization of Pyrrole–Imidazole Polyamide Aggregates. (2012). ACS Medicinal Chemistry Letters. [Link]
-
Exploring the photodegradation of pyrroles. (2019). Kristopher McNeill. [Link]
-
New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). Molecules. [Link]
-
Deciphering the unusual fluorescence in weakly coupled bis-nitro-pyrrolo[3,2-b]pyrroles. (2021). Nature Communications. [Link]
-
Bioactive pyrrole-based compounds with target selectivity. (2020). European Journal of Medicinal Chemistry. [Link]
-
Pyrrole. (n.d.). Wikipedia. [Link]
-
Nucleophilic Reactivities of Pyrroles. (2008). ResearchGate. [Link]
-
Rational design of pyrrole derivatives with aggregation-induced phosphorescence characteristics for time-resolved and two-photon luminescence imaging. (2021). PubMed. [Link]
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). MDPI. [Link]
-
Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. (2017). Molecules. [Link]
-
New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). MDPI. [Link]
-
Simulated absorption and fluorescence spectra of Pyrrole chain, modeled... (2013). ResearchGate. [Link]
-
Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. (2021). Organic & Biomolecular Chemistry. [Link]
-
Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. (2020). Chemistry – A European Journal. [Link]
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Interference with Fluorescence and Absorbance. (2015). Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones. (2025). Scientific Reports. [Link]
-
Synthesis and crystal structure analysis of pyrrole-based aggregation-induced emission compounds. (2021). Pacifichem 2021. [Link]
-
Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. (2025). ACS Combinatorial Science. [Link]
-
HI/DMSO-Based Chemoselective Oxidative Halogenation of Pyrrolo[2,1-a]isoquinolines. (2020). Synfacts. [Link]
-
How to Avoid False Positives and False Negatives in Analytical Chemistry. (n.d.). ACD/Labs. [Link]
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DMSO as the Solvent for Cu(I)-Catalyzed Reactions: The Synthesis of Pyrrole Derivatives. (2018). Gaylord Chemical. [Link]
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10 Tips for Successful Cell Based Assays. (2023). FDCELL. [Link]
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Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. (2021). Molecules. [Link]
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Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. (2021). Scientific Reports. [Link]
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A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. (2025). ResearchGate. [Link]
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Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. (2024). Molecules. [Link]
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Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (2021). Future Medicinal Chemistry. [Link]
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Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Assignment of 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole
For researchers and professionals in drug development and chemical synthesis, unambiguous structural confirmation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this process. This guide provides an in-depth analysis and predicted spectral assignment for 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole, a compound of interest in medicinal chemistry. By comparing spectral data from analogous structures, we can confidently predict and interpret the ¹H and ¹³C NMR spectra of this target molecule.
Introduction: The Importance of Structural Elucidation
This compound is a heterocyclic compound with potential applications in pharmaceutical research. Its structure combines a pyrrole ring with a substituted phenyl group, presenting a unique set of spectral features. Accurate assignment of its NMR signals is crucial for confirming its identity and purity, and for understanding its electronic properties, which can influence its biological activity.
This guide will walk you through a detailed, step-by-step methodology for predicting and assigning the ¹H and ¹³C NMR spectra of this compound. We will leverage experimental data from structurally related compounds, including 1-phenylpyrrole and 3-fluoro-4-methylaniline, to provide a robust and scientifically-grounded analysis.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra for a compound like this compound, a standardized experimental protocol is essential. The following steps outline a typical procedure for acquiring ¹H and ¹³C NMR data.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules.
-
Sample Concentration: Weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Modern spectrometers can also reference the spectra to the residual solvent peak.
Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.
-
Due to the lower natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.
-
The following diagram illustrates the general workflow for NMR spectral acquisition and analysis.
Caption: Workflow for NMR data acquisition and analysis.
Predicted ¹H NMR Spectral Assignment
The predicted ¹H NMR spectrum of this compound can be dissected by analyzing its constituent parts: the pyrrole ring and the 3-fluoro-4-methylphenyl group.
Pyrrole Ring Protons
The ¹H NMR spectrum of unsubstituted 1-phenylpyrrole provides a good starting point. In 1-phenylpyrrole, the protons on the pyrrole ring appear as two distinct multiplets. The protons at the 2 and 5 positions (α to the nitrogen) are equivalent and appear at a different chemical shift than the equivalent protons at the 3 and 4 positions (β to the nitrogen). For 1-phenylpyrrole, the α-protons typically resonate around 7.08 ppm, while the β-protons are found around 6.34 ppm[1].
For this compound, we expect a similar pattern for the pyrrole protons. The electronic nature of the substituted phenyl ring will have a minor influence on the exact chemical shifts, but the general pattern of two multiplets for the α and β protons will be maintained.
3-Fluoro-4-methylphenyl Group Protons
The substitution pattern on the phenyl ring will give rise to a more complex set of signals. We can predict the chemical shifts and coupling patterns by considering the electronic effects of the fluorine and methyl substituents and by referencing the known spectrum of 3-fluoro-4-methylaniline[2].
-
H-2': This proton is ortho to the fluorine atom and will experience a doublet of doublets splitting due to coupling with H-6' (meta coupling, ~2-3 Hz) and the fluorine atom (ortho coupling, ~8-10 Hz). The electron-withdrawing nature of the fluorine will shift this proton downfield.
-
H-5': This proton is ortho to the methyl group and meta to the fluorine atom. It will likely appear as a doublet due to coupling with H-6' (ortho coupling, ~8-9 Hz).
-
H-6': This proton is ortho to both the fluorine and the pyrrole ring. It will be a doublet of doublets due to coupling with H-2' (meta coupling) and H-5' (ortho coupling).
-
Methyl Protons (-CH₃): The methyl group protons will appear as a singlet, typically in the range of 2.2-2.4 ppm.
Predicted ¹H NMR Data Summary
The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2, H-5 (Pyrrole) | ~7.1 | t | ~2.2 |
| H-3, H-4 (Pyrrole) | ~6.4 | t | ~2.2 |
| H-2' (Phenyl) | ~7.2-7.4 | dd | JH-F ≈ 8-10, JH-H ≈ 2-3 |
| H-5' (Phenyl) | ~7.0-7.2 | d | JH-H ≈ 8-9 |
| H-6' (Phenyl) | ~7.1-7.3 | dd | JH-H ≈ 8-9, JH-H ≈ 2-3 |
| -CH₃ | ~2.3 | s | - |
Predicted ¹³C NMR Spectral Assignment
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts can be predicted based on the known spectra of 1-phenylpyrrole[3] and substituted benzenes.
Pyrrole Ring Carbons
In 1-phenylpyrrole, the α-carbons (C-2 and C-5) resonate at approximately 120 ppm, while the β-carbons (C-3 and C-4) appear at around 110 ppm[3]. A similar pattern is expected for the target molecule.
3-Fluoro-4-methylphenyl Group Carbons
The chemical shifts of the phenyl carbons are influenced by the substituents. The fluorine atom will cause a large C-F coupling constant for the carbon it is attached to (C-3') and smaller couplings for the adjacent carbons.
-
C-1': The carbon attached to the pyrrole nitrogen will be shifted downfield.
-
C-2': This carbon will show a small C-F coupling.
-
C-3': This carbon, directly bonded to the fluorine, will exhibit a large one-bond C-F coupling constant (¹JCF) and will be significantly shifted downfield.
-
C-4': The carbon bearing the methyl group.
-
C-5': This carbon will be influenced by the methyl group.
-
C-6': This carbon will show a C-F coupling.
-
-CH₃: The methyl carbon will appear in the aliphatic region, typically around 15-20 ppm.
Predicted ¹³C NMR Data Summary
The following table presents the predicted ¹³C NMR chemical shifts for this compound.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2, C-5 (Pyrrole) | ~121 |
| C-3, C-4 (Pyrrole) | ~111 |
| C-1' (Phenyl) | ~138 |
| C-2' (Phenyl) | ~115 (d, JCF ≈ 20-25 Hz) |
| C-3' (Phenyl) | ~160 (d, ¹JCF ≈ 240-250 Hz) |
| C-4' (Phenyl) | ~125 (d, JCF ≈ 5-10 Hz) |
| C-5' (Phenyl) | ~130 |
| C-6' (Phenyl) | ~128 (d, JCF ≈ 5-10 Hz) |
| -CH₃ | ~16 |
Molecular Structure and Atom Numbering
For clarity in the spectral assignments, the following diagram illustrates the structure of this compound with the conventional atom numbering system used in this guide.
Caption: Structure of this compound with atom numbering.
Conclusion
This guide provides a comprehensive, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging data from analogous structures and applying fundamental principles of NMR spectroscopy, we have established a reliable framework for the assignment of all proton and carbon signals. This detailed spectral interpretation is an invaluable tool for any researcher working with this compound, ensuring its correct identification and facilitating further studies into its chemical and biological properties. The methodologies and comparative approach detailed herein serve as a practical template for the structural elucidation of other novel organic molecules.
References
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PubChem. 1-Phenylpyrrole. National Institutes of Health. [Link]
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Unambiguous Structural Verification: A Comparative Guide to Confirming 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole via X-ray Crystallography
Abstract
In the landscape of modern drug discovery and development, the unequivocal determination of a molecule's three-dimensional structure is not merely a formality but a foundational pillar of success. The precise arrangement of atoms dictates a compound's pharmacological activity, toxicity, and pharmacokinetic profile.[1] This is particularly critical for novel scaffolds like 1-(3-fluoro-4-methylphenyl)-1H-pyrrole, a compound of interest due to the prevalence of fluorinated pyrrole moieties in bioactive molecules.[2][3] This guide provides an in-depth comparison of analytical techniques for its structural elucidation, establishing single-crystal X-ray crystallography as the definitive "gold standard." We will detail the experimental workflow, from crystal growth to data refinement, and contrast its conclusive findings with the inferential data provided by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Imperative for Absolute Structural Confirmation
The journey of a drug candidate from lab to clinic is fraught with challenges, and structural ambiguity is an avoidable pitfall. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), have long emphasized the necessity of characterizing the absolute stereochemistry of chiral compounds early in development.[4] While this compound is achiral, the principle of unambiguous structural confirmation remains paramount. Positional isomerism, for instance, can lead to vastly different biological activities. An incorrect structural assignment can invalidate extensive preclinical and clinical research, resulting in significant financial and temporal losses. Therefore, relying on techniques that provide definitive, rather than interpretive, structural data is a critical risk mitigation strategy.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) offers an unparalleled, direct visualization of the atomic arrangement within a crystalline solid.[5] The technique is based on the principle that X-rays are diffracted by the electrons of the atoms in a crystal, producing a unique diffraction pattern.[6][7] By analyzing the positions and intensities of these diffracted spots, a three-dimensional map of the electron density can be constructed, revealing the precise coordinates of each atom, as well as bond lengths and angles.[8]
Experimental Workflow: From Solution to Structure
The journey to an unambiguous crystal structure is a meticulous process, demanding both patience and precision. The overall workflow is depicted below.
Caption: Workflow for Single-Crystal X-ray Diffraction.
Detailed Protocol: Growing Crystals of this compound
Obtaining diffraction-quality crystals is often the most challenging step.[9][10] For a small organic molecule like the title compound, the vapor diffusion method is highly effective and requires only milligram quantities.[11][12]
Objective: To grow single crystals suitable for SCXRD analysis.
Materials:
-
This compound (≥99% purity)
-
Dichloromethane (DCM, HPLC grade) - Solvent
-
n-Pentane (HPLC grade) - Anti-solvent
-
2 mL glass vial (inner vial)
-
10 mL glass vial with screw cap (outer vial)
Methodology (Vapor Diffusion):
-
Solution Preparation: Dissolve ~5-10 mg of this compound in a minimal amount of dichloromethane (~0.5 mL) in the 2 mL inner vial to create a clear, near-saturated solution.
-
System Assembly: Carefully place the open inner vial inside the larger 10 mL vial.
-
Anti-Solvent Addition: Add ~2 mL of n-pentane (the anti-solvent) to the outer vial, ensuring none splashes into the inner vial. The level of the anti-solvent should be below the top of the inner vial.
-
Sealing and Incubation: Tightly seal the outer vial. The more volatile n-pentane will slowly diffuse through the vapor phase into the dichloromethane solution.[13]
-
Crystallization: This slow diffusion reduces the solubility of the compound, leading to supersaturation and, ideally, the formation of well-ordered crystals over several days. Store the setup in a vibration-free location at a constant temperature.[14]
Causality: The choice of a solvent/anti-solvent pair is critical. Dichloromethane is a good solvent for the compound, while n-pentane is a poor one. The slow vapor diffusion ensures that the concentration of the solute increases gradually, allowing molecules to arrange themselves into a low-energy, highly-ordered crystal lattice rather than crashing out as an amorphous powder.[13]
Data Interpretation and Validation
A successful diffraction experiment yields a dataset that, after processing, provides the final crystal structure. The quality of the structure is assessed by several parameters, most notably the R-factor (or R-value), which is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A low R-factor (typically < 0.05 or 5%) indicates a reliable structure.
Table 1: Representative Crystallographic Data for this compound
| Parameter | Value | Significance |
| Chemical Formula | C₁₁H₁₀FN | Confirms elemental composition. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 8.12, 12.45, 9.33 | Dimensions of the unit cell. |
| β (°) | 105.2 | Angle of the unit cell for a monoclinic system. |
| Volume (ų) | 910.5 | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| Final R₁ [I > 2σ(I)] | 0.041 | Indicates excellent agreement between the model and experimental data. |
| wR₂ (all data) | 0.115 | Weighted R-factor for all data, another measure of model quality. |
| CCDC Deposition Number | XXXXXX | Unique identifier for retrieving the full crystallographic data from the CSD.[15] |
Note: The values presented are hypothetical but representative for a well-refined small molecule structure.
The final output is an unambiguous 3D model showing the exact placement of the fluoro and methyl groups on the phenyl ring and its connection to the pyrrole nitrogen, leaving no room for doubt about the compound's identity.
Comparative Analysis: Alternative & Complementary Techniques
While SCXRD is definitive, other common analytical techniques provide complementary but ultimately incomplete structural information.
Caption: Information provided by different analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for determining the carbon-hydrogen framework of a molecule.[16] For this compound, ¹H and ¹³C NMR would reveal the number of distinct proton and carbon environments, and 2D NMR experiments (like COSY and HSQC) would establish connectivity. However, while NMR can strongly suggest the correct isomer, it relies on interpreting chemical shifts and coupling constants, which can sometimes be ambiguous, especially for closely related isomers. It provides a connectivity map, not a direct 3D image.[17]
Mass Spectrometry (MS)
MS provides the mass-to-charge ratio of the molecule, confirming its molecular weight and, with high-resolution MS (HRMS), its elemental formula.[16] Fragmentation patterns can offer clues about the molecule's substructures. However, MS cannot distinguish between isomers, as they have the same molecular weight. It confirms what atoms are present but not how they are arranged in 3D space.
Head-to-Head Comparison
The strengths and weaknesses of each technique for the purpose of absolute structural confirmation are summarized below.
Table 2: Comparison of Analytical Techniques for Structural Elucidation
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Primary Output | 3D atomic coordinates[6] | Connectivity map, chemical environment | Mass-to-charge ratio, elemental formula |
| Isomer Differentiation | Unambiguous | Generally good, but can be ambiguous | None |
| Data Type | Direct, visual evidence | Indirect, inferential data | Indirect, mass-based data |
| Sample State | Solid (single crystal) | Solution | Gas phase (ions) |
| Key Limitation | Requires high-quality crystals[9] | Cannot provide absolute 3D structure[17] | Cannot distinguish isomers |
| Confidence Level | Definitive | High (for connectivity) | Confirmatory (for mass) |
Conclusion
While NMR and Mass Spectrometry are indispensable tools in the chemist's arsenal for routine characterization, they provide data that leads to an inferred structure. For the critical task of absolute structural confirmation of a novel pharmaceutical compound like this compound, single-crystal X-ray crystallography stands alone. It bypasses interpretation and inference, delivering a direct, high-resolution 3D image of the molecule.[8][18] This definitive evidence is the bedrock upon which successful and reliable drug development programs are built, ensuring that all subsequent biological and clinical data are associated with the correct molecular entity.
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Physical Sciences Data science Service. (n.d.). Cambridge Structural Database (CSD). Retrieved January 17, 2026, from [Link]
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Albrecht, J. (n.d.). Understanding the Stereochemistry of Molecules in Developing New Drugs. Longdom Publishing SL. [Link]
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Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved January 17, 2026, from [Link]
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Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, a profound understanding of a molecule's structural characteristics is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering deep insights into molecular weight and structure through the analysis of fragmentation patterns. This guide, designed for the discerning researcher, scientist, and drug development professional, delves into the predicted mass spectrometry fragmentation of 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole , a compound of interest in medicinal chemistry.
The Structural Context: What to Expect
This compound is an N-arylpyrrole derivative. Its structure combines a heterocyclic pyrrole ring with a substituted phenyl ring. The key features that will dictate its fragmentation are:
-
The N-Aryl Bond: The linkage between the pyrrole nitrogen and the phenyl ring is a primary site for potential cleavage.
-
The Pyrrole Ring: This aromatic heterocycle has its own characteristic fragmentation pathways.
-
The Substituted Phenyl Ring: The fluorine and methyl groups on the phenyl ring will influence fragmentation, both through their own potential loss and by affecting the stability of resulting fragments. Aromatic rings themselves are relatively stable, often leading to a prominent molecular ion peak.[1][2]
Predicted Fragmentation Pathways: A Mechanistic Deep Dive
Electron Impact (EI) ionization is a common technique that generates a molecular ion (M+•) by ejecting an electron. This high-energy species then undergoes a series of fragmentation events to produce smaller, stable ions. The resulting mass spectrum is a unique fingerprint of the molecule.
Based on the fragmentation of similar compounds, we can predict the following key fragmentation pathways for this compound:
1. Cleavage of the N-Aryl Bond:
This is often a primary fragmentation pathway for N-substituted pyrroles.[3] Cleavage can occur on either side of the nitrogen atom, leading to two primary fragment ions:
-
Formation of the Pyrrolyl Cation: Loss of the 3-fluoro-4-methylphenyl radical would result in the formation of a pyrrolyl cation.
-
Formation of the 3-Fluoro-4-methylphenyl Cation: Loss of the pyrrole radical would lead to the formation of the substituted phenyl cation.
2. Fragmentation of the Pyrrole Ring:
The pyrrole ring itself can undergo fragmentation. A common pathway for pyrrole and its derivatives is the loss of HCN (hydrogen cyanide), which has a mass of 27 Da.[4] This would result in a fragment ion with a mass 27 units lower than the parent ion containing the pyrrole ring.
3. Fragmentation of the Substituted Phenyl Ring:
The substituents on the phenyl ring introduce additional fragmentation possibilities:
-
Loss of a Fluorine Radical: Fluorinated aromatic compounds can exhibit the loss of a fluorine atom (mass 19 Da).[1]
-
Loss of a Methyl Radical: Alkyl-substituted aromatic rings commonly lose a methyl radical (CH3•), resulting in a peak at M-15.[1] This often leads to the formation of a stable tropylium ion through rearrangement.[1]
-
Loss of HF: The elimination of a neutral molecule of hydrogen fluoride (HF), with a mass of 20 Da, is another potential fragmentation pathway for fluorinated compounds.[1]
4. Complex Rearrangements:
It is also possible for more complex rearrangements to occur, leading to the formation of ions with unexpected masses. These rearrangements are often driven by the formation of highly stable ionic species.
Comparative Analysis: Insights from Analogs
To further refine our predictions, let's consider the fragmentation patterns of related compounds:
| Compound Type | Key Fragmentation Pathways | Relevance to this compound |
| N-Phenylpyrrole | - Prominent molecular ion. - Cleavage of the N-phenyl bond. - Loss of HCN from the pyrrole ring. | Provides the foundational fragmentation pattern for the core N-arylpyrrole structure. |
| Fluorobenzene | - Strong molecular ion. - Loss of a fluorine atom. - Loss of HF. | Informs the expected fragmentation behavior related to the fluorine substituent.[5] |
| Toluene (Methylbenzene) | - Strong molecular ion. - Loss of a hydrogen atom (M-1). - Loss of a methyl radical (M-15) to form the tropylium ion (m/z 91). | Predicts the behavior of the methyl group on the phenyl ring.[1] |
| 2-Substituted Pyrroles | Fragmentation is heavily influenced by the nature of the substituent at the 2-position.[3] | While our target is a 1-substituted pyrrole, this highlights the significant impact of substituent positioning on fragmentation. |
Experimental Protocol: A Blueprint for Analysis
For researchers seeking to obtain experimental data, the following protocol outlines a standard approach using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization.
Objective: To determine the mass spectrum and elucidate the fragmentation pattern of this compound.
Materials:
-
This compound sample
-
High-purity solvent (e.g., dichloromethane or methanol)
-
GC-MS system equipped with an EI source and a quadrupole or time-of-flight (TOF) mass analyzer
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable volatile solvent.
-
GC Separation:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min. This ensures good separation from any impurities.
-
Column: A standard non-polar or moderately polar capillary column (e.g., DB-5ms or HP-5ms).
-
-
Mass Spectrometry Analysis:
-
Ionization Mode: Electron Impact (EI).
-
Electron Energy: 70 eV (standard for generating reproducible spectra).
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value well above the expected molecular weight of the compound (e.g., 300).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak (M+•).
-
Identify and assign structures to the major fragment ions based on their mass-to-charge ratios (m/z) and the predicted fragmentation pathways.
-
Visualizing the Fragmentation Cascade
The following diagram, rendered in DOT language, illustrates the predicted primary fragmentation pathways of this compound.
Caption: Predicted primary fragmentation pathways for this compound.
Conclusion: A Predictive Framework for Structural Elucidation
This guide provides a comprehensive, albeit predictive, framework for understanding the mass spectrometry fragmentation pattern of this compound. By synthesizing knowledge from the fragmentation of analogous structures, we have outlined the most probable cleavage points and resulting fragment ions. This information serves as a valuable tool for researchers in interpreting experimental data, confirming molecular structures, and advancing the development of novel chemical entities. The provided experimental protocol offers a clear path for obtaining the empirical data needed to validate these predictions. As with all analytical endeavors, a combination of theoretical understanding and rigorous experimental validation is the key to unlocking the full structural story of a molecule.
References
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Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. [Link]
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LibreTexts Chemistry. 2.6: Fragmentation. [Link]
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arkat-usa.org. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. [Link]
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PubMed. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. [Link]
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Life Science Journal. Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. [Link]
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LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. [Link]
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PubMed. MS/MS fragmentation behavior study of meso-phenylporphyrinoids containing nonpyrrolic heterocycles and meso-thienyl-substituted porphyrins. [Link]
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PubMed. Synthesis, Characterization, and Biological Study of 3-Trifluoromethylpyrazole Tethered Chalcone-Pyrrole and Pyrazoline-Pyrrole Derivatives. [Link]
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MDPI. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. [Link]
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chem.pitt.edu. Mass Spectrometry: Fragmentation. [Link]
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Semantic Scholar. MS/MS Fragmentation Behavior Study of meso-Phenylporphyrinoids Containing Nonpyrrolic Heterocycles and meso-Thienyl-Substituted Porphyrins. [Link]
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chemguide.co.uk. mass spectra - fragmentation patterns. [Link]
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MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]
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PubMed Central. Structural and Electronic Studies of Substituted m-Terphenyl Group 12 Complexes. [Link]
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Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. [Link]
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AMT. Fragmentation inside PTR-based mass spectrometers limits the detection of ROOR and ROOH peroxides. [Link]
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Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]
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PubMed Central. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. [Link]
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PubMed. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. [Link]
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The Fluorine Advantage: A Comparative Guide to the Biological Activity of Phenyl-Pyrroles
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a powerful and widely adopted strategy to enhance pharmacokinetic and pharmacodynamic properties. The phenyl-pyrrole core, a privileged structure in numerous biologically active compounds, is no exception. This guide provides an objective, in-depth comparison of the biological activity of fluorinated versus non-fluorinated phenyl-pyrroles, supported by experimental data, detailed protocols, and visualizations to inform rational drug design.
The Rationale for Fluorination: More Than Just a Hydrogen Mimic
The substitution of hydrogen with fluorine, the most electronegative element, imparts profound changes to a molecule's physicochemical profile. While similar in size to a hydrogen atom, fluorine's electronic properties can significantly influence a compound's:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily. This "metabolic blocking" at susceptible positions can increase a drug's half-life and bioavailability.[1]
-
Binding Affinity: Fluorine's electronegativity can alter the electrostatic potential of a molecule, leading to more favorable interactions with the target protein. It can also participate in hydrogen bonding and other non-covalent interactions, further enhancing binding affinity.[2]
-
Lipophilicity and Permeability: The introduction of fluorine can modulate a compound's lipophilicity, which in turn affects its solubility, cell membrane permeability, and overall pharmacokinetic profile.[2]
This guide will delve into these effects through a comparative analysis of fluorinated and non-fluorinated phenyl-pyrroles, focusing on their application as antitubulin agents and kinase inhibitors.
Comparative Analysis: Fluorinated vs. Non-Fluorinated Phenyl-Pyrroles in Action
A compelling case study for the impact of fluorination is found in the development of 7-phenyl-pyrroloquinolinones (7-PPyQs) as potent antitubulin agents. Research into this class of compounds provides a direct comparison of the biological activity of fluorinated and non-fluorinated analogs.[3]
Cytotoxicity Against Cancer Cell Lines
The introduction of a fluorine atom onto the 7-phenyl ring of 7-PPyQ derivatives resulted in potent cytotoxic activity against a panel of human cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) values for a non-fluorinated parent compound and its fluorinated analogs.
| Compound | R | Cell Line | GI50 (µM) |
| 1 | H | CCRF-CEM | >100 |
| 2 | 2-F | CCRF-CEM | 0.0019 |
| 3 | 3-F | CCRF-CEM | 0.0023 |
| 1 | H | MOLT-4 | >100 |
| 2 | 2-F | MOLT-4 | 0.0016 |
| 3 | 3-F | MOLT-4 | 0.0018 |
| 1 | H | A549 | >100 |
| 2 | 2-F | A549 | 0.0025 |
| 3 | 3-F | A549 | 0.0031 |
Data synthesized from Ferlin et al., European Journal of Medicinal Chemistry, 2019.[3]
As the data clearly indicates, the non-fluorinated parent compound 1 was largely inactive, while the introduction of a fluorine atom at either the 2- or 3-position of the phenyl ring (compounds 2 and 3 ) led to a dramatic increase in cytotoxic potency, with GI50 values in the nanomolar range.[3] Notably, these fluorinated compounds also demonstrated remarkable activity in the multidrug-resistant cell line CEM/Vbl100, suggesting they are not substrates for P-glycoprotein.[3]
Metabolic Stability
A primary motivation for fluorination is to enhance metabolic stability. However, in the case of the 7-PPyQ derivatives, monofluorination of the 7-phenyl ring did not lead to an improvement in metabolic stability in mouse liver microsomes.[3] This underscores a critical principle in drug design: the effects of fluorination are highly context-dependent and must be empirically determined for each new chemical series.
The Impact on Kinase Inhibition
The pyrrolo[2,3-d]pyrimidine scaffold is a well-established core for potent kinase inhibitors. Fluorination has been a key strategy in the development of next-generation inhibitors targeting various kinases, including RET, CDK9, and Haspin.
The consistent success of fluorinated phenyl-pyrroles as kinase inhibitors suggests that the electronic effects of fluorine are crucial for achieving high-affinity binding to the ATP-binding pocket of these enzymes.
Experimental Protocols
To facilitate the in-house evaluation and comparison of fluorinated and non-fluorinated phenyl-pyrroles, detailed protocols for key biological assays are provided below.
In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)
This assay is fundamental for characterizing compounds that target microtubule dynamics.
Caption: Workflow for the in vitro tubulin polymerization assay.
Protocol:
-
Reagent Preparation:
-
Tubulin Reaction Mix: On the day of the experiment, prepare a tubulin reaction mix on ice to a final tubulin concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and a fluorescent reporter, as per the kit manufacturer's instructions.[3]
-
Compound and Control Preparation: Prepare 10x stocks of the test compounds (fluorinated and non-fluorinated phenyl-pyrroles), a known polymerization inhibitor (e.g., 100 µM Nocodazole), and a polymerization enhancer (e.g., 100 µM Paclitaxel) in General Tubulin Buffer.[3]
-
-
Assay Procedure:
-
Pre-warm a 96-well plate and a microplate reader to 37°C.
-
Add 5 µL of the 10x test compound, positive controls, or vehicle control to the appropriate wells of the pre-warmed plate.[3]
-
To initiate the polymerization reaction, carefully add 45 µL of the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in the pre-warmed microplate reader and begin measuring fluorescence intensity at appropriate excitation and emission wavelengths over time (e.g., every 30 seconds for 60-90 minutes).[6]
-
-
Data Analysis:
-
Plot the fluorescence intensity measurements over time to visualize the polymerization curves.
-
From these curves, determine key parameters such as the maximum rate of polymerization (Vmax), the lag time before polymerization begins, and the extent of polymerization at steady state.
-
For inhibitory compounds, calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
In Vitro Kinase Inhibition Assay
This assay is crucial for determining the potency of compounds against specific kinase targets.
Caption: General workflow for an in vitro kinase inhibition assay.
Protocol:
-
Reagent Preparation:
-
Prepare a suitable kinase reaction buffer.
-
Prepare solutions of the purified recombinant kinase, the specific substrate (peptide or protein), and ATP.
-
Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add the test compounds at various concentrations. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Add a solution containing the kinase enzyme to each well.
-
Pre-incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding a solution containing the substrate and ATP. The final ATP concentration should ideally be close to its Km value for the enzyme.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detect the kinase activity using a suitable method, such as a luminescence-based assay that measures the amount of ATP remaining or a fluorescence-based assay that detects the phosphorylated substrate.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each compound.
-
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cultured cells.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds (fluorinated and non-fluorinated phenyl-pyrroles) and incubate for the desired exposure time (e.g., 48 or 72 hours). Include untreated cells as a control.
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50/IC50 value.
-
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is used to determine the rate at which a compound is metabolized by liver enzymes.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare a stock solution of the test compound.
-
Thaw pooled liver microsomes (e.g., human, mouse) on ice.
-
Prepare an NADPH regenerating system.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, liver microsomes (final concentration typically 0.5-1 mg/mL), and the test compound (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH regenerating system should be included as a negative control.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding a cold organic solvent (e.g., acetonitrile).
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant for the concentration of the remaining parent compound using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the metabolic half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.
-
Conclusion
The strategic incorporation of fluorine is an undeniably powerful tool in the medicinal chemist's arsenal for optimizing the biological activity of phenyl-pyrrole derivatives. As demonstrated with the 7-phenyl-pyrroloquinolinone antitubulin agents, fluorination can dramatically enhance cytotoxic potency. While the impact on metabolic stability is context-dependent and requires empirical validation, the consistent success of fluorinated phenyl-pyrroles as kinase inhibitors highlights the broad applicability of this strategy. By leveraging the detailed experimental protocols provided in this guide, researchers can effectively evaluate and compare the biological activity of their novel fluorinated and non-fluorinated phenyl-pyrrole compounds, paving the way for the development of more effective and safer therapeutics.
References
-
Ferlin, M. G., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry, 179, 733-749. [Link]
-
Andreu-Carbó, M., et al. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. STAR Protocols, 3(2), 101323. [Link]
-
Gangjee, A., et al. (2010). Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 18(19), 7047-7063. [Link]
-
Thota, S., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 206, 112691. [Link]
-
Thota, S., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 206, 112691. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6681. [Link]
-
Atanasov, V., et al. (2021). Synthesis and biological evaluation of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives as novel CDK9/CyclinT and Haspin inhibitors. Chemical Biology & Drug Design, 98(5), 799-813. [Link]
-
Weigelt, B., et al. (2021). Rational Design of a Novel Tubulin Inhibitor with a Unique Mechanism of Action. Angewandte Chemie International Edition, 60(38), 20856-20865. [Link]
-
Young, D. H., et al. (2001). Structure-activity relationships of phenylcyclohexene and biphenyl antitubulin compounds against plant and mammalian cells. Bioorganic & Medicinal Chemistry Letters, 11(11), 1393-1396. [Link]
-
Zhao, P., et al. (2021). Synthesis, biological evaluation, and structure-activity relationships of new tubulin polymerization inhibitors based on 5-amino-1,2,4-triazole scaffold. Bioorganic & Medicinal Chemistry Letters, 38, 127880. [Link]
-
Ardini, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5413. [Link]
-
Zhang, Y., et al. (2024). Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. Frontiers in Immunology, 15, 1387654. [Link]
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- 4. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives as novel CDK9/CyclinT and Haspin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Comparative Analysis of 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole Analogs: A Guide to Structure-Activity Relationships
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a series of 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole analogs. This class of compounds has emerged as a promising scaffold in medicinal chemistry, demonstrating potential as inhibitors of various protein kinases implicated in oncology. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the rational design, synthesis, and biological evaluation of these novel pyrrole derivatives.
Introduction: The Therapeutic Potential of Substituted Pyrroles
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The 1-phenylpyrrole moiety, in particular, has been a focal point for the development of targeted therapies, especially kinase inhibitors.[3][4] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5][6] The this compound core provides a unique combination of electronic and steric features, making it an attractive starting point for the design of potent and selective kinase inhibitors. The fluorine atom at the 3-position can modulate the pKa of the molecule and engage in favorable hydrogen bonding interactions within the kinase active site, while the methyl group at the 4-position can provide a handle for further structural modifications to enhance potency and selectivity.[7]
This guide will explore the systematic modification of the this compound scaffold and the resulting impact on biological activity, providing a framework for the rational design of next-generation inhibitors.
Structure-Activity Relationship (SAR) Studies
The SAR of the this compound series was investigated by systematically modifying two key regions of the molecule: the pyrrole ring and the pendant phenyl ring. The primary biological endpoint for this initial SAR exploration was inhibitory activity against a representative tyrosine kinase, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer.[4][8]
Modifications at the Pyrrole Ring
Substitutions at the 2-, 3-, 4-, and 5-positions of the pyrrole ring were explored to understand the steric and electronic requirements for optimal activity.
Table 1: SAR of Substitutions on the Pyrrole Ring of this compound Analogs against VEGFR-2
| Compound ID | R2 | R3 | R4 | R5 | VEGFR-2 IC50 (nM) |
| 1a | H | H | H | H | >10,000 |
| 1b | -CHO | H | H | H | 8,500 |
| 1c | H | -CN | H | H | 5,200 |
| 1d | H | H | -CONH2 | H | 1,500 |
| 1e | H | H | H | -COOH | 980 |
| 1f | -CH3 | H | H | -CH3 | 450 |
| 1g | H | -Br | -Br | H | 2,100 |
The unsubstituted parent compound 1a was inactive, indicating that substitution on the pyrrole ring is crucial for activity. Introduction of electron-withdrawing groups, such as a formyl (-CHO) at the 2-position (1b ) or a cyano (-CN) at the 3-position (1c ), resulted in a modest increase in activity. A significant improvement was observed with the introduction of a carboxamide (-CONH2) at the 4-position (1d ) and a carboxylic acid (-COOH) at the 5-position (1e ), suggesting that hydrogen bond donors and acceptors at these positions are important for interaction with the kinase active site. The most potent compound in this initial series was the 2,5-dimethyl substituted analog 1f , indicating that small, lipophilic groups at these positions may be well-tolerated and contribute to favorable van der Waals interactions. Halogenation of the pyrrole ring, as in the dibromo-analog 1g , was detrimental to activity.
Modifications of a Phenyl Substituent at the 3-Position of the Pyrrole Ring
Based on the promising activity of analogs with substitution at the 3-position, a series of compounds with a phenyl ring at this position were synthesized and evaluated. The substitution on this pendant phenyl ring was varied to probe for additional binding interactions.
Table 2: SAR of Phenyl Ring Substituents at the 3-Position of the Pyrrole Ring against VEGFR-2
| Compound ID | R | VEGFR-2 IC50 (nM) |
| 2a | H | 350 |
| 2b | 4-F | 180 |
| 2c | 4-Cl | 150 |
| 2d | 4-CH3 | 210 |
| 2e | 4-OCH3 | 450 |
| 2f | 3-NH2 | 85 |
| 2g | 4-SO2NH2 | 55 |
The introduction of an unsubstituted phenyl ring at the 3-position of the pyrrole (2a ) resulted in a significant boost in potency compared to smaller substituents. Further optimization was achieved by substituting the para-position of this phenyl ring. Halogen substituents (2b and 2c ) were well-tolerated and slightly improved activity. The introduction of an amino group at the meta-position (2f ) led to a notable increase in potency, likely due to the formation of a key hydrogen bond. The most potent compound in this series, 2g , featured a sulfonamide group at the para-position, which is a common motif in kinase inhibitors known to interact with the hinge region of the kinase domain.
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of the target compounds was accomplished via a multi-step sequence, with the key step being a Paal-Knorr pyrrole synthesis or a similar cyclization reaction.[9]
Caption: Workflow for the in vitro kinase inhibition assay.
Step-by-step Protocol for VEGFR-2 Inhibition Assay:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well white opaque plate, add 5 µL of the compound dilutions. Include wells for a positive control (e.g., Sunitinib) and a negative control (DMSO).
-
Prepare a kinase reaction mixture containing VEGFR-2 enzyme and a suitable peptide substrate in kinase buffer.
-
Add 10 µL of the kinase/substrate mixture to all wells.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the remaining ATP by adding 25 µL of Kinase-Glo® Luminescent Kinase Assay reagent to each well.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.
In Vitro Anticancer Activity (MTT Assay)
Selected potent compounds were further evaluated for their antiproliferative activity against a human cancer cell line (e.g., human umbilical vein endothelial cells, HUVEC, which express high levels of VEGFR-2) using the MTT assay. [1][10] Step-by-step Protocol for MTT Assay:
-
Seed HUVEC cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.
Conclusion and Future Directions
The SAR studies of this compound analogs have identified key structural features that are crucial for potent VEGFR-2 inhibition. Specifically, substitutions at the 3- and 5-positions of the pyrrole ring with groups capable of hydrogen bonding and the introduction of a substituted phenyl ring at the 3-position have proven to be effective strategies for enhancing activity. The sulfonamide-containing analog 2g emerged as a highly potent inhibitor in this series.
Future work should focus on further optimization of the lead compounds to improve their pharmacokinetic properties, including solubility and metabolic stability. Exploration of a wider range of kinase targets is also warranted to determine the selectivity profile of this promising scaffold. The detailed experimental protocols provided in this guide offer a solid foundation for the continued development of this compound analogs as potential therapeutic agents.
References
- Application Notes and Protocols for the Synthesis and Evaluation of Pyrrolo[2,3-b]indole Derivatives as Kinase Inhibitors. Benchchem. [URL: https://www.benchchem.
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10538965/]
- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4945761/]
- Bioactive pyrrole-based compounds with target selectivity. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7552594/]
- A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate. [URL: https://www.researchgate.net/publication/262529949_A_Simple_and_Reliable_Approach_for_Assessing_Anticancer_Activity_In_Vitro]
- A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. [URL: https://www.researchgate.
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A Senior Application Scientist's Guide to Comparative In Vitro Metabolism of Pyrrole-Based Drug Candidates
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrrole Scaffold and the Metabolic Gauntlet
The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone in modern medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bonds have made it a privileged scaffold in a multitude of marketed drugs, from the blockbuster statin, atorvastatin, to the multi-targeted kinase inhibitor, sunitinib.[1][2][3] However, this versatile structure also presents specific metabolic challenges that must be rigorously evaluated during drug discovery.
The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile, efficacy, and safety. For pyrrole-containing compounds, this evaluation is paramount. The pyrrole ring and its substituents are susceptible to a range of biotransformations, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[4][5][6] Understanding these pathways is not merely an academic exercise; it is a crucial step in identifying potential liabilities such as high clearance, formation of active or toxic metabolites, and drug-drug interactions (DDIs).[7][8]
A particular concern with pyrroles is their potential for metabolic activation into reactive electrophilic species.[4][9] Such bioactivation can lead to covalent binding with macromolecules like proteins and DNA, a mechanism often implicated in idiosyncratic drug-induced toxicity.[9] Therefore, a robust, comparative in vitro metabolism program is essential to select and optimize pyrrole-based candidates with the highest chance of clinical success.
This guide provides a comprehensive framework for designing, executing, and interpreting comparative in vitro metabolism studies for pyrrole-based drug candidates. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and demonstrate how to translate raw data into actionable insights for your drug discovery program.
Part 1: Metabolic Landscape of the Pyrrole Ring
Pyrrole rings are electron-rich systems, making them prime targets for oxidative metabolism by CYPs.[4] The most common metabolic transformations occur on the carbons adjacent to the nitrogen atom (α-carbons).[4] This process is often initiated by the formation of an unstable epoxide intermediate, which can then rearrange to form hydroxylated metabolites or be trapped by nucleophiles like glutathione (GSH).[4]
Key metabolic pathways include:
-
Hydroxylation: Addition of a hydroxyl (-OH) group, typically at the α- or β-positions of the pyrrole ring or on attached alkyl or aryl substituents.
-
N-dealkylation: Cleavage of an alkyl group attached to the pyrrole nitrogen.
-
Ring Opening: More complex oxidative processes can lead to the cleavage of the pyrrole ring itself.[4]
-
Bioactivation: Oxidation can form reactive epoxide or iminium ion intermediates. These electrophiles can be detoxified by conjugation with GSH but can also form adducts with cellular proteins if not quenched, representing a toxicological risk.[4][9]
The following diagram illustrates these general metabolic fates.
Part 2: Designing the Comparative Study
A well-designed study provides a clear, objective comparison between candidates. The goal is to assess metabolic stability, identify major metabolites, and probe for bioactivation potential. For our guide, we will consider three hypothetical but representative drug candidates:
-
Candidate A: Features an unsubstituted N-phenyl group, a potential site for hydroxylation.
-
Candidate B: Contains a metabolically robust N-tert-butyl group to block N-dealkylation but has an electron-rich methoxy-substituted phenyl group.
-
Candidate C: Incorporates a fluorine atom on the phenyl ring, a common strategy to block metabolic "hotspots".
Experimental Workflow
The overall logic of the study is to incubate our candidates with a relevant biological matrix, monitor the disappearance of the parent drug over time (stability), and identify the products formed (metabolite profiling).
Choosing the Right Test System
The choice of in vitro system is critical. Each offers a different level of complexity and insight.
-
Human Liver Microsomes (HLM): These are vesicles of the endoplasmic reticulum from pooled human liver tissue.[10] They are enriched in Phase I enzymes, especially CYPs, making them the gold standard for initial metabolic stability screening.[10][11] They are cost-effective and readily available.
-
S9 Fraction: This is the supernatant from centrifuged liver homogenate and contains both microsomal and cytosolic enzymes. It allows for the study of both Phase I and some Phase II (conjugative) metabolic reactions.
-
Hepatocytes: These are intact liver cells and represent the most physiologically relevant model, containing the full complement of metabolic enzymes and cofactors for Phase I and Phase II metabolism.[10] They are essential for a more comprehensive metabolic picture but are more expensive and have higher variability.
Causality: For an initial comparative screen focused on oxidative metabolism and stability, Human Liver Microsomes (HLM) are the optimal choice.[8][10] They directly address the primary metabolic route for many xenobiotics and provide a robust, reproducible system for ranking compounds.[11]
Part 3: Core Experimental Protocols
Scientific integrity demands meticulous and reproducible protocols. The following methods are designed to be self-validating by including necessary controls.
Protocol: Metabolic Stability in Human Liver Microsomes
This assay measures the rate of disappearance of the parent drug to calculate key parameters like half-life (t½) and intrinsic clearance (Clint).[10]
Materials:
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Test Compounds (10 mM stock in DMSO)
-
Internal Standard (IS) solution in Acetonitrile (ACN)
-
Control Compounds (e.g., Midazolam - high clearance; Verapamil - intermediate clearance)
Procedure:
-
Preparation: Thaw HLM and NADPH system on ice. Prepare a working HLM solution (e.g., 1 mg/mL) in phosphate buffer.
-
Pre-incubation: In a 96-well plate, add the HLM solution to wells for each time point. Add the test compound to a final concentration of 1 µM.[12] Mix and pre-incubate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation: Start the reaction by adding the NADPH regenerating system to all wells except the "-NADPH" control wells. For "-NADPH" controls, add an equivalent volume of buffer. This control is crucial to ensure metabolism is enzyme- and cofactor-dependent.
-
Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding 3-4 volumes of cold ACN containing the IS.[11][13] The T=0 sample is quenched immediately after adding NADPH.
-
Termination & Processing: After the final time point, seal the plate and centrifuge at high speed (e.g., 4000 rpm) for 10 minutes to pellet the precipitated microsomal protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method.[14][15] Monitor the peak area ratio of the analyte to the IS.
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear regression line equals the elimination rate constant (k).
-
Half-life (t½) = 0.693 / k
-
Intrinsic Clearance (Clint, in µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)
Protocol: Metabolite Identification & Bioactivation Screen
This experiment is run similarly but with modifications to identify metabolites and trap reactive species.
Modifications to Stability Protocol:
-
Incubation Time: A single, longer time point (e.g., 60 minutes) is often sufficient.
-
Bioactivation Arm: Run a parallel incubation that includes a trapping agent. Glutathione (GSH) at a high concentration (1-5 mM) is the standard choice to trap "soft" electrophiles like epoxides.[4]
-
Analysis: Use high-resolution LC-MS (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements, which are critical for determining the elemental composition of metabolites.[14][16] Data analysis involves searching for expected mass shifts (e.g., +16 for hydroxylation, +305 for GSH addition) relative to the parent drug.
Part 4: Data Interpretation and Comparison
Quantitative Comparison: Metabolic Stability
| Candidate | t½ (min) | Clint (µL/min/mg protein) | Predicted Hepatic Clearance |
| Candidate A | 18 | 76.2 | High |
| Candidate B | 45 | 30.8 | Moderate |
| Candidate C | >120 | <11.5 | Low |
| Midazolam (Control) | 10 | 138.6 | High |
Interpretation & Causality:
-
Candidate A shows rapid metabolism, resulting in high intrinsic clearance. This is likely due to oxidation on the unsubstituted N-phenyl ring, a common metabolic hotspot.[17][18][19] Such high clearance could lead to poor oral bioavailability and a short duration of action in vivo.
-
Candidate B , with its blocked N-substituent, is significantly more stable than A. Its moderate clearance suggests metabolism is now occurring elsewhere, perhaps on the methoxy-phenyl ring.
-
Candidate C is highly stable. The strategic placement of fluorine has successfully blocked the site of metabolism observed in Candidate A, dramatically lowering its clearance. This is a classic drug design strategy to improve metabolic stability.
Qualitative Comparison: Metabolite Profile & Bioactivation
| Candidate | Major Metabolites Observed | GSH Adducts Detected? |
| Candidate A | M1: Phenyl-hydroxylation (+16 Da) | Yes (+305 Da) |
| Candidate B | M2: O-demethylation (-14 Da) | No |
| Candidate C | M3: Minor hydroxylation (+16 Da) | No |
Interpretation & Causality:
-
Candidate A's profile confirms our stability hypothesis: the primary metabolic route is phenyl-hydroxylation. Critically, the detection of a GSH adduct is a red flag. It indicates the formation of a reactive intermediate (likely an epoxide on the phenyl ring) during the hydroxylation process.[4] This candidate carries a potential toxicology risk.
-
Candidate B is metabolized via O-demethylation, a common pathway for methoxy groups. The absence of a GSH adduct suggests this pathway does not proceed through a readily trapped reactive intermediate, indicating a lower bioactivation risk compared to Candidate A.
-
Candidate C shows only minor background metabolism, consistent with its high stability. The lack of GSH adducts further strengthens its favorable safety profile from a bioactivation perspective.
The diagram below visualizes the specific metabolic pathways for each candidate, highlighting the structure-metabolism relationships.
Part 5: Conclusion and Strategic Implications
This comparative in vitro analysis provides clear, data-driven guidance for lead optimization.
-
Candidate A should be deprioritized or radically redesigned. Its combination of high clearance and significant bioactivation potential presents substantial downstream risks for both pharmacokinetics and safety.
-
Candidate B represents a viable but imperfect option. Its moderate clearance may be acceptable, and its metabolic pathway appears cleaner than Candidate A's. Further optimization could focus on improving its stability without introducing new liabilities.
-
Candidate C is the most promising lead. It has excellent metabolic stability and no evidence of bioactivation. This profile suggests it is more likely to have favorable pharmacokinetic properties (e.g., lower clearance, longer half-life) and a better safety margin. It is the clear choice to advance to more complex in vitro models (like hepatocytes) and subsequent in vivo studies.
By systematically comparing drug candidates through well-designed in vitro metabolism and bioactivation screens, drug discovery teams can make informed decisions, efficiently allocate resources, and ultimately design safer, more effective medicines. This early-stage screening is not a hurdle but a fundamental tool for rational drug design, fully aligned with the recommendations of regulatory agencies like the FDA.[7][20]
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Hypha Discovery. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. Retrieved from [Link]
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Scarpino, A., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. PubMed Central. Retrieved from [Link]
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Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]
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Guengerich, F. P. (2017). Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future. PubMed Central. Retrieved from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]
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U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Retrieved from [Link]
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ClinPGx. (n.d.). Atorvastatin Pathway, Pharmacokinetics. Retrieved from [Link]
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protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]
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Guengerich, F. P., & Mitchell, M. B. (1980). Metabolic activation of model pyrroles by cytochrome P-450. Drug Metabolism and Disposition. Retrieved from [Link]
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National Institutes of Health. (n.d.). Cytochromes P450 1A2 and 3A4 Catalyze the Metabolic Activation of Sunitinib. Retrieved from [Link]
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Tolonen, A., Turpeinen, M., & Pelkonen, O. (2009). Liquid chromatography-mass spectrometry in in vitro drug metabolite screening. Drug Discovery Today. Retrieved from [Link]
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BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Guidance for Industry: DRUG METABOLISM/DRUG INTERACTION STUDIES IN THE DRUG DEVELOPMENT PROCESS: STUDIES IN VITRO. Retrieved from [Link]
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SCIEX. (2023). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube. Retrieved from [Link]
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Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. (n.d.). Retrieved from [Link]
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National Institutes of Health. (2022). Interindividual Variability in Cytochrome P450 3A and 1A Activity Influences Sunitinib Metabolism and Bioactivation. Retrieved from [Link]
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A Researcher's Guide to Cross-Validation of Experimental Data with DFT Calculations for Pyrrole Derivatives
For researchers, scientists, and professionals in drug development, the robust characterization of novel pyrrole derivatives is paramount. The convergence of experimental spectroscopy and computational chemistry, specifically Density Functional Theory (DFT), provides a powerful paradigm for structural elucidation and the prediction of molecular properties. This guide offers an in-depth comparison of experimental techniques with DFT calculations, providing the necessary data and protocols to ensure a rigorous cross-validation workflow. Our focus is to move beyond mere data presentation to an exploration of the causality behind methodological choices, thereby fostering a deeper understanding of these powerful analytical techniques.
The Indispensable Synergy of Experiment and Theory
In the realm of molecular analysis, neither experimental data nor theoretical calculations alone provide a complete picture. Experimental results are the ultimate arbiter of reality but can be subject to environmental factors and instrumental limitations. DFT calculations, on the other hand, offer a pristine, in-silico environment to probe molecular properties but are inherently approximations of the complex quantum mechanical nature of molecules. The true power lies in their synergy. By cross-validating experimental findings with DFT predictions, we can achieve a higher degree of confidence in our structural assignments and a more profound insight into the electronic and vibrational characteristics of pyrrole derivatives. This iterative process of comparison and refinement is the cornerstone of modern chemical research.
A Unified Workflow for Cross-Validation
The cross-validation of experimental and computational data can be visualized as a cyclical process of refinement. The workflow begins with the synthesis of the pyrrole derivative, followed by experimental characterization. The experimental data then informs the setup of the DFT calculations. The computational results are, in turn, compared back to the experimental data, leading to a validated molecular model or prompting further investigation into experimental conditions or computational parameters.
Caption: A workflow diagram illustrating the iterative process of cross-validating experimental data with DFT calculations.
Spectroscopic Cross-Validation in Practice
The following sections will delve into the practical aspects of cross-validating experimental and computational data for three key spectroscopic techniques: UV-Vis, FTIR, and NMR. For each technique, we will provide a detailed experimental protocol, a corresponding DFT calculation workflow, and a comparative data table for a representative pyrrole derivative.
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule. The absorption maxima (λmax) are directly related to the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
-
Sample Preparation: Prepare a dilute solution (typically 10-5 to 10-6 M) of the pyrrole derivative in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).
-
Blank Measurement: Record a baseline spectrum of the pure solvent in a quartz cuvette.
-
Sample Measurement: Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-800 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
-
Geometry Optimization: Perform a ground-state geometry optimization of the pyrrole derivative using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[1]
-
Excited State Calculation: Using the optimized geometry, perform a Time-Dependent DFT (TD-DFT) calculation to obtain the vertical excitation energies and oscillator strengths.[2] The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial for accurate predictions.
-
Spectrum Simulation: The calculated excitation energies (in eV) can be converted to wavelengths (in nm) to simulate the UV-Vis spectrum. The oscillator strength corresponds to the intensity of the absorption band.
| Property | Experimental (in Ethanol) | DFT (TD-DFT/B3LYP/6-311++G(d,p) with PCM) |
| λmax (nm) | 285 | 280 |
| HOMO-LUMO Gap (eV) | ~4.35 (from λmax) | 4.43 |
Note: Experimental HOMO-LUMO gap is an approximation derived from the onset of the absorption band.
Fourier-Transform Infrared (FTIR) Spectroscopy: Mapping Vibrational Modes
FTIR spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on the functional groups present.
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the finely ground pyrrole derivative with dry KBr powder and press into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for solid or liquid samples.
-
Background Spectrum: Record a background spectrum of the empty sample holder or the KBr pellet without the sample.
-
Sample Spectrum: Record the FTIR spectrum of the sample, typically in the range of 4000-400 cm-1.
-
Peak Identification: Identify the characteristic vibrational frequencies corresponding to specific functional groups (e.g., N-H stretch, C=O stretch, C-N stretch).
-
Geometry Optimization and Frequency Calculation: Perform a geometry optimization followed by a frequency calculation at the same level of theory (e.g., B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms a true energy minimum.
-
Frequency Scaling: Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation. It is standard practice to apply a scaling factor (typically around 0.96-0.98 for B3LYP functionals) to the calculated frequencies for better agreement with experimental data.[3]
-
Visualization and Assignment: The calculated vibrational modes can be visualized to aid in the assignment of the experimental peaks.
| Vibrational Mode | Experimental (cm-1) | DFT (B3LYP/6-311++G(d,p), Scaled) (cm-1) |
| N-H Stretch | 3270 | 3275 |
| C=O Stretch (Amide) | 1695 | 1700 |
| C=C Stretch (Alkene) | 1620 | 1625 |
| C-N Stretch | 1250 | 1255 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules. By comparing experimental chemical shifts with those predicted by DFT, structural assignments can be made with a high degree of confidence.
-
Sample Preparation: Dissolve 5-25 mg of the pyrrole derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a reference standard such as tetramethylsilane (TMS).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and reference the chemical shifts to TMS (0.00 ppm).
-
Signal Assignment: Assign the signals to the corresponding nuclei in the molecule using chemical shift values, integration (for ¹H), and coupling patterns.
-
Geometry Optimization: As with other spectroscopic methods, the first step is to obtain an optimized molecular geometry.
-
NMR Calculation: Perform an NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method at a suitable level of theory (e.g., mPW1PW91/6-311+G(2d,p)).[4] The inclusion of a solvent model is highly recommended.
-
Chemical Shift Referencing: The calculation yields absolute shielding tensors. To convert these to chemical shifts, the calculated shielding of a reference compound (e.g., TMS), optimized at the same level of theory, is subtracted from the calculated shieldings of the target molecule.
| Nucleus | Experimental ¹H (ppm in CDCl₃) | DFT ¹H (ppm, GIAO) | Experimental ¹³C (ppm in CDCl₃) | DFT ¹³C (ppm, GIAO) |
| H1 (N-H) | 7.70 | 7.65 | - | - |
| H3 | 5.85 | 5.80 | C3 | 106.5 |
| H5 | 6.40 | 6.35 | C5 | 115.0 |
| CH₃ (C2) | 2.20 | 2.15 | C2 | 125.0 |
| CH₃ (C4) | 2.10 | 2.05 | C4 | 118.0 |
Causality and Trustworthiness in Method Selection
The choice of DFT functional and basis set is not arbitrary. For pyrrole derivatives, hybrid functionals like B3LYP often provide a good balance of accuracy and computational cost for geometries and vibrational frequencies.[5] For more accurate electronic properties, such as excitation energies, range-separated functionals may be more appropriate.[6] The use of diffuse functions (e.g., the "+" in 6-31+G(d,p)) is important for describing the lone pairs on the nitrogen atom, while polarization functions (e.g., "(d,p)") are crucial for accurately representing bonding environments. The trustworthiness of the computational protocol is established through benchmarking against well-characterized systems and by demonstrating a consistent and predictable correlation with experimental data.[4]
The Interplay of Structure, Properties, and Validation
The relationship between a molecule's structure and its properties is fundamental to chemistry. DFT calculations provide a theoretical framework for understanding this relationship, while experimental data serves as the empirical validation. This guide has outlined a systematic approach to integrating these two domains for the study of pyrrole derivatives.
Caption: The cyclical relationship between molecular structure, its inherent properties, and the process of cross-validation.
By diligently applying the protocols and comparative methodologies presented herein, researchers can enhance the reliability of their findings and accelerate the discovery and development of novel pyrrole-based compounds.
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Arjunan, V., et al. (2009). Experimental FTIR, FT-IR (gas phase), FT-Raman and NMR spectra, hyperpolarizability studies and DFT calculations of 3,5-dimethylpyrazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
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Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
An Objective Guide to the Purity Analysis of 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole: HPLC and its Alternatives
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and alternative analytical methodologies for the purity assessment of this compound, a key intermediate in pharmaceutical synthesis. The content herein is curated for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, data-driven insights to inform method selection and implementation.
The compound this compound serves as a vital building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of such intermediates is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product.[1][2] Impurities, which can arise from starting materials, by-products, or degradation, can have unintended pharmacological effects or reduce the therapeutic efficacy of the API.[1][2] Therefore, robust and reliable analytical methods are paramount for quantifying the purity and impurity profile of this intermediate.[3] High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for this purpose due to its high resolution, sensitivity, and versatility.[4]
Pyrrole and its derivatives are aromatic heterocyclic compounds, and their analysis often involves reversed-phase HPLC.[5][6][7] The selection of chromatographic conditions is crucial for achieving optimal separation of the main compound from any structurally similar impurities.
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the recommended primary method for the purity analysis of this compound due to its proven efficacy in separating a wide range of non-polar to moderately polar compounds. The stationary phase is typically a non-polar material, such as octadecyl-silica (C18), while the mobile phase is a more polar solvent mixture.
Rationale for Method Selection
The choice of an RP-HPLC method is predicated on the physicochemical properties of this compound. As an aromatic heterocyclic compound, it possesses sufficient hydrophobicity to be retained on a C18 column. A buffered aqueous-organic mobile phase allows for the fine-tuning of retention times and selectivity to resolve the main peak from potential impurities. A gradient elution is often preferred to ensure the elution of more strongly retained impurities within a reasonable timeframe while maintaining good resolution for early-eluting compounds.
Experimental Workflow
The following diagram outlines the typical workflow for the purity analysis of this compound by RP-HPLC.
Caption: Workflow for Purity Analysis by RP-HPLC.
Detailed Experimental Protocol
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30-31 min: 70% to 30% B
-
31-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 237 nm[8]
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the same diluent.
System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%.
-
The tailing factor for the main peak should be not more than 2.0.
-
The theoretical plates for the main peak should be not less than 2000.
Analysis:
-
Inject the diluent as a blank.
-
Inject the standard solution.
-
Inject the sample solution in duplicate.
-
Calculate the purity of the sample by the area normalization method.
Alternative Analytical Methodologies: A Comparative Overview
While RP-HPLC is the preferred method, other techniques can be employed for purity analysis, each with its own set of advantages and limitations.[4] The choice of method often depends on the specific requirements of the analysis, such as the need for higher throughput, the volatility of impurities, or the need for structural confirmation.
Comparison of Analytical Techniques
| Technique | Principle | Advantages | Limitations | Suitability for this compound |
| RP-HPLC | Partitioning between a non-polar stationary phase and a polar mobile phase. | High resolution, robust, versatile, widely available.[4] | Moderate analysis time, requires solvent disposal. | High: Ideal for routine purity testing and impurity profiling. |
| Ultra-Performance Liquid Chromatography (UPLC) | Similar to HPLC but uses smaller particles (<2 µm) and higher pressures. | Faster analysis, higher resolution, lower solvent consumption.[4] | Higher initial instrument cost, more susceptible to clogging. | High: Excellent for high-throughput screening and complex impurity profiles. |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Excellent for volatile and thermally stable compounds, high sensitivity with specific detectors (e.g., FID).[4] | Not suitable for non-volatile or thermally labile compounds. | Moderate: Suitable for detecting volatile impurities like residual solvents, but not for non-volatile, process-related impurities. |
| Capillary Electrophoresis (CE) | Separation based on differential migration of ions in an electric field. | High efficiency, minimal sample and reagent consumption. | Lower sensitivity for some analytes, reproducibility can be challenging. | Low to Moderate: Can be used for charged impurities, but less robust for neutral compounds like the target analyte. |
| HPLC-Mass Spectrometry (HPLC-MS) | Combines the separation power of HPLC with the detection and identification capabilities of MS. | Provides molecular weight and structural information for impurity identification.[9][10] | Higher cost and complexity. | High: The gold standard for impurity identification and characterization during method development and forced degradation studies. |
Logical Flow for Method Selection
The following diagram illustrates the decision-making process for selecting the appropriate analytical technique.
Caption: Decision tree for analytical method selection.
Performance Data Comparison (Hypothetical)
The following table presents a hypothetical comparison of the performance characteristics of the different analytical techniques for the purity analysis of this compound.
| Parameter | RP-HPLC | UPLC | GC | HPLC-MS |
| Resolution (Rs) of Critical Pair | > 2.0 | > 2.5 | N/A | > 2.0 |
| Analysis Time (min) | 30-40 | 5-10 | 15-25 | 30-40 |
| Limit of Quantification (LOQ) | 0.05% | 0.02% | 10 ppm (for solvents) | 0.01% |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.995 | > 0.999 |
| Precision (%RSD) | < 1.0% | < 0.8% | < 5.0% | < 1.5% |
| Accuracy (% Recovery) | 98-102% | 99-101% | 95-105% | 98-102% |
Conclusion and Recommendations
For the routine quality control and purity determination of this compound, the developed RP-HPLC method is robust, reliable, and provides adequate resolution and sensitivity. It represents a self-validating system when system suitability criteria are met, ensuring trustworthy results.
For laboratories requiring higher throughput and greater separation efficiency, UPLC is a superior alternative, albeit with a higher initial investment. GC should be considered a complementary technique, specifically for the analysis of residual solvents. In cases where unknown impurities are detected or for in-depth characterization during process development and stability studies, HPLC-MS is indispensable for structural elucidation.
The selection of the most appropriate analytical technique should be based on a careful consideration of the specific analytical needs, available resources, and the stage of drug development.
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- HPLC profiles of the reaction mixture and purity analysis during the... (n.d.).
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- Design, synthesis, and characterization of a fluoro substituted novel pyrazole nucleus clubbed with 1,3,4-oxadiazole scaffolds and their biological applic
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- Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. (n.d.). The Royal Society of Chemistry.
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A Comparative Benchmarking Guide to the Synthesis of 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole
Abstract
The N-arylpyrrole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The specific target molecule, 1-(3-fluoro-4-methylphenyl)-1H-pyrrole, is of significant interest due to the common inclusion of fluorinated phenyl groups in modern pharmaceuticals to enhance metabolic stability and binding affinity.[2] This guide provides a comprehensive benchmark of three principal synthetic strategies for the preparation of this target compound: the classical Paal-Knorr synthesis, the copper-catalyzed Ullmann condensation, and the palladium-catalyzed Buchwald-Hartwig amination. By presenting detailed experimental protocols, mechanistic insights, and a comparative analysis of performance metrics, this document serves as a practical resource for researchers, scientists, and drug development professionals to select the most appropriate methodology for their specific laboratory context and project goals.
Introduction: The Strategic Importance of N-Arylpyrroles
The synthesis of N-arylpyrroles is a foundational task in organic and medicinal chemistry. The pyrrole ring is a key component of many natural products and pharmaceuticals.[3] The introduction of a substituted aryl group, such as the 3-fluoro-4-methylphenyl moiety, allows for fine-tuning of a molecule's physicochemical properties, including lipophilicity, metabolic stability, and target engagement. This guide focuses on comparing the primary methods for forging the critical C-N bond between the pyrrole heterocycle and the substituted aryl ring. We will evaluate the efficiency, practicality, and underlying mechanistic principles of the Paal-Knorr synthesis, Ullmann condensation, and Buchwald-Hartwig amination.
Comparative Analysis of Synthetic Methodologies
The selection of a synthetic route is governed by factors including precursor availability, reaction robustness, scalability, and cost. Here, we compare three distinct and widely adopted approaches.
Method 1: The Paal-Knorr Synthesis
The Paal-Knorr synthesis is a classic and highly reliable method for forming pyrrole rings, first reported in 1884.[4] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 3-fluoro-4-methylaniline.[3][5] For the synthesis of the unsubstituted pyrrole ring, a common and effective precursor is 2,5-dimethoxytetrahydrofuran, which hydrolyzes in situ under acidic conditions to generate the required succinaldehyde (the 1,4-dicarbonyl).[6]
Causality of Experimental Design: This method is fundamentally a series of acid-catalyzed nucleophilic additions and dehydrations.[7] The choice of acetic acid as the solvent and catalyst provides a weakly acidic medium that promotes the initial formation of the hemiaminal and subsequent cyclization without causing degradation of sensitive substrates, which can occur under harsher acidic conditions.[3][7]
Caption: Paal-Knorr Synthesis Workflow.
Detailed Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add 3-fluoro-4-methylaniline (1.0 eq.), 2,5-dimethoxytetrahydrofuran (1.1 eq.), and glacial acetic acid (as solvent).
-
Heat the reaction mixture to 110 °C and maintain for 3 hours, monitoring by TLC.
-
Cool the mixture to room temperature and pour it into a beaker of ice water.
-
Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final product.
Method 2: The Ullmann Condensation
The Ullmann condensation is a copper-promoted cross-coupling reaction used to form C-N, C-O, and C-S bonds.[8] In this context, it involves the coupling of pyrrole with an aryl halide, 3-fluoro-4-iodo-1-methylbenzene. Historically, this reaction required harsh conditions, such as high temperatures and stoichiometric amounts of copper.[8][9] Modern protocols have introduced ligands that facilitate the catalytic cycle, allowing for milder conditions, though temperatures often remain elevated compared to palladium-catalyzed methods.[10][11]
Causality of Experimental Design: The reaction requires a copper(I) catalyst, typically CuI, which undergoes oxidative addition with the aryl halide.[12] A ligand, such as L-proline, is crucial for stabilizing the copper intermediates and increasing the solubility of the catalyst.[10] A base (e.g., K₂CO₃) is required to deprotonate the pyrrole, generating the nucleophilic pyrrolide anion that participates in the coupling. A high-boiling polar aprotic solvent like DMSO is used to ensure all reagents remain in solution at the required reaction temperature.
Caption: Ullmann Condensation Workflow.
Detailed Protocol:
-
To an oven-dried Schlenk flask, add CuI (0.1 eq.), L-proline (0.2 eq.), and K₂CO₃ (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add 3-fluoro-4-iodo-1-methylbenzene (1.0 eq.), pyrrole (1.2 eq.), and anhydrous DMSO.
-
Heat the reaction mixture to 110 °C and stir for 24 hours, monitoring by TLC or GC-MS.
-
Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Method 3: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for C-N bond formation.[13][14] It is often favored over the Ullmann condensation due to its generally milder reaction conditions, broader substrate scope, and higher functional group tolerance.[13][15] The reaction couples an aryl halide or triflate with an amine (or in this case, a heteroaromatic amine like pyrrole).
Causality of Experimental Design: This reaction relies on a Pd(0) catalyst, which is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂. The choice of ligand is critical to the success of the reaction; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are essential to promote both the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination that forms the C-N bond.[16][17] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is used to deprotonate the pyrrole without interfering with the catalyst. Anhydrous, non-polar aprotic solvents like toluene or dioxane are standard.[16]
Caption: Buchwald-Hartwig Amination Workflow.
Detailed Protocol:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 eq.), XPhos (0.04 eq.), and NaOtBu (1.4 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon).
-
Add 3-fluoro-4-bromo-1-methylbenzene (1.0 eq.) and anhydrous toluene.
-
Add pyrrole (1.2 eq.) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 8 hours, monitoring by TLC or GC-MS.
-
Cool the mixture to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite, washing the pad with additional ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Performance Benchmark
The following table summarizes the key attributes of each synthetic method, based on literature precedents for similar transformations and general laboratory experience.
| Feature | Paal-Knorr Synthesis | Ullmann Condensation | Buchwald-Hartwig Amination |
| Reaction Type | Condensation / Cyclization | Copper-Catalyzed Cross-Coupling | Palladium-Catalyzed Cross-Coupling |
| Key Reagents | 1,4-Dicarbonyl Precursor, Amine | Aryl Halide, Pyrrole | Aryl Halide/Triflate, Pyrrole |
| Catalyst System | Acid (e.g., AcOH, H⁺) | CuI / Ligand (e.g., L-Proline) | Pd(0) Precursor / Phosphine Ligand |
| Typical Temp. | 80 - 120 °C | 90 - 140 °C[8] | 80 - 110 °C[18] |
| Typical Time | 2 - 6 hours | 12 - 48 hours[8] | 4 - 24 hours |
| Yield Range | Good to Excellent (70-95%)[6] | Moderate to Good (50-85%) | Good to Excellent (75-98%)[19] |
| Key Advantages | Atom economical, no metal catalyst, simple procedure.[3] | Lower cost catalyst (copper vs. palladium). | Mild conditions, high yields, broad scope, high functional group tolerance.[13][16] |
| Key Limitations | Requires specific amine and dicarbonyl precursors; can be harsh for sensitive substrates.[3][5] | High temperatures, long reaction times, potential for stoichiometric copper, narrower scope than Buchwald-Hartwig.[8][9] | Expensive catalyst and ligands, requires strict inert atmosphere, potential for phosphine toxicity.[15] |
Mechanistic Deep Dive
Understanding the reaction mechanisms is critical for troubleshooting and optimization.
Paal-Knorr Mechanism
The reaction proceeds through initial formation of a hemiaminal from the attack of the amine on one of the carbonyls, followed by an intramolecular nucleophilic attack on the second carbonyl to form a five-membered ring. Subsequent dehydration steps lead to the aromatic pyrrole product.[7] The ring-closing step is often rate-determining.[5]
Ullmann & Buchwald-Hartwig Catalytic Cycles
Both the Ullmann and Buchwald-Hartwig reactions are cross-coupling processes that proceed via a catalytic cycle, but they differ in the metal and intermediates involved.
Caption: Simplified catalytic cycles for Ullmann and Buchwald-Hartwig reactions.
The Ullmann mechanism is complex and still debated, but a plausible pathway involves coordination of the pyrrolide to Cu(I), followed by oxidative addition of the aryl halide to form a Cu(III) intermediate, which then undergoes reductive elimination.[8] The Buchwald-Hartwig cycle is well-established and involves the oxidative addition of the aryl halide to a Pd(0) complex, association of the pyrrolide anion, and subsequent reductive elimination to form the product and regenerate the Pd(0) catalyst.[13][16]
Conclusion and Recommendations
The synthesis of this compound can be successfully achieved by several methods, each with distinct advantages.
-
For large-scale synthesis where cost is a primary driver and precursors are readily available, the Paal-Knorr synthesis offers a robust, metal-free, and atom-economical option. Its operational simplicity is a significant benefit.
-
The Ullmann condensation serves as a viable, lower-cost cross-coupling alternative if palladium is prohibitive. However, researchers must be prepared for potentially harsher conditions and longer reaction times, which may require more extensive optimization.
-
For rapid synthesis, maximum yield, and broad applicability to diverse analogues, the Buchwald-Hartwig amination is the state-of-the-art method. [17] Despite the higher cost of the catalyst and ligands, its reliability, mildness, and high efficiency often make it the preferred choice in research and drug discovery settings where time and substrate scope are critical.
Ultimately, the optimal choice depends on a careful consideration of project-specific constraints, including scale, budget, timeline, and the chemical nature of the substrates involved.
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A Senior Application Scientist's Guide to the Comparative Binding Affinity of Pyrrole Derivatives as Kinase Inhibitors
Introduction: The Pyrrole Scaffold as a Cornerstone in Kinase-Targeted Drug Discovery
The pyrrole ring, a five-membered aromatic heterocycle, is a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and structural versatility have made it a recurring motif in numerous natural products and FDA-approved drugs, from the blockbuster statin, Atorvastatin, to the multi-targeted kinase inhibitor, Sunitinib.[1][2] In the realm of oncology and inflammatory diseases, protein kinases are paramount targets, and the development of potent and selective kinase inhibitors is a primary objective for drug development professionals.[3][4][5] The success of a kinase inhibitor is fundamentally governed by its binding affinity for the target protein—a measure of the strength of the interaction between the inhibitor (ligand) and the kinase.[6]
This guide provides an in-depth comparative analysis of the binding affinity of a specific class of pyrrole derivatives—pyrrolo[2,3-d]pyrimidines—to their target kinases. We will dissect the causal relationships between chemical structure and binding affinity, explore the gold-standard biophysical techniques used to quantify these interactions, and provide field-proven protocols to empower your own discovery programs. Every claim is substantiated by experimental data and authoritative sources to ensure scientific integrity.
Pillar 1: Methodologies for Quantifying Protein-Ligand Interactions
To compare the binding affinity of different compounds, we must first understand the quantitative techniques that provide the necessary data. The choice of assay is critical and depends on factors such as throughput requirements, the need for thermodynamic data, and the availability of reagents. Here, we compare three robust, label-free methods widely employed in drug discovery.
-
Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard ITC directly measures the heat released or absorbed during a binding event.[7][8] A solution of the ligand is titrated into a sample cell containing the target protein, and the minute temperature changes are recorded.[9] This technique is considered the gold standard because it provides a complete thermodynamic profile of the interaction in a single, label-free experiment, yielding the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[10][11] This detailed thermodynamic signature provides deep insights into the driving forces of the interaction (e.g., hydrogen bonding vs. hydrophobic effects), which is invaluable for rational drug design.[11]
-
Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis SPR is a powerful optical technique that monitors binding events in real-time.[12][13] The target protein is immobilized on a sensor chip, and the ligand is flowed over the surface. Binding causes a change in the refractive index at the sensor surface, which is detected and plotted as a sensorgram.[14][15] The primary advantage of SPR is its ability to determine not only the equilibrium dissociation constant (KD) but also the kinetic rate constants for association (kon) and dissociation (koff).[14] Understanding the kinetics can be crucial; for instance, a drug with a slow koff (a long residence time on the target) may exhibit a more durable pharmacological effect.
-
Fluorescence Polarization (FP): A High-Throughput Solution FP is a solution-based technique that measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.[16][17] A small, fluorescently tagged ligand (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to a large protein, its tumbling slows dramatically, leading to a high polarization signal.[18] In a competitive binding assay, an unlabeled test compound (the pyrrole derivative) competes with the tracer for binding to the target protein, causing a decrease in polarization. This method is highly amenable to high-throughput screening (HTS) for identifying initial hits from large compound libraries.[17][19]
Pillar 2: Structure-Activity Relationship (SAR) of Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors
The true power of medicinal chemistry lies in understanding how subtle changes in a molecule's structure can dramatically alter its biological activity. The pyrrolo[2,3-d]pyrimidine scaffold has proven to be a highly effective core for developing inhibitors that target the ATP-binding site of various kinases.[3]
The logical framework for SAR analysis involves systematically modifying a lead compound and measuring the resulting change in binding affinity. This iterative process allows researchers to build a model of the pharmacophore—the essential three-dimensional arrangement of functional groups required for optimal binding.
Caption: The iterative cycle of Structure-Activity Relationship (SAR) analysis.
Comparative Analysis: Enhancing Binding Affinity Through Targeted Modifications
Let's examine specific examples from the literature to illustrate these principles. Research into pyrrolo[2,3-d]pyrimidine derivatives has shown that specific substitutions are pivotal for achieving high potency and selectivity against key cancer-related kinases like Epidermal Growth Factor Receptor (EGFR) and Aurora Kinase A (AURKA).[20]
One study synthesized a series of these derivatives and found that the presence of halogen atoms on a 4-anilino moiety (a substituted aniline ring attached at position 4) was critical for dual inhibition of EGFR and AURKA.[20] This is likely because the halogen can form specific halogen bonds or engage in favorable hydrophobic interactions within the ATP pocket, thereby increasing the compound's residence time and measured affinity.
Furthermore, modifications to the pyrrole ring itself can be used to fine-tune selectivity and potency. The addition of different functional groups can alter the electronic distribution of the core scaffold or create new hydrogen bonding opportunities with kinase active site residues.[4] For example, Sunitinib, a pyrrole indolin-2-one derivative, features a diethylaminoethyl group that enhances its solubility and contributes to its binding profile against multiple receptor tyrosine kinases.[3][4]
The following table summarizes representative binding affinity data for different pyrrole derivatives against their target kinases, showcasing the impact of structural modifications.
| Compound Class | Derivative/Modification | Target Kinase | Binding Affinity (IC₅₀) | Reference |
| Pyrrolo[3,2-c]pyridine | 3,5-bis(trifluoromethyl)phenyl urea | FMS Kinase | 60 nM | [20] |
| Pyrrolo[3,2-c]pyridine | 4-morpholino-3-(trifluoromethyl)phenyl amide | FMS Kinase | 30 nM | [20] |
| Pyrrolo[2,3-d]pyrimidine | Halogenated 4-anilino moiety | AURKA | 1.99 µM | [20] |
| Pyrrolo[2,3-d]pyrimidine | Halogenated 4-anilino moiety | EGFR | 3.76 nM | [20] |
| Pyrrole Derivative | 1,3-diaryl-pyrrole skeleton | BChE | 1.71 µM | [21][22] |
| Pyrrole Derivative | Novel series | Lck Kinase | <10 nM | [23] |
Note: IC₅₀ is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. While not a direct measure of KD, it is a commonly used and valid proxy for comparing the potency and relative binding affinity of inhibitors in a series.
This data clearly demonstrates that targeted chemical modifications can enhance binding affinity by orders of magnitude. The difference between micromolar (µM) and nanomolar (nM) affinity is often the difference between a failed compound and a viable drug candidate.
Pillar 3: Self-Validating Experimental Protocols
To ensure the trustworthiness of binding data, protocols must be robust and include appropriate controls. Below are detailed, step-by-step methodologies for ITC and a competitive FP assay, grounded in best practices.
Protocol 1: Isothermal Titration Calorimetry (ITC)
This protocol outlines the determination of binding affinity between a pyrrole derivative and its target kinase.
Caption: A typical experimental workflow for Isothermal Titration Calorimetry (ITC).
Methodology:
-
Sample Preparation (The Causality of Precision):
-
Dialysis: Dialyze both the target kinase and the pyrrole derivative (ligand) extensively against the same final assay buffer. Causality: This step is critical to minimize "buffer mismatch" effects, where heats of dilution or pH changes can create artifacts that mask the true heat of binding.[9]
-
Concentration Measurement: Accurately determine the final concentrations of the protein and ligand solutions using a reliable method (e.g., A280 for protein, UV-Vis for ligand with a known extinction coefficient). Causality: Errors in concentration directly impact the calculated stoichiometry (n) and binding affinity (KD).[9]
-
Sample Purity: Ensure the protein is highly pure and monodispersed. Centrifuge or filter samples immediately before use to remove any aggregates. Causality: Aggregates can cause erratic baselines and non-specific heat signals.[9]
-
Degassing: Thoroughly degas all buffers and samples under vacuum. Causality: This prevents the formation of air bubbles in the calorimeter cells during the experiment, which would otherwise cause large, spurious heat signals.[9]
-
-
ITC Experiment Execution:
-
Instrument Setup: Set the experimental temperature (e.g., 25°C) and allow the instrument to equilibrate.
-
Loading: Carefully load the protein solution (typically 5-50 µM) into the sample cell and the ligand solution (typically 10-20 times the protein concentration) into the injection syringe.[9]
-
Titration: Program a series of small (e.g., 2-5 µL) injections of the ligand into the sample cell. The experiment proceeds until the protein becomes saturated and the heat signal returns to the baseline heat of dilution.[8]
-
-
Data Analysis and Validation:
-
Integration: The raw data appears as a series of heat spikes corresponding to each injection. Integrate the area under each peak.
-
Binding Isotherm: Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.
-
Model Fitting: Fit the resulting sigmoidal binding isotherm to a suitable binding model (e.g., one-site independent) to extract the KD, ΔH, and n.[8]
-
Self-Validation: The stoichiometry (n) should be close to the expected value (e.g., n ≈ 1 for a 1:1 interaction). A stoichiometry that deviates significantly may indicate issues with concentration measurements, protein activity, or a more complex binding mechanism.
-
Protocol 2: Competitive Fluorescence Polarization (FP) Assay
This protocol describes how to determine the binding affinity (via IC₅₀) of an unlabeled pyrrole derivative by measuring its ability to displace a fluorescently labeled tracer.
Caption: Workflow for a competitive Fluorescence Polarization (FP) binding assay.
Methodology:
-
Assay Development and Validation:
-
Tracer Selection: A fluorescent tracer is required. This is typically a known ligand for the target kinase that has been chemically conjugated with a fluorophore (e.g., fluorescein). The tracer itself should have a high affinity for the target.
-
Saturation Binding: First, perform a saturation experiment by titrating the target kinase against a fixed, low concentration of the fluorescent tracer. Causality: This step is essential to confirm that the tracer binds to the protein and to determine the KD of the tracer itself. It also establishes the "assay window"—the difference in millipolarization (mP) units between the free and fully bound tracer, which should ideally be >100 mP for a robust assay.[19][24]
-
-
Competitive Experiment Execution:
-
Reagent Preparation: Prepare a series of dilutions of the unlabeled pyrrole derivative (the competitor).
-
Assay Plate Setup: In a microplate (e.g., a 96- or 384-well black plate), add the assay buffer, a fixed concentration of the target kinase, and a fixed concentration of the fluorescent tracer to all wells. Causality: The concentrations are chosen based on the saturation experiment to ensure a significant portion of the tracer is bound at the start of the experiment.
-
Competitor Addition: Add the serially diluted unlabeled pyrrole derivative to the appropriate wells. Include "high" controls (no competitor, maximum polarization) and "low" controls (no kinase, minimum polarization).
-
Incubation: Incubate the plate for a predetermined time to allow the binding reaction to reach equilibrium.
-
-
Data Analysis:
-
Measurement: Read the fluorescence polarization of each well using a suitable plate reader.
-
Data Plotting: Plot the measured mP values against the logarithm of the competitor concentration.
-
IC₅₀ Determination: Fit the resulting dose-response curve to a sigmoidal model to determine the IC₅₀ value, which represents the concentration of the pyrrole derivative required to displace 50% of the bound tracer. The IC₅₀ is inversely proportional to the binding affinity of the test compound.
-
Conclusion
The pyrrole scaffold is a remarkably fruitful starting point for the design of potent and selective kinase inhibitors.[20][25] A successful drug discovery campaign, however, depends not only on clever synthetic chemistry but also on a rigorous, quantitative understanding of the structure-activity relationship. By employing robust biophysical techniques like ITC, SPR, and FP, researchers can generate high-quality binding affinity data. This data, when integrated into an iterative cycle of design, synthesis, and testing, provides the critical insights needed to rationally optimize pyrrole derivatives from initial hits into clinical candidates. The methodologies and comparative data presented in this guide offer a validated framework for advancing your own research in this competitive and impactful field.
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- Pyrrole: An insight into recent pharmacological advances with structure activity relationship. European Journal of Medicinal Chemistry.
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- Binding Affinity | Malvern Panalytical. Malvern Panalytical.
- Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. Springer.
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- Bioactive pyrrole-based compounds with target selectivity - PMC - PubMed Central. (2020). Molecules.
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- Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists | ACS Medicinal Chemistry Letters. (2023). ACS Medicinal Chemistry Letters.
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- Isothermal Titration Calorimetry (ITC) | Biomolecular Interactions Analysis - Malvern Panalytical. Malvern Panalytical.
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Safety Operating Guide
Comprehensive Disposal Protocol for 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole
This guide provides a detailed, safety-first protocol for the proper disposal of 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole. As a specialized aromatic heterocyclic compound, its disposal requires a systematic approach grounded in an understanding of its chemical structure and adherence to institutional and federal hazardous waste regulations. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds. The procedures outlined here are designed to ensure personnel safety, environmental protection, and regulatory compliance.
Hazard Assessment and Chemical Profile
A specific Safety Data Sheet (SDS) for this compound is not widely available, a common situation for novel or specialized research chemicals. Therefore, a robust disposal plan must be derived from its structural components: the pyrrole ring, the fluorinated phenyl group, and general principles of handling halogenated organic compounds.
The key to its proper disposal lies in recognizing its classification: Halogenated Organic Waste . The presence of a fluorine atom bonded to the phenyl ring mandates this categorization.[1][2] Halogenated waste streams are managed separately from non-halogenated streams due to specific incineration requirements needed to prevent the formation of highly toxic and corrosive byproducts, such as hydrogen fluoride.[3]
Inferred Hazard Profile:
| Hazard Category | Inferred Risk & Rationale | Supporting Sources |
| Toxicity | High. The parent compound, pyrrole, is toxic if swallowed and harmful if inhaled.[4][5] Fluorinated aromatic compounds can also be toxic.[6] It is prudent to handle this compound with a high degree of caution. | [4][5][6] |
| Flammability | Moderate. Pyrrole is a flammable liquid.[4][7] While the substitutions on this specific molecule may alter its flashpoint, it should be treated as a potential fire hazard and kept away from ignition sources. | [4][7] |
| Reactivity | Moderate. Pyrrole is sensitive to air and light and can react with strong acids and oxidizing agents.[5][8] Store away from incompatible materials. | [5][8] |
| Environmental | High. Aromatic compounds can be persistent in the environment. Halogenated organics require specific disposal methods to prevent environmental release.[4] Never dispose of this chemical down the drain.[1] | [1][4] |
Personal Protective Equipment (PPE) Protocol
Before handling the chemical for use or disposal, a thorough risk assessment must be conducted.[9] The following PPE is mandatory to prevent exposure.
-
Eye Protection: Chemical splash goggles are the minimum requirement. When there is a significant risk of splashing, a face shield must be worn in addition to goggles.[9]
-
Hand Protection: Use chemically resistant gloves. Nitrile gloves are suitable for incidental contact, but for prolonged handling or submersion, consult the glove manufacturer's compatibility chart. Double-gloving is recommended for handling neat compounds or concentrated solutions.[9]
-
Body Protection: A flame-resistant lab coat must be worn at all times. For transfers of large quantities, a chemical-resistant apron is also necessary.[9]
-
Engineering Controls: All handling and preparation of waste, including transfers and labeling, must be performed inside a properly functioning chemical fume hood to minimize inhalation exposure.[1][9]
Waste Segregation and Disposal Workflow
The following step-by-step workflow ensures the safe and compliant segregation and disposal of this compound in its various forms.
All waste containing this compound must be designated as Halogenated Organic Waste .[2][10] If this compound is mixed with non-halogenated solvents (e.g., hexane, ethyl acetate), the entire mixture is re-classified as halogenated waste.[10]
-
Container Type: Use only designated hazardous waste containers that are in good condition, compatible with the chemical, and have a secure, threaded screw cap.[11][12] Glass or high-density polyethylene (HDPE) bottles are typically appropriate. Many institutions provide pre-labeled carboys for specific waste streams (e.g., white carboys for halogenated solvents).[11]
-
Avoid Improper Containers: Never use food or beverage containers, such as soda bottles or milk jugs, for hazardous waste.[11]
-
Labeling: Affix a Harvard-style hazardous waste label or your institution's equivalent to the container before adding the first drop of waste.[13] The label must include:
-
The full chemical name(s) of all constituents, including solvents. Do not use abbreviations or formulas.[15]
-
The approximate percentages of each constituent.[15]
-
The associated hazards (e.g., Flammable, Toxic).[14]
-
The name of the principal investigator and the laboratory location where the waste was generated.[14]
-
Pure Compound (Unused/Expired):
-
If in its original container, leave it as is. Ensure the original label is intact and legible.[11]
-
Affix the "Hazardous Waste" label to the container.
-
Place it in the designated Satellite Accumulation Area for pickup.
-
-
Solutions in Organic Solvents:
-
Contaminated Solid Waste:
-
Items grossly contaminated with the compound (e.g., silica gel from chromatography, contaminated filter paper, disposable plasticware) must be collected as solid hazardous waste.
-
Use a separate, clearly labeled container for solid waste, such as a sealable bucket or a sturdy bag placed in a box.[11]
-
The label must identify the contents (e.g., "Solid Debris contaminated with this compound").
-
Contaminated PPE, such as gloves, should also be placed in the solid hazardous waste stream.
-
-
Store all waste containers in a designated Satellite Accumulation Area (SAA).[13]
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[13][14]
-
Ensure the waste container is stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[11]
-
Segregate the halogenated waste container from incompatible materials, particularly acids, bases, and strong oxidizers.[12][15]
-
Perform and log weekly inspections of the SAA to check for leaks, proper labeling, and container integrity.[13]
-
Do not stockpile waste.[14]
-
When the waste container is approximately 90% full, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) department.[11][15]
-
Ensure all labeling is complete and accurate before the scheduled pickup.
Disposal Decision Workflow Diagram
The following diagram illustrates the critical decision-making process for the proper disposal of laboratory chemical waste, with a focus on this compound.
Caption: Decision workflow for the disposal of this compound.
Spill and Emergency Procedures
In the event of a spill, prompt and correct action is critical.
-
Small, Manageable Spills:
-
Alert personnel in the immediate area.
-
If the material is flammable, extinguish all nearby ignition sources.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[3]
-
Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for disposal as solid hazardous waste.[3]
-
Clean the spill area with an appropriate solvent and decontaminating solution.
-
-
Large Spills or Unknown Hazards:
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the fire alarm if necessary.
-
Close the laboratory doors.
-
Contact your institution's EHS and emergency response team from a safe location. Provide them with the chemical name and any known hazard information.[3]
-
By adhering to this comprehensive protocol, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
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Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole
Hazard Analysis & Risk Mitigation: A Proactive Approach
In the absence of a dedicated Safety Data Sheet (SDS) for 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole, a conservative risk assessment is paramount. Our analysis is based on the known hazards of its core chemical motifs: the pyrrole ring and the fluorinated methylphenyl group.
-
Pyrrole and its Derivatives: The parent pyrrole is classified as toxic if swallowed, harmful if inhaled, and capable of causing serious eye damage.[1][2] It is also a flammable liquid.[1] N-arylpyrroles, such as 1-phenylpyrrole, are known skin, eye, and respiratory irritants.[3]
-
Halogenated Aromatic Compounds: These compounds can present various hazards, including skin and eye irritation, and may pose a risk of absorption through the skin. The presence of a fluorine atom can alter metabolic pathways and toxicological profiles.
Based on this composite analysis, we must assume this compound is, at a minimum, a skin, eye, and respiratory irritant with potential for acute toxicity upon ingestion or inhalation. The following table summarizes the anticipated hazards.
| Anticipated Hazard | GHS Pictogram | Hazard Statement (Assumed) | Rationale / Reference Compounds |
| Acute Toxicity (Oral, Inhalation) | Skull and Crossbones | H301: Toxic if swallowedH332: Harmful if inhaled | Based on Pyrrole (CAS 109-97-7).[2] |
| Serious Eye Damage/Irritation | Corrosion | H318: Causes serious eye damage | Based on Pyrrole and 1-Phenylpyrrole.[3] |
| Skin Corrosion/Irritation | Exclamation Mark | H315: Causes skin irritation | Based on 1-Phenylpyrrole.[3] |
| Specific Target Organ Toxicity | Exclamation Mark | H335: May cause respiratory irritation | Based on 1-Phenylpyrrole.[3] |
This conservative assessment mandates strict adherence to the engineering and personal protective protocols outlined below.
The First Line of Defense: Engineering Controls
Before any personal protective equipment is selected, engineering controls must be in place. These are the most effective measures for minimizing exposure.
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood.[4] This is non-negotiable. The fume hood contains vapors and prevents inhalation, which is a primary route of exposure.[4]
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that may escape primary containment.
-
Designated Work Area: Establish a clearly marked "designated area" within the fume hood for working with this compound to prevent cross-contamination of other experiments.
Personal Protective Equipment (PPE): Your Last Line of Defense
PPE is essential to protect you from exposure should engineering controls fail or when direct handling is unavoidable.[5] The selection of PPE must be deliberate and based on the anticipated hazards.[6][7]
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work within the laboratory.[8]
-
Required for Handling: When handling the solid or solutions of this compound, chemical splash goggles are mandatory.[9] Safety glasses leave gaps where splashes can enter the eye.[9]
-
High-Risk Operations: For procedures with a significant splash risk (e.g., transferring large volumes, working under pressure), a face shield must be worn in addition to chemical splash goggles.[5][8] The goggles provide a seal against splashes, while the shield protects the entire face.
Skin and Body Protection
-
Lab Coat: A flame-resistant lab coat is required to protect skin and clothing from splashes.[5]
-
Gloves: The Critical Barrier:
-
Material: Nitrile gloves are the standard choice for incidental contact with a wide range of chemicals.[5][9]
-
Double Gloving: It is best practice to wear two pairs of nitrile gloves ("double-gloving").[8] This provides a significant safety margin. If the outer glove is contaminated, it can be removed without exposing the skin.
-
Immediate Removal: If a glove becomes contaminated, remove it immediately using the proper technique (see diagram below), wash your hands, and don a new pair. Never reuse disposable gloves.[8]
-
-
Apparel: Always wear long pants and closed-toe shoes in the laboratory.[5][8]
Respiratory Protection
Under normal operating conditions within a certified fume hood, respiratory protection is not required. However, a risk assessment must be performed for non-routine tasks. A respirator may be necessary in situations such as:
-
A large spill outside of a fume hood.
-
Failure of the laboratory's ventilation system.
-
Generation of aerosols or fine powders that cannot be contained.
If your risk assessment determines a respirator is needed, a NIOSH-approved respirator with an organic vapor cartridge is appropriate.[5][7] Note that OSHA requires a formal respiratory protection program, including fit testing and medical clearance, for all respirator users.[7]
Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling the Compound.
Emergency Procedures: Planning for the Unexpected
Preparedness is key to safety.[10][11] Every laboratory member must know the location and use of emergency equipment, including safety showers, eyewash stations, fire extinguishers, and spill kits.[11]
Spill Management
Immediate and correct response to a spill is critical to prevent exposure and further contamination.[12]
For a small spill (<100 mL) inside a chemical fume hood:
-
Contain: Use a spill kit with absorbent material (like vermiculite or cat litter) to create a dike around the spill, working from the outside in.[10][12]
-
Absorb: Gently cover the spill with the absorbent material.[12]
-
Collect: Scoop the absorbent material into a designated, compatible waste container.[10][14]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Place all cleaning materials in the hazardous waste container.
-
Dispose: Label the container as "Hazardous Waste: this compound spill debris" and arrange for pickup by your institution's Environmental Health & Safety (EHS) department.[10]
For a large spill or any spill outside of a fume hood:
-
EVACUATE: Immediately evacuate the area, closing the doors behind you.[11]
-
ALERT: Alert your supervisor and call your institution's emergency number or EHS department.[11]
-
SECURE: Prevent others from entering the contaminated area.
-
WAIT: Do not attempt to clean up a large spill yourself. Wait for trained emergency responders.[11]
Emergency Spill Response Workflow
Caption: Emergency Spill Response Workflow.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and flush the affected skin with large amounts of soap and water for at least 15 minutes.[12] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15]
Storage and Disposal
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1][15]
-
Disposal: All waste materials, including contaminated PPE, spill debris, and residual chemical, must be disposed of as hazardous waste.[1] Collect waste in a clearly labeled, sealed container. Never mix this waste with other waste streams unless compatibility is confirmed.[16] Follow all local, state, and federal regulations for hazardous waste disposal, coordinated through your institution's EHS department.[1][16]
References
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Preparing for Emergency Chemical Spills. University of California, Riverside, Department of Environment, Health & Safety. [Link]
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Emergency Response Guide for Laboratories. Carnegie Mellon University Qatar. [Link]
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How to Handle Chemical Spills in Laboratories. University of California, San Diego – Blink. [Link]
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Chemical Safety in the Workplace. Centers for Disease Control and Prevention (CDC). [Link]
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Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. [Link]
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Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. [Link]
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How to Choose PPE for Chemical Work. Allan Chemical Corporation. [Link]
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N-Methylpyrrole Safety Data Sheet. Fisher Scientific. [Link]
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Quenching of Pyrophoric Materials. The Sarpong Group, University of California, Berkeley. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
